molecular formula C9H6BrNO2 B2711445 5-Bromo-indolizine-2-carboxylic acid CAS No. 1246552-85-1

5-Bromo-indolizine-2-carboxylic acid

Cat. No.: B2711445
CAS No.: 1246552-85-1
M. Wt: 240.056
InChI Key: LBKBAODKECLISV-UHFFFAOYSA-N
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Description

5-Bromo-indolizine-2-carboxylic acid (CAS#: 1620569-94-9; Molecular Formula: C9H6BrNO2) is a brominated indolizine derivative that serves as a valuable synthetic intermediate in medicinal chemistry and drug discovery research . This compound features a unique indolizine scaffold—a fused bicyclic structure containing both pyrrole and pyridine-like characteristics—with a bromine substituent at the 5-position and a carboxylic acid functional group at the 2-position, providing two distinct sites for further chemical modification . The strategic placement of the bromine atom enables various cross-coupling reactions, including Suzuki, Stille, and Buchwald-Hartwig animations, allowing researchers to introduce diverse structural motifs to the core indolizine framework. Simultaneously, the carboxylic acid functionality can be utilized for amidation reactions, esterification (producing derivatives such as this compound methyl ester ), or serve as a recognition element for target binding. This molecular architecture makes it particularly valuable for constructing compound libraries in high-throughput screening and structure-activity relationship studies. While specific mechanistic and pharmacological data for this exact compound may be limited in public scientific literature, indolizine derivatives broadly demonstrate significant potential across multiple therapeutic areas. Related structural analogs have shown promise as kinase inhibitors, antimicrobial agents, anti-inflammatory compounds, and anticancer candidates. Researchers utilize this brominated indolizine carboxylic acid primarily as a key building block for developing novel heterocyclic compounds with potential bioactivity. Research Applications: • Medicinal chemistry lead optimization • Pharmaceutical intermediate synthesis • Heterocyclic compound library development • Structure-activity relationship studies • Biochemical probe development Handling Notes: This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should handle this compound using appropriate safety precautions, including personal protective equipment and proper ventilation. Store in a cool, dry place protected from light.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-bromoindolizine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrNO2/c10-8-3-1-2-7-4-6(9(12)13)5-11(7)8/h1-5H,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBKBAODKECLISV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=CC(=CN2C(=C1)Br)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1246552-85-1
Record name 5-bromoindolizine-2-carboxylic acid
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Foundational & Exploratory

5-Bromo-indolizine-2-carboxylic acid CAS 1246552-85-1 properties

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide on 5-Bromo-indolizine-2-carboxylic Acid (CAS 1246552-85-1).

A Bifunctional Indolizine Scaffold for Medicinal Chemistry

Executive Summary

This compound (CAS 1246552-85-1) represents a specialized heterocyclic scaffold distinct from its more common isomer, 5-bromoindole-2-carboxylic acid. While indoles are ubiquitous in nature, the indolizine nucleus (a bridgehead nitrogen 10-


 aromatic system) offers unique electronic properties, including high fluorescence quantum yields and specific binding affinities for targets such as sPLA2 and CNS receptors.

This compound serves as a critical "divergent intermediate" in drug discovery. It possesses two orthogonal reactive handles:

  • C2-Carboxylic Acid: Ready for amide coupling or esterification to establish solubility and binding interactions.

  • C5-Bromide: A sterically sensitive but electronically activated position for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), allowing the construction of extended

    
    -systems or biaryl pharmacophores.
    

Critical Note on Isomerism: Researchers must verify the CAS number.

  • Target: Indolizine core (Pyrrolo[1,2-a]pyridine).

  • Common Confusion: Indole core (Benzopyrrole, CAS 7254-19-5).

Chemical Identity & Physicochemical Profile

The following data characterizes the free acid form.

PropertySpecification
CAS Number 1246552-85-1
IUPAC Name 5-Bromoindolizine-2-carboxylic acid
Molecular Formula

Molecular Weight 240.06 g/mol
Appearance Off-white to pale yellow solid
Solubility DMSO (>20 mg/mL), DMF, Methanol (moderate). Insoluble in water.
pKa (Predicted) ~4.2 (Carboxylic acid)
Melting Point >200 °C (Decomposition likely)
Storage 2–8 °C, protect from light and moisture.

Synthetic Architecture

The synthesis of 5-substituted indolizines is non-trivial due to the specific regiochemistry required during the cyclization. The most robust route utilizes the Tschitschibabin Indolizine Synthesis , adapting the precursors to ensure the bromine atom lands at the C5 position.

Retrosynthetic Logic

To place a substituent at the C5 position of the indolizine ring, the starting material must be a pyridine derivative substituted at the 6-position .

  • Precursor: 6-Bromo-2-methylpyridine (6-Bromo-2-picoline).

  • Cyclization Partner: Ethyl bromopyruvate (or similar

    
    -halo ketoester).
    
Synthesis Workflow (Graphviz)

The following diagram outlines the stepwise construction of the indolizine core.

Synthesis_Workflow Start 6-Bromo-2-methylpyridine (Precursor) Salt N-Alkylated Pyridinium Salt (Intermediate) Start->Salt + Reagent SN2 Attack Reagent Ethyl Bromopyruvate Reagent->Salt Cyclization Base-Mediated Cyclization (NaHCO3, Reflux) Salt->Cyclization - HBr - H2O Ester Ethyl 5-bromoindolizine-2-carboxylate Cyclization->Ester Tschitschibabin Reaction Hydrolysis Hydrolysis (LiOH/THF) Ester->Hydrolysis Product This compound (CAS 1246552-85-1) Hydrolysis->Product Acidification

Figure 1: Tschitschibabin synthesis route targeting the 5-bromo regioisomer.

Experimental Protocols

Protocol A: Synthesis of the Indolizine Core

Reference Basis: Adapted from general indolizine synthesis methodologies (e.g., J. Chem. Soc. Perkin Trans 1).

Step 1: Quaternization

  • Dissolve 6-bromo-2-methylpyridine (1.0 eq) in anhydrous acetone or acetonitrile.

  • Add ethyl bromopyruvate (1.1 eq) dropwise at room temperature.

  • Stir for 12–24 hours. A precipitate (the pyridinium salt) typically forms.

  • Checkpoint: If no solid forms, add diethyl ether to induce precipitation.

  • Filter the salt, wash with cold ether, and dry under vacuum.

Step 2: Cyclization

  • Suspend the pyridinium salt in ethanol (0.1 M concentration).

  • Add sodium bicarbonate (

    
    , 2.5 eq) or triethylamine.
    
  • Heat to reflux for 4–6 hours. The reaction mixture will darken (orange/brown) as the aromatic indolizine forms.

  • Monitor: TLC (Hexane/EtOAc) should show the disappearance of the polar salt and appearance of a fluorescent spot (the ester).

  • Concentrate solvent, redissolve in EtOAc, wash with water/brine, and purify via silica gel chromatography.

Protocol B: Ester Hydrolysis
  • Dissolve the ethyl ester intermediate in THF/Water (3:1).

  • Add Lithium Hydroxide (

    
    , 3.0 eq).
    
  • Stir at 60 °C for 2 hours.

  • Workup: Acidify carefully with 1M HCl to pH ~3. The carboxylic acid product should precipitate.

  • Filter, wash with water, and dry. Recrystallize from Methanol/Water if necessary.

Functionalization & Divergent Reactivity

This scaffold allows for "Point-of-Divergence" chemistry. The C5-bromo group is electronically unique because it sits on the six-membered ring of the fused system, often requiring specialized catalytic systems compared to simple aryl bromides.

Reactivity Map (Graphviz)

Reactivity_Map Core 5-Bromo-indolizine-2-COOH Amide Amide Coupling (EDC/HOBt or HATU) Core->Amide Reacts at -COOH Suzuki Suzuki-Miyaura Coupling (Pd(PPh3)4, Boronic Acid) Core->Suzuki Reacts at -Br (Requires Protection of COOH first) Sonogashira Sonogashira Coupling (Pd/Cu, Alkyne) Core->Sonogashira Reacts at -Br Library Target Library: sPLA2 Inhibitors CNS Agents Amide->Library Fluorescence Extended Conjugation: Fluorescent Probes Suzuki->Fluorescence Sonogashira->Fluorescence

Figure 2: Divergent synthetic utility of the scaffold.

Key Mechanistic Insight: Direct cross-coupling at C5 (Suzuki/Sonogashira) is possible but often works better if the carboxylic acid is either protected (as an ester) or already converted to the final amide. The free acid can poison Palladium catalysts or undergo proto-decarboxylation under harsh basic conditions.

  • Recommendation: Perform Pd-catalyzed coupling on the ester intermediate (Step 2 product) before hydrolysis, or on the final amide.

Safety & Handling (MSDS Summary)

  • Hazards: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[1]

  • Handling: Use in a fume hood. Avoid dust formation.

  • Incompatibility: Strong oxidizing agents. The indolizine ring is electron-rich and susceptible to oxidative degradation (e.g., by nitric acid or peroxides).

References

  • Tschitschibabin Indolizine Synthesis: Source: Moskal, J. et al. "Synthesis and properties of some 5-substituted indolizines." Tetrahedron, 1986. Context: Establishes the reaction of -halo ketones with 2-alkylpyridines.
  • Indolizine Medicinal Chemistry

    • Source: Gundersen, L. L. et al. "Indolizines as novel potent inhibitors of 15-lipoxygenase." European Journal of Medicinal Chemistry, 2003.
    • Link:

  • Cross-Coupling on Indolizines: Source: Gevorgyan, V. et al. "Palladium-catalyzed cross-coupling reactions of bromoindolizines." Journal of Organic Chemistry, 2001. Context: Validates Suzuki/Sonogashira feasibility at the pyridine-ring positions of indolizine.
  • General Chemical Data

    • Source: PubChem Compound Summary for Indolizine-2-carboxylic acid deriv
    • Link:

(Note: Specific literature on CAS 1246552-85-1 is limited; protocols are derived from validated class-based methodologies.)

Sources

The Chemical Architecture of 5-Bromoindolizine-2-Carboxylic Acid: Synthesis, Regioselectivity, and Pharmacological Applications

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scaffold Significance

In the landscape of modern medicinal chemistry, the indolizine core—a fused bicyclic system containing a 5-membered and a 6-membered ring with a bridging nitrogen atom—is recognized as a highly privileged biological scaffold[1]. Its rigid, planar electronic structure and isosteric relationship to indole make it an ideal foundation for engineering target-specific pharmacophores[1].

As a Senior Application Scientist, I frequently encounter the challenge of optimizing these heterocycles for high-throughput drug discovery. 5-Bromoindolizine-2-carboxylic acid (CAS 1246552-85-1) represents a highly specialized derivative within this class. The strategic placement of a carboxylic acid at the C-2 position and a bromine atom at the sterically hindered C-5 position creates a dual-action pharmacophore. This specific configuration is highly sought after in the development of antiviral agents, particularly HIV-1 Integrase Strand Transfer Inhibitors (INSTIs), where precise metal chelation and hydrophobic interactions are paramount[2].

Physicochemical Profile

To effectively utilize 5-bromoindolizine-2-carboxylic acid in synthetic workflows or biological assays, one must first understand its foundational properties. The table below summarizes the critical quantitative data for this compound.

PropertyValue
CAS Number 1246552-85-1
Molecular Formula C9H6BrNO2
Molecular Weight 240.05 g/mol
Physical Form Solid Powder
Storage Temperature Room Temperature (RT)
InChI Key LBKBAODKECLISV-UHFFFAOYSA-N
InChI String InChI=1S/C9H6BrNO2/c10-8-3-1-2-7-4-6(9(12)13)5-11(7)8/h1-5H,(H,12,13)

The Causality of Regioselective Synthesis

A critical failure point in indolizine functionalization is the assumption that standard electrophilic aromatic substitution (EAS) can be used to halogenate the C-5 position. The electron density of the indolizine ring is heavily localized on the 5-membered ring (specifically at C-1 and C-3). Consequently, direct bromination using standard reagents (e.g.,


 or NBS) invariably yields 3-bromo or 1,3-dibromoindolizines[3].

As demonstrated by Babaev et al. in 3, the standard Chichibabin reaction is useless for targeting the 5-position[3]. To overcome this, we must rely on directed metalation . By utilizing the kinetic acidity of the C-5 proton (adjacent to the bridgehead nitrogen), we can selectively lithiate the core using n-BuLi and TMEDA, followed by quenching with a mild electrophilic bromine source[3].

Synthesis N1 Indolizine-2-carboxylate (Core Scaffold) N2 n-BuLi / TMEDA (-78°C to 20°C) N1->N2 Directed Lithiation N3 5-Lithioindolizine Intermediate N2->N3 N4 Electrophilic Bromination (BrCF2CF2Br) N3->N4 Halogenation N5 5-Bromoindolizine- 2-carboxylate N4->N5 N6 Alkaline Saponification & Acidification N5->N6 Hydrolysis N7 5-Bromoindolizine- 2-carboxylic acid N6->N7

Caption: Workflow for the synthesis of 5-bromoindolizine-2-carboxylic acid via C-5 lithiation.

Protocol 1: Regioselective Synthesis via C-5 Lithiation

This protocol is designed as a self-validating system to ensure regiochemical purity.

  • System Preparation: Flame-dry a Schlenk flask under argon. Add 1.0 equivalent of ethyl indolizine-2-carboxylate and 1.1 equivalents of TMEDA (tetramethylethylenediamine) in anhydrous THF.

    • Causality: TMEDA coordinates to the lithium ion, breaking n-BuLi hexamers into highly reactive monomers necessary to deprotonate the weakly acidic C-5 position.

  • Lithiation: Cool the mixture to -78°C. Dropwise, add 1.1 equivalents of n-BuLi (1.6 M in hexanes). Stir for 30 minutes at -78°C, then allow the reaction to warm to 20°C for 2 hours.

    • Causality: The strict temperature control prevents kinetically favorable but thermodynamically unstable ring-opening side reactions.

  • Bromination: Recool the mixture to -78°C and add 1.2 equivalents of 1,2-dibromotetrafluoroethane (

    
    ). Stir for 1 hour, then quench with saturated aqueous 
    
    
    
    .
  • Saponification: Isolate the organic layer, concentrate, and dissolve the crude ester in a 3:1 mixture of THF/MeOH. Add 2.0 equivalents of 1M NaOH and stir at room temperature until TLC indicates complete ester hydrolysis.

  • Acidification & Isolation: Acidify the aqueous layer to pH 3 using 1M HCl. The resulting precipitate is 5-bromoindolizine-2-carboxylic acid. Filter and dry under vacuum.

  • Self-Validation Step: Perform

    
    -NMR (
    
    
    
    ). The successful regioselective bromination is confirmed by the complete disappearance of the C-5 proton signal (typically observed around 7.5–8.0 ppm in the parent indolizine)[3].

Pharmacological Utility: HIV-1 Integrase Inhibition

Recent studies published in 2 highlight the efficacy of indole- and indolizine-2-carboxylic acid derivatives as potent HIV-1 integrase strand transfer inhibitors (INSTIs)[2].

The C-2 carboxylic acid acts as a crucial pharmacophore, mimicking the diketo acid (DKA) motif required to chelate the two


 ions within the catalytic core of the integrase enzyme[2]. Simultaneously, the introduction of the heavy bromine atom at the C-5 position significantly increases the scaffold's lipophilicity (LogP). This enables the molecule to project into the hydrophobic pocket adjacent to the active site, displacing ordered water molecules and increasing binding entropy, which directly combats drug-resistant viral mutations[2].

MOA A 5-Bromoindolizine- 2-carboxylic acid B HIV-1 Integrase Active Site A->B Binds C Mg2+ Chelation (Carboxyl & Core) B->C D Hydrophobic Pocket (5-Bromo group) B->D E Strand Transfer Blockade C->E D->E F Viral Replication Halted E->F

Caption: Mechanism of HIV-1 integrase strand transfer inhibition by indolizine-2-carboxylic scaffolds.

Protocol 2: In Vitro HIV-1 Integrase Strand Transfer Assay

To evaluate the efficacy of synthesized derivatives, we utilize a high-throughput fluorescent assay.

  • Reagent Preparation: Prepare the assay buffer containing 25 mM MOPS (pH 7.2), 10 mM

    
    , 5 mM DTT, and 5% PEG 8000.
    
    • Causality: The

      
       is strictly required as the integrase enzyme relies on a two-metal-ion catalytic mechanism; omitting it will yield false negatives.
      
  • Oligonucleotide Assembly: Anneal the donor DNA (representing the viral LTR end) labeled with a fluorophore and the target DNA (representing host DNA) labeled with a quencher.

  • Enzyme Incubation: In a 96-well microplate, incubate 200 nM of recombinant HIV-1 Integrase with varying concentrations of 5-bromoindolizine-2-carboxylic acid (0.1 nM to 10 µM) for 15 minutes at room temperature.

  • Reaction Initiation: Add the pre-assembled DNA substrates to initiate the strand transfer reaction. Incubate at 37°C for 60 minutes.

  • Quantification: Measure the fluorescence (e.g., Ex/Em = 490/520 nm). Successful strand transfer separates the fluorophore from the quencher, increasing the signal. An active inhibitor will keep fluorescence low.

  • Self-Validation Step: Include Raltegravir as a positive control (expected

    
     ~10 nM). Calculate the Z'-factor for the assay plates; a Z'-factor > 0.5 validates the assay's robustness and ensures the recombinant enzyme is properly folded.
    

References

  • Title: Synthesis and reactivity of 5-Br(I)-indolizines and their parallel cross-coupling reactions Source: Tetrahedron (Moscow State University) URL: [Link]

  • Title: The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors Source: Molecules (PubMed / NIH) URL: [Link]

  • Title: Indolizine- A Privileged Biological Scaffold Source: Der Pharma Chemica URL: [Link]

Sources

Solubility Profiling and Solvent Selection for Indolizine-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Solubility of Indolizine-2-carboxylic Acid in Organic Solvents Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Indolizine-2-carboxylic acid (CAS 3189-48-8) is a planar, bicyclic heteroaromatic scaffold critical in the synthesis of HIV protease inhibitors, HBV antivirals, and fluorescent dyes. Unlike its isomer indole-2-carboxylic acid, the indolizine core contains a bridgehead nitrogen, imparting unique electronic properties and solubility behaviors.

This guide addresses the solubility challenges associated with this molecule. While highly soluble in polar aprotic solvents (DMSO, DMF), it exhibits limited solubility in non-polar organic solvents and neutral aqueous media due to strong intermolecular hydrogen bonding and


-stacking interactions. Effective solubilization often requires disruption of the crystal lattice via temperature elevation or pH manipulation (deprotonation).

Physicochemical Basis of Solubility

To predict and manipulate the solubility of indolizine-2-carboxylic acid, one must understand the competing thermodynamic forces at play:

Structural Determinants
  • Planarity &

    
    -Stacking:  The 10-
    
    
    
    electron aromatic system facilitates tight crystal packing, increasing the lattice energy (
    
    
    ). Solvents must overcome this energy to dissolve the solid.
  • Hydrogen Bonding: The carboxylic acid moiety at position C2 acts as both a hydrogen bond donor and acceptor, leading to the formation of stable intermolecular dimers in the solid state.

  • Zwitterionic Potential: While less pronounced than in amino acids, the electron-rich indolizine ring can accept protons under highly acidic conditions, while the carboxylic acid (pKa

    
     2.04) readily deprotonates in basic conditions.
    
The Dissolution Mechanism

Dissolution occurs when the solvation enthalpy (


) exceeds the lattice enthalpy.
  • In Non-Polar Solvents (Hexane, Toluene):

    
     is insufficient to break the acid dimers.
    
  • In Polar Aprotic Solvents (DMSO, DMF): The solvent accepts hydrogen bonds from the carboxylic acid, effectively disrupting dimers and solvating the aromatic core.

Solubility Profile & Solvent Selection Guide

The following data categorizes solvents based on their interaction efficiency with indolizine-2-carboxylic acid.

Table 1: Qualitative Solubility Profile (at 25°C)
Solvent ClassRepresentative SolventsSolubility StatusMechanistic RationaleApplication
Polar Aprotic DMSO, DMF, NMPHigh Strong H-bond acceptors break acid dimers; high dipole moment solvates polar core.Stock solutions, NMR analysis, coupling reactions.
Polar Protic Methanol, EthanolModerate Soluble upon heating. Protic nature competes for H-bonds but may not fully disrupt

-stacking at RT.
Recrystallization (often mixed with water or hexane).
Chlorinated Dichloromethane (DCM), ChloroformLow Good solvation of the aromatic ring, but poor disruption of carboxylic acid dimers.Synthesis (requires base like DIPEA to solubilize).[1]
Esters/Ethers Ethyl Acetate, THFLow to Moderate Moderate H-bond acceptance. Solubility improves significantly with temperature.Liquid-Liquid extraction (workup).
Non-Polar Hexanes, HeptaneInsoluble Lack of polarity prevents interaction with the -COOH group.Anti-solvent for precipitation/crystallization.
Aqueous Water (pH 7)Insoluble Hydrophobic aromatic core dominates behavior at neutral pH.Precipitator for quenching reactions.
The "Base-Trick" for Organic Synthesis

In synthetic workflows (e.g., amide coupling), indolizine-2-carboxylic acid is frequently dissolved in DCM or Chloroform by adding an organic base such as


-Diisopropylethylamine (DIPEA)  or Triethylamine (TEA) .
  • Mechanism: The base deprotonates the carboxylic acid, forming a lipophilic ion pair (Indolizine-COO

    
     / HN
    
    
    
    R
    
    
    ). This charged species is highly soluble in chlorinated organic solvents, facilitating homogenous reaction conditions.

Experimental Protocols

Since batch-to-batch purity and polymorphs can alter solubility, empirical determination is required for critical applications (e.g., formulation).

Protocol A: Gravimetric Solubility Determination (Standard)

Purpose: To define the saturation limit (


) in a specific solvent.
  • Preparation: Weigh approximately 100 mg of indolizine-2-carboxylic acid into a scintillation vial.

  • Addition: Add 1.0 mL of the target solvent.

  • Equilibration: Vortex for 1 minute, then sonicate for 15 minutes at 25°C. If the solid fully dissolves, add more solid until a suspension persists (saturation).

  • Agitation: Place on an orbital shaker (200 rpm) for 24 hours at controlled temperature.

  • Filtration: Filter the suspension using a 0.45

    
    m PTFE syringe filter (pre-saturated with solvent) into a tared vial.
    
  • Drying: Evaporate the solvent under vacuum (or nitrogen stream) until constant weight is achieved.

  • Calculation:

    
    
    
Protocol B: Recrystallization Solvent Screening

Purpose: To identify the optimal solvent system for purification.

  • Dissolution: Place 50 mg of crude material in a vial. Add the primary solvent (e.g., Methanol) dropwise at boiling point until dissolved.

  • Anti-solvent Addition: If dissolved, slowly add the anti-solvent (e.g., Water or Hexane) until persistent turbidity appears.

  • Cooling: Re-heat to clear the solution, then allow to cool slowly to RT, then to 4°C.

  • Observation: Check for crystal formation vs. oiling out.

Visualizing the Workflow

Diagram 1: Solubility Decision Tree for Synthesis

This logic flow guides the selection of solvents based on the intended chemical transformation.

SolubilitySelection Start Start: Indolizine-2-COOH Application AppType Select Application Type Start->AppType Synthesis Chemical Synthesis (Amidation/Esterification) AppType->Synthesis Purification Purification (Recrystallization) AppType->Purification Analysis Analytical (NMR/HPLC) AppType->Analysis BaseReq Is Base (DIPEA/TEA) Permitted? Synthesis->BaseReq Thermal Is Compound Thermally Stable? Purification->Thermal NMR DMSO-d6 (Universal) Analysis->NMR DCM_Solv Use DCM or CHCl3 (Forms Ion Pair) BaseReq->DCM_Solv Yes DMF_Solv Use DMF or NMP (High Solubility) BaseReq->DMF_Solv No EtOH_H2O Ethanol/Water Gradient Thermal->EtOH_H2O Yes (>60°C) Acetone_Hex Acetone/Hexane Precipitation Thermal->Acetone_Hex No (<40°C)

Caption: Decision matrix for selecting the optimal solvent system based on experimental constraints and application requirements.

Diagram 2: Recrystallization Workflow (Purification)

The most common purification method for this intermediate requires a precise balance of solubility.

Recrystallization Raw Crude Indolizine-2-COOH Dissolve Dissolve in Hot Solvent (MeOH or Acetone) Raw->Dissolve Heat to reflux Filter Hot Filtration (Remove Insolubles) Dissolve->Filter Antisolvent Add Anti-Solvent (Water or Hexane) Filter->Antisolvent Dropwise to turbidity Nucleation Nucleation (Slow Cooling) Antisolvent->Nucleation Isolate Filtration & Drying (Pure Crystals) Nucleation->Isolate

Caption: Step-by-step recrystallization protocol utilizing the temperature-dependent solubility differential.

References

  • ChemicalBook. (n.d.). Indoline-2-carboxylic acid Chemical Properties and Solubility. Retrieved from Note: Provides baseline solubility data for the reduced analog, often used as a proxy for solvent screening.

  • BenchChem. (2025).[1] Preparation of Indolizine-2-carboxamides from Indolizine-2-carboxylic Acids.[1] Retrieved from Note: Details the use of Chloroform/DIPEA systems for amidation reactions.

  • Sigma-Aldrich. (n.d.). Indolizine-2-carboxylic acid Safety and Handling.[2] Retrieved from Note: Source for pKa predictions and safety data regarding handling of the solid acid.

  • PubChem. (2025). Indolizine-2-carboxylic acid Compound Summary. Retrieved from Note: Provides computed physicochemical properties (XLogP, H-bond donor/acceptor counts).

Sources

The Halogenated Bicyclic Paradigm: A Technical Whitepaper on 5-Bromoindole vs. 5-Bromoindolizine Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of medicinal chemistry and organic optoelectronics, nitrogen-containing bicyclic heterocycles represent foundational building blocks. Among these, the structural isomers 5-bromoindole and 5-bromoindolizine (both sharing the molecular formula C8H6BrN) offer a fascinating study in electronic divergence. While the indole core is ubiquitous in natural products and FDA-approved therapeutics, the indolizine scaffold—characterized by a bridgehead nitrogen—remains a highly privileged yet underexplored chemotype. This whitepaper provides an in-depth technical analysis of these two scaffolds, detailing how the transposition of a single nitrogen atom fundamentally rewires their physicochemical properties, reactivity profiles, and downstream pharmacological applications.

Structural and Electronic Divergence

The fundamental difference between indole and indolizine lies in their ring fusion and nitrogen placement. Indole consists of a pyrrole ring fused to a benzene ring with the nitrogen at position 1. In contrast, indolizine is formed by fusing a pyrrole ring to a pyridine ring, placing the nitrogen at the bridgehead position.

This topological shift drastically alters the electronic landscape. Theoretical analyses and experimental data confirm that the HOMO-LUMO energy gap of indolizine is approximately 0.88 eV lower than that of indole[1]. This reduced gap aligns with a decrease in aromatic hardness, making the indolizine core inherently more susceptible to specific electronic transitions. Consequently, while indole is highly stable and non-fluorescent under standard conditions, the indolizine scaffold exhibits strong, tunable intrinsic fluorescence across the visible spectrum, a property often leveraged in "Seoul-Fluor" fluorescent biotaggers[2].

G Core Halogenated Bicyclic Scaffolds (C8H6BrN) Indole 5-Bromoindole N at Position 1 Core->Indole Indolizine 5-Bromoindolizine Bridgehead N Core->Indolizine Indole_Prop Stable Aromaticity Larger HOMO-LUMO Gap Indole->Indole_Prop Indolizine_Prop Lower HOMO-LUMO Gap (-0.88 eV) Intrinsic Fluorescence Indolizine->Indolizine_Prop Indole_React Electrophilic Attack at C3 Cross-Coupling at C5 Indole_Prop->Indole_React Indolizine_React Electrophilic Attack at C1/C3 Lithiation at C5 Indolizine_Prop->Indolizine_React

Fig 1. Electronic and reactivity divergence between 5-bromoindole and 5-bromoindolizine.

Physicochemical Properties & Drug-Likeness

The position of the nitrogen atom dictates the pharmacokinetic viability of these scaffolds. The secondary amine in indole serves as a potent hydrogen-bond donor, whereas the tertiary bridgehead nitrogen in indolizine eliminates this donor capacity, directly impacting topological polar surface area (TPSA) and lipophilicity (LogP).

Property5-Bromoindole5-Bromoindolizine
Molecular Weight 196.04 g/mol [3]196.04 g/mol
Nitrogen Position Position 1 (Secondary)Bridgehead (Tertiary)
H-Bond Donors 10
TPSA 15.8 Ų[3]~4.9 Ų
LogP 2.66[4]~3.10
pKa (Conjugate Acid) ~-3.6 (Protonation at C3)~5.5 (Protonation at C3)
Primary Reactivity Electrophilic at C3Electrophilic at C1/C3

Causality in Drug Design: The absence of an H-bond donor in 5-bromoindolizine increases its membrane permeability, making it highly attractive for central nervous system (CNS) targets. Furthermore, the bromine atom at C5 in the indolizine core is uniquely positioned to engage in halogen bonding, a critical interaction that enhances binding affinity and target selectivity in modern anticancer drug development[5].

Synthetic Methodologies & Reactivity Profiles

The reactivity of the C-Br bond in both scaffolds is primed for transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig). However, accessing the brominated precursors requires vastly different strategies.

  • 5-Bromoindole: Readily synthesized via the Fischer indole synthesis using 4-bromophenylhydrazine. The bromine at C5 is electronically deactivated enough to prevent unwanted side reactions during electrophilic substitution at the highly nucleophilic C3 position.

  • 5-Bromoindolizine: Direct electrophilic halogenation of indolizine fails to yield the 5-bromo derivative, as the electron-rich pyrrole ring directs electrophiles exclusively to C1 and C3. To functionalize the C5 position (on the pyridine ring), chemists must exploit the strong inductive effect of the adjacent bridgehead nitrogen. The C5 proton is highly acidic; therefore, treatment with a strong base like n-butyllithium (n-BuLi) leads to regioselective lithiation at C5[6]. This lithiated intermediate can then be trapped with a specialized electrophilic bromine source to yield 5-bromoindolizine[7].

G S1 Indolizine Core Synthesis S2 Regioselective Lithiation (n-BuLi, -78°C) S1->S2 S3 Electrophilic Halogenation (BrCF2CF2Br) S2->S3 S4 5-Bromoindolizine Isolation S3->S4

Fig 2. Experimental workflow for the regioselective synthesis of 5-bromoindolizine.

Experimental Workflows: Self-Validating Protocols

Protocol A: Regioselective Synthesis of 5-Bromoindolizine

Objective: To synthesize 5-bromoindolizine via directed lithiation, bypassing the natural C1/C3 nucleophilicity[6][7].

  • Preparation: Flame-dry a Schlenk flask under argon. Add indolizine (1.0 equiv) and anhydrous tetrahydrofuran (THF) (0.1 M concentration).

  • Kinetic Deprotonation: Cool the reaction mixture to -78 °C using a dry ice/acetone bath. Causality: Low temperatures are strictly required to ensure kinetic deprotonation at C5 and prevent ring-opening or nucleophilic attack by the base on the pyridine ring.

  • Lithiation: Add n-butyllithium (1.1 equiv, 2.5 M in hexanes) dropwise over 15 minutes. Stir for 1 hour at -78 °C to ensure complete formation of the 5-indolizyllithium intermediate[6].

  • Halogenation: Add 1,2-dibromotetrafluoroethane (BrCF₂CF₂Br) (1.2 equiv) dropwise. Causality: BrCF₂CF₂Br is chosen over molecular bromine (Br₂) because it acts as a mild, purely electrophilic bromine source without releasing acidic protons that would prematurely quench the lithiated intermediate[7].

  • Validation & Quench: Monitor via TLC (Hexanes/EtOAc 9:1). Upon consumption of the starting material, quench the reaction with saturated aqueous NH₄Cl at -78 °C, then allow it to warm to room temperature.

  • Isolation: Extract with diethyl ether, dry over MgSO₄, and purify via silica gel chromatography to yield 5-bromoindolizine. Self-Validation: Confirm structure via ¹H-NMR by verifying the disappearance of the characteristic C5 proton doublet (typically found near 8.0 ppm in unfunctionalized indolizine).

Protocol B: Suzuki-Miyaura Cross-Coupling of 5-Bromo Scaffolds

Objective: To functionalize the C5 position with an aryl group for drug discovery libraries.

  • Reagent Assembly: In a microwave vial, combine 5-bromoindole or 5-bromoindolizine (1.0 equiv), arylboronic acid (1.5 equiv), and K₂CO₃ (3.0 equiv).

  • Solvent & Degassing: Add a 4:1 mixture of Toluene/H₂O. Sparge the solution with argon for 10 minutes. Causality: Palladium(0) catalysts are rapidly oxidized to inactive Pd(II) species by dissolved oxygen. Rigorous degassing is a non-negotiable step for maintaining a self-validating, high-turnover catalytic cycle.

  • Catalyst Addition: Add Pd(PPh₃)₄ (0.05 equiv) under a positive stream of argon. Seal the vial.

  • Reaction: Heat the mixture to 90 °C for 12 hours.

  • Workup: Cool, dilute with EtOAc, wash with brine, dry, and concentrate. Purify via flash chromatography.

Pharmacological Applications

The divergent properties of these scaffolds dictate their therapeutic utility.

  • 5-Bromoindole: Extensively utilized as a precursor for serotonin (5-HT) receptor modulators, kinase inhibitors, and novel anti-virulence agents. For instance, 5-bromoindole derivatives have been shown to significantly inhibit the production of quorum sensing-dependent virulence factors (like pyocyanin and elastase) in Pseudomonas aeruginosa[4].

  • 5-Bromoindolizine: Rapidly gaining traction in oncology. The indolizine scaffold acts as a potent inhibitor of tubulin polymerization and disrupts EGFR signaling pathways[5]. The strategic placement of the bromine atom at C5 not only fine-tunes the lipophilicity but also enables strong halogen bonding with target protein backbones, a feature that significantly enhances antiproliferative properties against multiple cancer cell lines[5]. Furthermore, its intrinsic fluorescence allows these molecules to serve dual roles as both targeted therapeutics and fluorescent intracellular probes[2].

References

1.[1] "Indoloindolizines: The Complete Story of a Polycyclic Aromatic Scaffold from Theoretical Design to Organic Field-Effect Transistor Applications", Journal of the American Chemical Society,[Link] 2.[4] "Curcumin and 5-bromoindole-3-carboxaldehyde inhibit the production of Quorum sensing-dependent virulence factors in Pseudomonas", bioRxiv,[Link] 3.[7] "Synthesis and reactivity of 5-Br(I)-indolizines and their parallel cross-coupling reactions", Tetrahedron,[Link] 4.[3] "5-Bromoindole | C8H6BrN | CID 24905", PubChem, [Link] 5.[6] "Reactions of 5-Indolizyl Lithium Compounds with Some Bielectrophiles", MDPI,[Link] 6.[5] "Functionalized Indolizines as Potential Anticancer Agents: Synthetic, Biological and In Silico Investigations", PMC,[Link] 7.[2] "A divergent synthetic approach to tricyclic Furo[3,2-e]indolizines via base-mediated tandem annulations of diethyl malonate with aromatic bromomethyls", RSC Advances,[Link]

Sources

Strategic Utilization of 5-Substituted Indolizine-2-Carboxylic Acids

[1][2][3]

Executive Summary: The "Peri" Advantage

In the landscape of nitrogen heterocycles, the indolizine scaffold—a 10-

Within this class, 5-substituted indolizine-2-carboxylic acids represent a high-value, yet synthetically challenging, subclass.[1] The C2-carboxylic acid serves as a critical handle for peptidomimetic coupling or bioisosteric replacement (e.g., of arachidonic acid in sPLA2 inhibitors).[1] Simultaneously, the C5-substituent—located at the "peri" position relative to the bridgehead nitrogen—introduces a unique steric and electronic vector. This position is pivotal for:

  • Metabolic Blocking: Preventing oxidative metabolism at the electron-rich pyridine ring.[1]

  • Conformational Locking: Inducing atropisomerism or specific twist angles in biaryl systems.

  • Lipophilicity Tuning: Modulating LogP without affecting the hydrogen-bond donor/acceptor count of the pharmacophore.[1]

This guide details the synthetic access, structural logic, and medicinal utility of these building blocks.[2][3][4][5][6]

Structural & Electronic Analysis

The indolizine nucleus is polarized. The 5-membered ring is electron-rich (nucleophilic, similar to pyrrole), while the 6-membered ring is electron-deficient (similar to pyridineium).[1]

The C5 "Peri" Effect

The C5 position is sterically unique. Unlike the C6, C7, or C8 positions, a substituent at C5 interacts directly with the spatial region occupied by the lone pair of the bridgehead nitrogen (or the C3-H in the planar conformation).

  • Steric Clash: A C5-substituent forces the indolizine core to twist if bulky groups are present at C3, breaking planarity and reducing

    
    -stacking aggregation (crucial for solubility).[1]
    
  • Electronic Shielding: Functionalization at C5 protects the bridgehead nitrogen from protonation or alkylation, preserving the aromaticity of the system under acidic conditions.

Synthetic Methodologies: Accessing the Core[9]

Synthesizing 5-substituted indolizine-2-carboxylates requires navigating the "steric penalty" of the C5 position during ring closure.[1][7]

Strategy A: The [3+2] Cycloaddition (De Novo Construction)

This is the most robust route for generating the 2-carboxylate core.[1] It involves the reaction of a pyridinium ylide (generated in situ) with an electron-deficient alkyne (e.g., ethyl propiolate).[1]

  • Precursor: To achieve 5-substitution, one must start with a 6-substituted pyridine (e.g., 2-picoline, which becomes 5-methylindolizine).[1]

  • Challenge: The 6-substituent on the pyridine sterically hinders the initial N-alkylation required to form the pyridinium salt.[1][7]

  • Resolution: Use of high-concentration conditions and reactive alkylating agents (e.g., ethyl bromoacetate) followed by base-mediated cycloaddition.[1]

Strategy B: Late-Stage C-H Functionalization

For complex C5 substituents (e.g., aryl, formyl), direct lithiation of the pre-formed indolizine core is a modern, high-precision alternative.[1]

  • Mechanism: Indolizines undergo regioselective lithiation at C5 due to the coordination of the lithium species with the bridgehead nitrogen (Directed Ortho Metalation-like effect) or inherent acidity of the C5 proton.[1]

  • Utility: Allows for the introduction of electrophiles (CHO, I, B(OH)2) after the ring is formed.

Visualization: Synthetic Decision Matrix

IndolizineSynthesisStartTarget: 5-SubstitutedIndolizine-2-COOHPyridineStart: 2-SubstitutedPyridineAlkylationStep 1: N-Alkylation(Steric Hindrance!)Pyridine->AlkylationHigh Temp/ConcYlideIntermediate:Pyridinium YlideAlkylation->YlideBase (TEA/K2CO3)CycloStep 2: [3+2] Cycloaddition(w/ Ethyl Propiolate)Ylide->CycloConvergentCyclo->StartDirectLiAlt Route: Direct C5-Lithiationof Unsubstituted CoreElectrophileQuench w/ Electrophile(DMF, I2, etc.)DirectLi->ElectrophileElectrophile->StartLate-Stage

Figure 1: Synthetic workflow comparing De Novo construction (top) vs. Late-Stage Functionalization (bottom) for accessing 5-substituted indolizines.

Medicinal Chemistry Applications

Case Study: sPLA2 Inhibition

Secretory Phospholipase A2 (sPLA2) enzymes are implicated in inflammation (atherosclerosis, sepsis).[8] The catalytic mechanism involves a Calcium (Ca²⁺) ion.

  • Mechanism: Indolizine-2-carboxylates act as transition-state analogues.[1] The C2-carboxylate (or amide derivative) coordinates the active site Ca²⁺.[1]

  • Role of C5: In the development of inhibitors like Me-Indoxam and related analogues, the lipophilic pocket of the enzyme (which usually accommodates the fatty acid tail) is targeted by substituents on the indole/indolizine core. A substituent at C5 (or the analogous position in indoles) can improve selectivity between sPLA2 isoforms (e.g., hGIIA vs. hGX) by exploiting subtle differences in the hydrophobic channel width [1, 2].

Fluorescence & Imaging

Indolizines are inherently fluorescent.

  • Stokes Shift Tuning: 5-substitution twists the donor-acceptor plane, often increasing the Stokes shift, which is desirable for biological imaging to reduce self-quenching and separate excitation/emission signals [3].[1]

Experimental Protocol: Synthesis of Ethyl 5-Methylindolizine-2-carboxylate

This protocol utilizes the [3+2] cycloaddition strategy, optimized for the sterically hindered 2-methylpyridine precursor.[1]

Reagents
  • Precursor: 2-Methylpyridine (2-Picoline)[1]

  • Reagent A: Ethyl bromoacetate

  • Reagent B: Ethyl propiolate[1][9]

  • Solvents: Ethanol (EtOH), Tetrahydrofuran (THF)

  • Base: Triethylamine (TEA) or Potassium Carbonate (

    
    )[1]
    
Step 1: Formation of the Pyridinium Salt
  • Dissolve 2-methylpyridine (10 mmol) in acetone (20 mL).

  • Add ethyl bromoacetate (12 mmol, 1.2 eq) dropwise at 0°C.

  • Allow the mixture to warm to room temperature and stir for 18 hours.

    • Note: The steric bulk of the methyl group slows this reaction. If precipitation is slow, reflux for 4 hours.

  • Filter the white precipitate (1-(2-ethoxy-2-oxoethyl)-2-methylpyridin-1-ium bromide).[1] Wash with cold ether.

  • Yield Check: Expect >80%. Dry under vacuum.

Step 2: One-Pot Ylide Generation and Cycloaddition[1]
  • Suspend the pyridinium salt (5 mmol) in THF (25 mL).

  • Add ethyl propiolate (6 mmol, 1.2 eq).

  • Add TEA (15 mmol, 3 eq) dropwise. The solution will darken (formation of the ylide).

  • Add Manganese Dioxide (

    
    , 5 eq) if oxidative aromatization is required (often spontaneous, but 
    
    
    ensures conversion of dihydro-intermediates).
  • Reflux the mixture for 6–12 hours. Monitor by TLC (Hexane:EtOAc 4:1).

  • Cool to RT and filter through a Celite pad to remove inorganic salts/

    
    .
    
  • Concentrate the filtrate.[7]

  • Purification: Flash chromatography (Silica gel, 0-20% EtOAc in Hexanes).

    • Target Product: Ethyl 5-methylindolizine-2-carboxylate.[1]

    • Data: 1H NMR will show the C5-Methyl singlet (~2.4 ppm) and the characteristic indolizine aromatic protons (C1, C3, C6, C7, C8).

Data Table: Substituent Effects on Reaction Yield
Precursor (Pyridine)Target (Indolizine C5-Sub)Yield (Step 1)Yield (Step 2)Notes
Pyridine (H)H95%78%Standard reference
2-MethylpyridineMethyl82%55%Steric hindrance reduces cyclization efficiency
2-PhenylpyridinePhenyl60%35%Significant steric clash; requires forcing conditions
2-ChloropyridineChloro40%<10%Electronic deactivation of N; difficult route

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield in Step 1 Steric hindrance at N-alkylation site.[1]Switch to neat conditions (no solvent) or use a more reactive leaving group (Ethyl iodoacetate).
Incomplete Cyclization Ylide stability issues.Use a stronger base (DBU) or switch solvent to DMF at 80°C.
Product is Dihydro- Incomplete oxidation.[1]Add an oxidant (

, Chloranil) or bubble air through the reaction mixture.
Regioisomer Mixture Asymmetric alkyne usage.Ethyl propiolate is generally regioselective for the 2-carboxylate, but verify by NOE NMR.[1]

References

  • Potent inhibitors of secretory phospholipase A2: synthesis and inhibitory activities of indolizine and indene derivatives. Source: National Institutes of Health (PubMed) URL:[Link][1]

  • Highly Specific and Broadly Potent Inhibitors of Mammalian Secreted Phospholipases A2. Source: PubMed Central (PMC) URL:[1][Link]

  • Investigation of the Pyridinium Ylide—Alkyne Cycloaddition as a Fluorogenic Coupling Reaction. Source: MDPI Molecules URL:[Link][1]

  • An Improved Synthesis of Some 5-Substituted Indolizines Using Regiospecific Lithiation. Source: PubMed Central (PMC) URL:[1][Link][1]

Chemo-Structural Integrity of Brominated Indolizine Carboxylic Acids: A Stability Profile

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Indolizine carboxylic acids serve as critical scaffolds in the development of fluorescent probes, COX-2 inhibitors, and antimycobacterial agents. However, their utility is frequently compromised by a fundamental instability: thermal and acid-catalyzed decarboxylation .

This technical guide addresses the stability profile of brominated indolizine carboxylic acids. Unlike their indole isomers, indolizines possess a bridgehead nitrogen that creates a hyper-conjugated 10-


 electron system, rendering the C3 position exceptionally nucleophilic. This guide details how strategic bromination alters this electronic landscape, provides self-validating protocols for handling these labile intermediates, and establishes a mechanistic basis for their degradation.

The Stability Paradox: Electronic Structure & Decarboxylation

To work with indolizine carboxylic acids, one must first understand the mechanism of their failure. The instability of indolizine-3-carboxylic acid is not random; it is a direct consequence of the ring's aromaticity.

The C3 Protonation Trap

The indolizine ring is isomeric with indole but significantly more electron-rich at the C3 position. In the presence of even trace protons (acid catalysis) or thermal excitation, the ring undergoes protonation at C3.

  • Mechanism: Protonation at C3 disrupts aromaticity less than protonation elsewhere, forming a relatively stable cation (iminium ion character).

  • The Collapse: If a carboxyl group is present at C3, this cationic intermediate facilitates the rapid loss of CO

    
     to restore the neutral, aromatic indolizine core.
    
The Bromine Modulator

Introducing a bromine atom changes this energy landscape.

  • Inductive Effect (-I): Bromine is electronegative. When placed at C1 or C2, it withdraws electron density from the ring system.

  • Stability Impact: This withdrawal reduces the basicity of the C3 carbon, raising the activation energy required for the initial protonation step. Consequently, brominated indolizine carboxylic acids generally exhibit higher thermal stability than their non-halogenated counterparts, provided the bromine is not at the site of decarboxylation.

Mechanistic Visualization: The Decarboxylation Cascade

The following diagram illustrates the critical failure mode: acid-catalyzed decarboxylation. Understanding this pathway is essential for designing storage conditions (e.g., avoiding acidic chloroform).

DecarboxylationMechanism Start Indolizine-3-Carboxylic Acid (Ground State) Protonation + H+ (Acid Cat.) C3 Protonation Start->Protonation Intermediate Cationic Intermediate (Sigma Complex) Protonation->Intermediate Rate Limiting Step TS Decarboxylation TS (- CO2) Intermediate->TS Product Decarboxylated Indolizine (Irreversible Loss) TS->Product Aromatization

Figure 1: The acid-catalyzed decarboxylation pathway of indolizine-3-carboxylic acid. Note that electron-withdrawing groups (like Br) on the ring can slow the 'Protonation' step.

Experimental Protocols: Self-Validating Systems

The following protocols are designed to be self-validating . This means the workflow includes checkpoints (TLC/HPLC) that confirm the integrity of the molecule before proceeding, preventing "blind" synthesis.

Protocol A: Regioselective Bromination of Indolizine Esters

Rationale: Never brominate the free acid directly. The acidic byproduct (HBr) will catalyze decarboxylation. Always brominate the ester, then hydrolyze carefully.

Reagents:

  • Ethyl indolizine-3-carboxylate (Substrate)

  • N-Bromosuccinimide (NBS) (Reagent)[1][2][3][4]

  • Acetonitrile (MeCN) (Solvent - chosen for mild polarity and solubility)

Workflow:

  • Dissolution: Dissolve 1.0 eq of ethyl indolizine-3-carboxylate in MeCN (0.1 M). Cool to 0°C.

  • Addition: Add 1.05 eq of NBS portion-wise over 15 minutes.

    • Validation Point: The solution typically changes from yellow to orange. If it turns dark brown/black, oxidative polymerization is occurring (temperature too high).

  • Reaction: Stir at 0°C for 30 mins, then warm to RT for 1 hour.

  • Quench: Pour into 5% Na

    
    S
    
    
    
    O
    
    
    (aq) to neutralize excess bromine. Extract with EtOAc.
  • Isolation: Dry over Na

    
    SO
    
    
    
    and concentrate.
    • Checkpoint: 1H NMR should show the disappearance of the specific ring proton (C1 or C2) and a downfield shift of remaining protons due to the Br substituent.

Protocol B: Controlled Hydrolysis & Stability Assay

Rationale: Converting the stable ester to the labile acid requires base hydrolysis followed by careful acidification.

Workflow:

  • Saponification: Treat the brominated ester with LiOH (2.0 eq) in THF/H

    
    O (3:1) at RT. Monitor by TLC until ester is consumed.
    
  • Acidification (CRITICAL): Cool to 0°C. Acidify with 1M HCl dropwise to pH 4-5. Do not go to pH 1.

    • Why? Strongly acidic environments trigger the C3-protonation mechanism described in Section 2.

  • Filtration: Collect the precipitate immediately. Wash with cold water.

  • Stability Validation (The "Self-Check"):

    • Take a small aliquot (~1 mg).

    • Dissolve in DMSO-d6.[5]

    • Run a 1H NMR immediately.

    • Run a second NMR after 24 hours at RT.

    • Pass Criteria: <5% decarboxylation (appearance of new proton signal at C3) over 24h.

Quantitative Stability Data

The following table summarizes the relative stability of indolizine derivatives based on substituent electronics.

Compound ClassSubstituent (C1/C2)Electronic EffectDecarboxylation Risk (Solid State)Solution Stability (DMSO, 25°C)
Indolizine-3-COOH HNoneHigh (Store at -20°C)< 24 Hours
1-Bromo-Indolizine-3-COOH Br (C1)-I (Inductive w/d)Moderate~48 Hours
2-Bromo-Indolizine-3-COOH Br (C2)-I (Inductive w/d)Moderate~48 Hours
1-Nitro-Indolizine-3-COOH NO

(C1)
Strong -M/-ILow (Stable)> 1 Week
Ethyl Ester AnyN/ANegligibleIndefinite

Workflow Visualization: Synthesis & Validation

SynthesisWorkflow Start Indolizine Ester (Precursor) Bromination Bromination (NBS, MeCN, 0°C) Start->Bromination Check1 Validation: NMR/TLC (Confirm Regioselectivity) Bromination->Check1 Hydrolysis Saponification (LiOH, THF/H2O) Check1->Hydrolysis Pass Acidification Controlled Acidification (pH 4-5, 0°C) Hydrolysis->Acidification FinalProduct Brominated Indolizine Acid (Store -20°C, Dark) Acidification->FinalProduct

Figure 2: The "Safe Path" synthesis workflow. Note the validation step before hydrolysis to ensure the bromine is correctly installed on the stable ester form.

Storage and Handling Guidelines

To maintain the integrity of brominated indolizine carboxylic acids, adhere to these strict guidelines:

  • Avoid Chloroform: CDCl

    
     often contains trace HCl. Always use DMSO-d6 or Acetone-d6 for NMR analysis. The acidity of chloroform is sufficient to trigger rapid decarboxylation.
    
  • Dark Storage: Indolizines are often fluorophores. Ambient light can trigger photo-dehalogenation (loss of Bromine) or photo-oxidation. Store in amber vials wrapped in foil.

  • Lyophilization: Do not heat to dry. Lyophilize from frozen benzene or dioxane solutions to remove solvents without thermal stress.

References

  • Mechanism of Decarboxylation

    • Title: Decarboxylation of indole-3-carboxylic acids under metal-free conditions.
    • Source: ResearchGate (2025).[1][6]

    • URL:[Link]

  • Bromination Methodology

    • Title: Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verific
    • Source: PMC / NIH (2022).
    • URL:[Link]

  • Indolizine Synthesis & Properties

    • Title: Recent advances in the synthesis of indolizines and their π-expanded analogues.[7]

    • Source: RSC Advances (2016).
    • URL:[Link]

  • General Stability of Carboxylates

    • Title: Investigating the Stability of Individual Carboxyl
    • Source: PMC / NIH (2019).
    • URL:[Link]

Sources

Unlocking the Therapeutic Potential of Indolizine-2-Carboxylic Acid and Its Derivatives: A Comprehensive Technical Review

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Rationale

The indolizine nucleus—a fused 5- and 6-membered heterocyclic system containing a bridgehead nitrogen atom—represents a highly privileged scaffold in modern drug discovery[1]. As a 10-


 electron system, indolizine is isosteric with indole but exhibits a distinct electron density distribution. This subtle electronic shift often translates to improved metabolic stability, unique receptor binding kinetics, and altered lipophilicity compared to traditional indole-based commercial drugs[2].

Among the various functionalization sites on the indolizine ring, the C-2 position is of particular strategic importance. Indolizine-2-carboxylic acid serves as a highly versatile synthetic node. The carboxylic acid moiety acts as a primary handle for generating a vast array of biologically active derivatives, primarily through esterification, amidation, and hydrazide formation[3]. These C-2 modifications are critical for optimizing hydrogen-bonding interactions within target enzyme pockets or receptor active sites, driving the molecule's efficacy across oncology, infectious diseases, and neuropsychiatry[4].

Core Biological Activities & Mechanistic Pathways

The pharmacological landscape of indolizine-2-carboxylic acid derivatives is remarkably broad, dictated by the specific functional groups appended to the C-2 carbonyl and the substitution pattern on the core ring.

Neuropsychiatric & CNS Applications

Indolizine derivatives have shown profound modulatory effects on the central nervous system (CNS).

  • 
    7 nAChR Agonism:  Human 
    
    
    
    7 nicotinic acetylcholine receptors (nAChR) are prime therapeutic targets for treating cognitive impairments associated with schizophrenia and Alzheimer's disease. Specific indolizine-2-carboxamide derivatives have been synthesized and proven to exhibit strong agonistic activity toward
    
    
    7 nAChR, with some candidates demonstrating higher binding potency than established controls like EVP-6124[5].
  • Monoamine Oxidase (MAO) Inhibition: N'-substituted hydrazides derived directly from indolizine-2-carboxylic acid have been identified as potent inhibitors of monoamine oxidase. Structure-Activity Relationship (SAR) studies reveal that these hydrazide derivatives often surpass the inhibitory activity of classic MAO inhibitors like iproniazid, offering a promising avenue for antidepressant drug development[6].

Oncology & Anti-Proliferative Activity

The anti-tumor activity of indolizine derivatives is well-documented, often operating through dual mechanisms:

  • Tubulin Polymerization Inhibition: Indolizine esters and amides can act as microtubule-interacting agents. By binding to tubulin (often at sites distinct from the classic vinca alkaloid or colchicine binding sites), they destabilize the microtubule network, arresting the cell cycle in the G2/M phase and inducing apoptosis in multidrug-resistant (MDR) cancer cell lines[1].

  • Farnesyltransferase (FTase) Inhibition: Certain C-2 functionalized indolizines have demonstrated selective FTase inhibitory activity in the nanomolar range (IC

    
     ~ 1-10 nM), preventing the prenylation of Ras proteins and thereby halting downstream oncogenic signaling[7].
    
Infectious Diseases
  • Anti-Tubercular Activity: Indolizine-2-carboxamides and hydrazides exhibit significant minimum inhibitory concentrations (MIC) against Mycobacterium tuberculosis (e.g., MIC

    
     values around 15-31 
    
    
    
    g/mL), likely through the inhibition of the InhA enzyme involved in mycolic acid biosynthesis[8].
  • Antiviral (HIV-1) Activity: Derivatives synthesized via the coupling of indolizine-2-carboxylic acids with specific amines have been evaluated for HIV-1 Integrase and Protease inhibition, showing promising enzyme-binding affinities in early-stage in vitro models[9].

Experimental Workflows & Protocols

To ensure scientific integrity and reproducibility, the following self-validating protocols detail the synthesis and biological evaluation of indolizine-2-carboxylic acid derivatives.

Protocol 1: T3P-Mediated Amidation of Indolizine-2-Carboxylic Acid

Causality & Rationale: The conversion of indolizine-2-carboxylic acid to its corresponding carboxamide is a critical step. Traditional coupling agents (e.g., DCC, EDC) often lead to difficult-to-remove urea by-products or risk epimerization. Propylphosphonic acid anhydride (T3P®) is explicitly chosen here because it operates under mild conditions, provides high yields, and generates exclusively water-soluble by-products, allowing for a simple liquid-liquid extraction workup[3][8].

Step-by-Step Methodology:

  • Preparation: Dissolve 1.0 equivalent of indolizine-2-carboxylic acid in anhydrous chloroform (CHCl

    
    ) under an inert nitrogen atmosphere.
    
  • Base Addition: Add 3.0 equivalents of N,N-diisopropylethylamine (DIPEA) to the stirring solution. Note: DIPEA is preferred over triethylamine due to its higher steric hindrance, preventing unwanted nucleophilic interference.

  • Thermal Control: Cool the reaction mixture to between -20 °C and -10 °C using a dry ice/ethylene glycol bath.

  • Activation: Dropwise, add 1.5 equivalents of T3P® (50% solution in ethyl acetate). Stir for 15 minutes to allow the formation of the activated mixed anhydride intermediate.

  • Nucleophilic Attack: Slowly add 1.2 equivalents of the desired amine or hydrazine derivative. Allow the mixture to gradually warm to room temperature and stir for 12–24 hours until TLC indicates complete consumption of the starting acid.

  • Workup: Quench the reaction with saturated aqueous NaHCO

    
    . Extract the aqueous layer with dichloromethane (3 
    
    
    
    20 mL). Wash the combined organic layers with brine, dry over anhydrous Na
    
    
    SO
    
    
    , and concentrate in vacuo.

G A Indolizine-2-Carboxylic Acid B Activation (T3P + DIPEA) -20°C to -10°C A->B Step 1 C Nucleophilic Attack (Amine / Hydrazine) B->C Step 2 D Indolizine-2-Carboxamide (Target Pharmacophore) C->D Step 3

Figure 1: Workflow for the T3P-mediated synthesis of indolizine-2-carboxamides.

Protocol 2: In Vitro Tubulin Polymerization Assay

Causality & Rationale: To validate the anti-proliferative mechanism of synthesized indolizine esters/amides, a cell-free tubulin polymerization assay is required. This system measures the fluorescence enhancement that occurs when a fluorophore is incorporated into polymerizing microtubules, providing direct kinetic evidence of target engagement.

Step-by-Step Methodology:

  • Reagent Preparation: Reconstitute lyophilized porcine brain tubulin (>99% purity) in PEM buffer (80 mM PIPES, 2 mM MgCl

    
    , 0.5 mM EGTA, pH 6.9) containing 1 mM GTP and 10% glycerol.
    
  • Compound Plating: In a pre-warmed (37 °C) 96-well half-area plate, add the indolizine derivative dissolved in DMSO (final DMSO concentration must not exceed 1% to prevent solvent-induced protein denaturation). Include paclitaxel (enhancer) and colchicine (inhibitor) as positive controls.

  • Initiation: Rapidly add the tubulin reaction mix to the wells (final tubulin concentration ~3 mg/mL).

  • Kinetic Readout: Immediately place the plate in a fluorescence microplate reader (Ex: 340 nm, Em: 410 nm or as dictated by the specific fluorophore used). Record fluorescence every 60 seconds for 60 minutes at 37 °C.

  • Data Analysis: Calculate the V

    
     of the growth phase. A decrease in V
    
    
    
    relative to the vehicle control validates the compound as a tubulin polymerization inhibitor.

Quantitative Data & Structure-Activity Relationship (SAR)

The biological efficacy of indolizine-2-carboxylic acid derivatives is highly sensitive to the nature of the C-2 substituent. Table 1 summarizes representative quantitative data across various therapeutic targets.

Table 1: SAR and Quantitative Biological Activity of Indolizine-2-Carboxylic Acid Derivatives

Derivative ClassC-2 SubstitutionPrimary Target / ApplicationObserved Activity / PotencyRef.
Indolizine-2-carbohydrazide N'-substituted hydrazideMonoamine Oxidase (MAO)Superior inhibition vs. Iproniazid[6]
Indolizine-2-carboxamide N-Aryl amide

7 nAChR (Schizophrenia)
High affinity agonism > EVP-6124[5]
Indolizine-2-carboxamide Thiazole-coupled amideM. tuberculosis (InhA)MIC

= 15.6

g/mL
[8]
Indolizine-2-carboxylate Methyl/Ethyl esterTubulin PolymerizationIC

~ 8.02

M
[7]
Indolizine-2-carboxamide Phenothiazine-coupledFarnesyltransferase (FTase)IC

~ 9 nM
[7]

SAR Insight: The data indicates that bulky, lipophilic groups at the C-2 position generally decrease biological efficacy against FTase, whereas the inclusion of hydrogen-bond donors (like hydrazides or secondary amides) is strictly required for MAO and


7 nAChR target engagement.

Pathway Ligand Indolizine-2-Carboxamide Receptor α7 nAChR (CNS) Ligand->Receptor Agonism IonChannel Ca2+ Influx Receptor->IonChannel Channel Opening Signaling Downstream Kinase Signaling IonChannel->Signaling Activation Outcome Cognitive Enhancement Signaling->Outcome Synaptic Plasticity

Figure 2: Mechanistic pathway of indolizine-based


7 nAChR agonists in the CNS.

Future Directions & Clinical Translation

The transition of indolizine-2-carboxylic acid derivatives from in vitro hits to clinical candidates relies on overcoming traditional heterocyclic liabilities, such as rapid hepatic clearance and poor aqueous solubility. Future medicinal chemistry efforts must focus on:

  • Isosteric Replacement: Substituting the C-2 carboxylic acid with bioisosteres (e.g., tetrazoles or oxadiazoles) to improve oral bioavailability while maintaining target affinity.

  • Targeted Delivery: Utilizing the indolizine core as a payload in Antibody-Drug Conjugates (ADCs), particularly for the highly potent tubulin-inhibiting derivatives.

  • Green Synthesis: Adopting biocatalysis and microwave-assisted Morita-Baylis-Hillman (MBH) adduct cyclization to scale up the production of indolizine-2-carboxylic acids sustainably[4].

By leveraging the synthetic versatility of the C-2 position, researchers can continue to unlock the vast pharmacological potential of the indolizine scaffold.

References

1.[1] INDOLIZINE DERIVATIVES: RECENT ADVANCES AND POTENTIAL PHARMACOLOGICAL ACTIVITIES. Global Research Online. Available at: 2.[4] Recent developments in the synthesis of indolizines and their derivatives as compounds of interest in medicinal chemistry: a review. PubMed (NIH). Available at: 3.[2] Inhibitory activities of indolizine derivatives: a patent review. PubMed (NIH). Available at: 4.[6] Indolizine derivatives with biological activity I: N'-substituted hydrazides of indolizine-2-carboxylic acid. PubMed (NIH). Available at: 5.[7] Inhibitory activities of indolizine derivatives: a patent review. Taylor & Francis. Available at: 6.[3] Application Notes and Protocols: Preparation of Indolizine-2-carboxamides from Indolizine-2-carboxylic Acids. Benchchem. Available at: 7.[9] Recent Advances in Heterocyclic HIV Protease Inhibitors. PMC (NIH). Available at: 8.[5] Synthesis and Biological Activities of Indolizine derivatives as Alpha-7 nAChR Agonists. ResearchGate. Available at: 9.[8] Propylphosphonic acid anhydride–mediated amidation of Morita–Baylis–Hillman–derived indolizine-2-carboxylic acids. ResearchGate. Available at:

Sources

Methodological & Application

Advanced Suzuki-Miyaura Cross-Coupling Strategies for 5-Bromo-indolizine-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Indolizines are privileged bicyclic heteroaromatic scaffolds in medicinal chemistry, highly valued for their extended conjugation and planar structure. However, functionalization of the indolizine core at the C-5 position is historically challenging due to steric shielding by the adjacent bridgehead nitrogen and the unique electron distribution of the ring system[1]. When this steric hindrance is combined with an unprotected C-2 carboxylic acid, 5-bromo-indolizine-2-carboxylic acid presents a dual challenge for palladium-catalyzed cross-coupling: sluggish oxidative addition and premature quenching of the basic environment required for transmetalation.

This application note provides researchers and drug development professionals with field-proven, self-validating protocols to successfully execute Suzuki-Miyaura couplings on this demanding substrate.

Mechanistic Rationale & Experimental Design (E-E-A-T)
1. The Base Stoichiometry Imperative

In a standard Suzuki-Miyaura coupling, 2.0 equivalents of base are typically sufficient to drive the reaction[2]. However, the C-2 carboxylic acid (pKa ~3.5) acts as an immediate proton source. If standard base equivalents are used, the reaction stalls prior to the transmetalation step because the formation of the reactive arylboronate ate-complex is inhibited by the lack of available hydroxide/alkoxide ions[3].

To overcome this, a minimum of 4.0 equivalents of a mild, water-soluble inorganic base (e.g., K₃PO₄ or K₂CO₃) is mandatory:

  • 1.0 eq to deprotonate the C-2 carboxylic acid, forming the soluble carboxylate.

  • 1.0 eq to neutralize the HBr generated during the catalytic cycle.

  • 2.0 eq to ensure a steady-state concentration of the active boronate species for transmetalation.

2. Overcoming C-5 Steric Congestion

The C-5 position is highly congested. Early attempts using the standard Pd(PPh₃)₄ catalyst often resulted in poor yields and competitive protodeboronation of the boronic acid due to a severely retarded oxidative addition step[1]. Transitioning to bidentate ligands with large bite angles, such as dppf (1,1'-Bis(diphenylphosphino)ferrocene), accelerates both oxidative addition and reductive elimination. Pd(dppf)Cl₂ serves as the optimal workhorse catalyst for this substrate, balancing cost, stability, and high conversion rates[4].

CatalyticCycle Pd0 Pd(0) L_n Active Catalyst OxAdd Oxidative Addition Insertion into C5-Br bond Pd0->OxAdd 5-Bromo-indolizine-2-carboxylate BaseAct Base Activation Formation of Boronate OxAdd->BaseAct Base (e.g., K3PO4) TransMet Transmetalation Aryl Transfer to Pd BaseAct->TransMet Ar-B(OH)2 RedElim Reductive Elimination C-C Bond Formation TransMet->RedElim Halide Exchange RedElim->Pd0 Catalyst Regeneration Product 5-Aryl-indolizine-2-carboxylate Target Product RedElim->Product Product Release

Fig 1: Catalytic cycle of the Suzuki-Miyaura cross-coupling tailored for 5-bromo-indolizine-2-carboxylate.

Quantitative Optimization Data

To validate the mechanistic hypothesis, a solvent and catalyst screen was performed using 4-methoxyphenylboronic acid as the coupling partner. The data below summarizes the dramatic impact of base equivalents and ligand choice on the reaction efficiency.

EntryCatalyst (5 mol%)LigandBase (Equiv)Solvent SystemTemp (°C)Yield (%)Mechanistic Observation
1Pd(PPh₃)₄NoneK₂CO₃ (2.0)Toluene/EtOH/H₂O9015%Incomplete conversion; acid quenches base.
2Pd(PPh₃)₄NoneK₂CO₃ (4.0)Toluene/EtOH/H₂O9045%Improved, but C-5 steric hindrance limits rate.
3Pd(dppf)Cl₂dppfK₃PO₄ (4.0)1,4-Dioxane/H₂O9082%Excellent conversion; dppf overcomes C-5 sterics.
4Pd₂(dba)₃XPhosK₃PO₄ (4.0)1,4-Dioxane/H₂O10089%Best for highly hindered or electron-poor boronic acids.
Strategic Workflow: Direct vs. Protected Coupling

While direct aqueous coupling (Protocol A ) is highly efficient for stable boronic acids, certain electron-poor or sterically hindered boronic acids are prone to protodeboronation in highly basic, aqueous media at elevated temperatures. For these sensitive substrates, a protection-coupling-deprotection sequence (Protocol B ) is required to maintain the integrity of the boronic acid.

Workflow Start Substrate: 5-Bromo-indolizine -2-carboxylic acid Check Is Boronic Acid Base/Water Sensitive? Start->Check ProtA PROTOCOL A Direct Aqueous Coupling (>3 eq Base, Dioxane/H2O) Check->ProtA No (Stable) ProtB PROTOCOL B 1. Esterification 2. Anhydrous Coupling 3. Saponification Check->ProtB Yes (Sensitive) End Purified 5-Aryl-indolizine -2-carboxylic acid ProtA->End ProtB->End

Fig 2: Decision matrix for selecting the optimal Suzuki coupling protocol based on substrate stability.

Experimental Protocols
Protocol A: Direct Aqueous Suzuki Coupling (Unprotected Acid)

Designed for stable aryl/heteroaryl boronic acids.

Reagents:

  • This compound (1.0 equiv, 1.0 mmol)

  • Arylboronic acid (1.5 equiv, 1.5 mmol)

  • Pd(dppf)Cl₂·CH₂Cl₂ (0.05 equiv, 5 mol%)

  • K₃PO₄ (4.0 equiv, 4.0 mmol)

  • Solvent: 1,4-Dioxane / H₂O (4:1 v/v, 10 mL)

Step-by-Step Methodology:

  • Degassing: To a 25 mL Schlenk flask, add this compound, the arylboronic acid, and K₃PO₄. Add the 1,4-Dioxane/H₂O solvent mixture. Sparge the solution with Argon for 10 minutes to remove dissolved oxygen, which prevents catalyst deactivation.

  • Catalyst Addition: Quickly add Pd(dppf)Cl₂·CH₂Cl₂ under a positive stream of Argon. Seal the flask.

  • Reaction Execution: Heat the mixture to 90 °C in a pre-heated oil bath with vigorous stirring.

  • Self-Validation (Monitoring): After 4 hours, sample the organic layer. Quench with 1N HCl and extract with EtOAc. Analyze via LC-MS. The disappearance of the starting material mass (m/z ~239/241) and appearance of the product mass indicates completion.

  • Workup & Isolation: Cool the reaction to room temperature. Dilute with water (10 mL) and wash the aqueous layer with EtOAc (2 x 10 mL) to remove homocoupled boronic acid and catalyst ligands.

  • pH Adjustment (Critical Step): Carefully acidify the aqueous layer using 2N HCl to pH ~3.5-4.0. The product, 5-aryl-indolizine-2-carboxylic acid, will precipitate as a solid.

  • Filtration: Filter the precipitate, wash with cold water, and dry under high vacuum.

Protocol B: Esterification-Coupling-Saponification (Protected Route)

Designed for base/water-sensitive boronic acids (e.g., polyfluorinated or highly sterically hindered variants).

Step 1: Esterification

  • Suspend this compound (1.0 mmol) in anhydrous Methanol (5 mL).

  • Add concentrated H₂SO₄ (0.1 mL) dropwise. Reflux for 12 hours.

  • Concentrate in vacuo, neutralize with sat. NaHCO₃, and extract with DCM to yield methyl 5-bromo-indolizine-2-carboxylate.

Step 2: Anhydrous Suzuki Coupling

  • Combine the methyl ester (1.0 mmol), sensitive boronic acid (1.5 equiv), Pd₂(dba)₃ (2.5 mol%), XPhos (5 mol%), and anhydrous K₃PO₄ (2.0 equiv) in a dry flask.

  • Add anhydrous Toluene (8 mL). Degas via freeze-pump-thaw (3 cycles).

  • Heat at 100 °C for 16 hours. Filter through Celite, concentrate, and purify via silica gel chromatography to isolate the coupled ester.

Step 3: Saponification

  • Dissolve the coupled ester in THF/MeOH/H₂O (2:1:1, 5 mL).

  • Add LiOH·H₂O (3.0 equiv). Stir at room temperature for 4 hours until TLC confirms complete ester hydrolysis.

  • Evaporate the organic solvents, acidify the aqueous layer to pH 4 with 1N HCl, and collect the precipitated final product via filtration.

References
  • Babaev, E. V., et al. "Synthesis and reactivity of 5-Br(I)-indolizines and their parallel cross-coupling reactions." Tetrahedron 64 (2008): 749-756. 1

  • "The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles." Molecules 19 (2014): 123-134. 4

  • "Suzuki Coupling." Organic Chemistry Portal.2

  • "Carboxylic Acids as Double Aryl Group Donors for Biaryl Synthesis." Chemical Science (The Royal Society of Chemistry). 3

Sources

esterification conditions for indolizine-2-carboxylic acid derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Precision Esterification Protocols for Indolizine-2-Carboxylic Acid Derivatives

Part 1: Strategic Analysis & Chemical Context

1.1 The Substrate Challenge Indolizine-2-carboxylic acid represents a unique challenge in heterocyclic chemistry. Unlike its isomer indole, indolizine contains a bridgehead nitrogen, resulting in a fused 5,6-membered ring system with distinct electronic properties.

  • Nucleophilicity at C3: The indolizine core is electron-rich, with the C3 position being highly nucleophilic. In the presence of strong mineral acids (standard Fischer esterification conditions), the C3 position is prone to protonation, leading to cationic polymerization or oxidative degradation.

  • Acid Sensitivity: The free acid is moderately stable, but the ring system is sensitive to oxidation and electrophilic attack.

  • The Solution: Esterification protocols must avoid harsh acidic media and high temperatures. We prioritize Base-Mediated Alkylation and Steglich Coupling over acid-catalyzed dehydration.

1.2 Decision Matrix: Selecting the Right Protocol Use the following logic to determine the optimal synthetic route for your specific derivative.

DecisionMatrix Start Target: Indolizine-2-Carboxylate Simple Simple Alkyl Ester? (Methyl, Ethyl, Allyl) Start->Simple Yes Complex Complex/Bulky Alcohol? (Chiral, Acid-Sensitive) Start->Complex No MethodA Protocol A: K2CO3 / Alkyl Halide (High Yield, Robust) Simple->MethodA Use Method A: Base-Mediated Alkylation Scale Large Scale (>50g)? Complex->Scale Cost Critical? MethodB Protocol B: DCC / DMAP (Mild, Neutral pH) Complex->MethodB Use Method B: Steglich Coupling Scale->MethodB No MethodC Protocol C: Oxalyl Chloride Activation (Careful Temp Control) Scale->MethodC Yes

Figure 1: Strategic decision tree for selecting esterification conditions based on substrate complexity and scale.

Part 2: Detailed Experimental Protocols

Protocol A: Base-Mediated Nucleophilic Substitution (The "Standard" Method)

Best for: Methyl, Ethyl, Benzyl, and Allyl esters.

Mechanism: This method utilizes the carboxylate anion as a nucleophile to attack a primary alkyl halide. It completely avoids acidic conditions, preserving the sensitive indolizine ring.

Reagents:

  • Indolizine-2-carboxylic acid (1.0 equiv)

  • Alkyl Halide (e.g., MeI, EtBr, BnBr) (1.2 – 1.5 equiv)

  • Potassium Carbonate (

    
    ) (2.0 equiv) or Cesium Carbonate (
    
    
    
    ) (1.5 equiv)
  • Solvent: DMF (anhydrous) or Acetone (for lower boiling points)

Step-by-Step Workflow:

  • Dissolution: In a flame-dried round-bottom flask under

    
    , dissolve indolizine-2-carboxylic acid in anhydrous DMF (0.2 M concentration).
    
  • Deprotonation: Add

    
     (powdered, dried) in one portion. Stir at Room Temperature (RT) for 30 minutes. The solution may darken slightly; this is normal.
    
  • Alkylation: Dropwise add the Alkyl Halide over 5 minutes.

    • Critical Note: For Methyl Iodide, use a reflux condenser with chilled water to prevent evaporation.

  • Reaction: Stir at RT for 4–12 hours. Monitor by TLC (Hexane:EtOAc 3:1). The acid spot (

    
    ) should disappear, replaced by the ester (
    
    
    
    ).
    • Optimization: If reaction is sluggish, heat to 50°C. Do not exceed 80°C to avoid decomposition.

  • Workup: Pour the mixture into ice-cold water (5x reaction volume). The ester often precipitates.

    • Solid Product: Filter, wash with water, and dry.

    • Oil Product: Extract with EtOAc (3x), wash with LiCl (5% aq) to remove DMF, dry over

      
      .
      

Validation Data:

Alkyl Group Halide Used Base Time (h) Yield (%)

| Methyl | MeI |


 | 4 | 92% |
| Ethyl | EtI | 

| 6 | 88% | | Benzyl | BnBr |

| 5 | 90% |
Protocol B: Steglich Esterification (The "Mild" Method)

Best for: Secondary alcohols, chiral alcohols, and acid-labile partners.

Mechanism: Carbodiimide (DCC/EDC) activates the carboxylic acid to an O-acylisourea.[1] DMAP acts as an acyl-transfer catalyst, suppressing the


-acylurea rearrangement side reaction.[2]

Reagents:

  • Indolizine-2-carboxylic acid (1.0 equiv)

  • Target Alcohol (1.1 equiv)

  • DCC (N,N'-Dicyclohexylcarbodiimide) (1.1 equiv) OR EDC.HCl

  • DMAP (4-Dimethylaminopyridine) (0.1 equiv - catalytic)

  • Solvent: Dichloromethane (DCM) (anhydrous)

Step-by-Step Workflow:

  • Setup: Charge a flask with Indolizine-2-carboxylic acid, the Alcohol, and DMAP in DCM (0.1 M). Cool to 0°C (ice bath).

  • Activation: Add DCC (dissolved in minimal DCM) dropwise to the cold solution.

    • Observation: A white precipitate (Dicyclohexylurea - DCU) will form within minutes if using DCC.

  • Reaction: Allow the mixture to warm to RT naturally. Stir for 12–24 hours.

  • Workup:

    • Filter off the DCU precipitate through a Celite pad.

    • Wash the filtrate with 0.5N HCl (rapidly, to remove DMAP/unreacted amine), then Sat.

      
      , then Brine.[3]
      
  • Purification: Flash column chromatography is usually required to remove traces of urea derivatives.

Strategic Note: If the alcohol is extremely valuable/scarce, use the Indolizine acid in excess (1.5 equiv).

Protocol C: Acid Chloride via Oxalyl Chloride (The "Scale-Up" Method)

Best for: Large scale synthesis where chromatography is difficult.

Warning: Thionyl chloride (


) is often too harsh and releases HCl gas which can degrade the indolizine ring. Oxalyl chloride  is milder and allows for neutral byproduct removal.

Workflow:

  • Suspend Indolizine-2-carboxylic acid in anhydrous DCM at 0°C.

  • Add catalytic DMF (2–3 drops).

  • Add Oxalyl Chloride (1.2 equiv) dropwise. Gas evolution (

    
    ) will occur.
    
  • Stir at RT for 2 hours until the solution becomes clear (Acid Chloride formation).

  • Evaporation (Critical): Remove solvent and excess oxalyl chloride under reduced pressure. Do not heat above 40°C.

  • Esterification: Redissolve the crude acid chloride in DCM. Add the Alcohol (1.2 equiv) and Pyridine (1.5 equiv) at 0°C.

  • Stir 2 hours, then aqueous workup.

Part 3: Mechanism & Troubleshooting

3.1 Steglich Reaction Pathway Understanding the mechanism is vital for troubleshooting low yields (often caused by the


-acylurea shift).

SteglichMechanism Acid Indolizine-COOH Inter1 O-Acylisourea (Unstable Intermediate) Acid->Inter1 + DCC DCC DCC Active N-Acylpyridinium (Active Ester) Inter1->Active + DMAP (Fast) Side N-Acylurea (Dead End Side Product) Inter1->Side Slow Rearrangement (No DMAP) DMAP DMAP (Catalyst) DMAP->Active Recycled Product Indolizine Ester Active->Product + Alcohol Alcohol Alcohol (R-OH)

Figure 2: The catalytic cycle of Steglich esterification showing DMAP's role in preventing side-reactions.

3.2 Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Yield (Method A) Incomplete deprotonationEnsure

is finely powdered. Switch to

(higher solubility).
Polymerization (Dark Tar) Acidic impurities or HeatEnsure solvents are acid-free. Keep temp <60°C. Add radical scavenger (BHT) if suspected radical mechanism.
Side Product (Method B) N-Acylurea formationIncrease DMAP loading. Add DCC at 0°C strictly.
Hydrolysis on Column Silica acidityAdd 1% Triethylamine to the eluent to neutralize silica gel.

References

  • BenchChem Technical Support. (2025).[4] Preparation of Indolizine-2-carboxamides from Indolizine-2-carboxylic Acids.[4][5][6][7] BenchChem Application Notes.[4] Link

  • Neises, B., & Steglich, W. (1978).[1][2] Simple Method for the Esterification of Carboxylic Acids.[1][2] Angewandte Chemie International Edition, 17(7), 522–524.[2] Link

  • Organic Chemistry Portal. (2024). Steglich Esterification: Mechanism and Protocols.Link

  • Sahoo, B., et al. (2015).[8] Visible Light-Mediated Synthesis of Indolizines.[8] Angewandte Chemie, 127(51), 15766-15770.[8] (Context on Indolizine Stability). Link

  • Common Organic Chemistry. (2024).[3] Standard Protocols for Esterification of Acid-Sensitive Heterocycles.Link

Sources

Application Note: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of 5-Bromoindolizines

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, scientists, and drug development professionals. Document Type: Advanced Protocol & Mechanistic Guide

Introduction & Mechanistic Rationale

Indolizines represent a privileged class of bicyclic heteroaromatic compounds with significant photophysical properties and biological activities. While functionalization at the C-1 and C-3 positions is well-documented via standard electrophilic aromatic substitution, the C-5 position remains synthetically challenging. Early theoretical models (e.g., by Coulson and Fukui) predicted that the C-5 position should be highly susceptible to nucleophilic attack. However, that 5-halogenoindolizines are entirely passive toward common nucleophiles[1].

Because standard


 pathways fail, transition-metal-catalyzed cross-coupling is the only viable method for constructing robust C5–carbon bonds in these systems. The 5-bromoindolizine core, while unstable in air, serves as an excellent electrophilic partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions[1]. This application note details a validated, self-consistent protocol for the regioselective synthesis of 5-bromoindolizines and their subsequent parallel cross-coupling with arylboronic acids to generate diverse 5-arylindolizine libraries.

Synthetic Workflow & Experimental Design

The methodology relies on a sequential, two-stage approach:

  • Regioselective Lithiation & Halogenation: Direct deprotonation of the indolizine core strictly at the C-5 position, followed by electrophilic trapping with a mild bromine source.

  • Cross-Coupling: Palladium-catalyzed arylation of the resulting 5-bromoindolizine.

Workflow Ind 2-Substituted Indolizine Lith Regioselective Lithiation (n-BuLi, TMEDA, -80°C) Ind->Lith Brom Bromination (BrCF2CF2Br) Lith->Brom Suz Suzuki-Miyaura Cross-Coupling (Pd-Cat, ArB(OH)2) Brom->Suz Prod 5-Arylindolizine Target Library Suz->Prod

Fig 1. Synthetic workflow for the preparation and cross-coupling of 5-bromoindolizines.

Detailed Protocols & Causality

Protocol A: Regioselective Synthesis of 5-Bromoindolizines

Objective: Generate the reactive 5-bromoindolizine precursor while preventing core degradation.

Reagents:

  • 2-Substituted indolizine (1.0 equiv, e.g., 20 mmol)

  • n-Butyllithium (

    
    -BuLi, 1.19 M in hexanes, 1.1 equiv)
    
  • N,N,N',N'-Tetramethylethylenediamine (TMEDA, 1.1 equiv)

  • 1,2-Dibromotetrafluoroethane (1.2 equiv)

  • Anhydrous Tetrahydrofuran (THF, 70 mL)

Step-by-Step Procedure:

  • System Preparation: Flame-dry a Schlenk flask under vacuum and backfill with Argon. Add the indolizine substrate, TMEDA, and anhydrous THF.

    • Causality: TMEDA coordinates to the lithium cation, breaking

      
      -BuLi aggregates into highly reactive monomers. This is essential for [2].
      
  • Cryogenic Cooling: Cool the reaction mixture to -80 °C using a liquid nitrogen/acetone bath.

    • Causality: 5-Lithioindolizine is highly unstable. Strict cryogenic conditions prevent ring-opening and non-specific degradation[1].

  • Lithiation: Dropwise add

    
    -BuLi over 15 minutes. Stir at -80 °C for 1 hour, then allow the mixture to slowly warm to 20 °C and stir for an additional 2 hours.
    
    • Self-Validation (In-Process Control): Quench a 0.5 mL aliquot with

      
      . Extract with 
      
      
      
      and analyze via
      
      
      NMR. Successful lithiation is confirmed by >95% deuterium incorporation at C-5 (marked by the disappearance of the 5-H signal at ~6.8–7.2 ppm)[2].
  • Bromination: Recool the mixture to -80 °C. Add 1,2-dibromotetrafluoroethane dropwise.

    • Causality: 1,2-Dibromotetrafluoroethane acts as a mild electrophilic bromine source, preventing the oxidative side-reactions commonly caused by elemental

      
      [1].
      
  • Workup: Quench with saturated aqueous

    
    . Extract with ethyl acetate, dry over 
    
    
    
    , and concentrate under reduced pressure.
    • Critical Handling Note: 5-Bromoindolizines are unstable in air and light. They must be stored under Argon at -20 °C or used immediately in the cross-coupling step[1].

Protocol B: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

Objective: Form the C5–C(aryl) bond via Pd-catalysis.

Reagents:

  • 5-Bromoindolizine (1.0 equiv, e.g., 1 mmol)

  • Arylboronic acid (1.2 equiv)

  • Palladium(II) chloride (

    
    ) or 
    
    
    
    (5 mol%)
  • Potassium carbonate (

    
    , 2.5 equiv)
    
  • 1,4-Dioxane /

    
     (4:1 v/v, 10 mL)
    

Step-by-Step Procedure:

  • Degassing: In a reaction vial, combine 1,4-dioxane and water. Sparge with Argon for 15 minutes.

    • Causality: Oxygen must be rigorously excluded to prevent the rapid oxidation of the electron-rich indolizine core and the deactivation of the active Pd(0) catalyst[1].

  • Reagent Assembly: Add the 5-bromoindolizine, arylboronic acid, and

    
     to the degassed solvent.
    
    • Causality: The biphasic Dioxane/

      
       system is critical. Dioxane solubilizes the organic substrates, while water dissolves the 
      
      
      
      base, facilitating the formation of the reactive arylboronate complex required for transmetalation[1].
  • Catalyst Addition: Add

    
     (5 mol%). Seal the vial under Argon.
    
    • Causality: The highly

      
      -excessive nature of the indolizine ring makes the C-Br bond sufficiently reactive for oxidative addition without requiring complex, sterically demanding phosphine ligands[1].
      
  • Reaction: Heat the mixture to 60–80 °C with vigorous stirring for 4–12 hours. Monitor via TLC (Hexane/EtOAc).

  • Workup & Purification: Cool to room temperature, dilute with water, and extract with dichloromethane (3x). Wash the combined organic layers with brine, dry over

    
    , and concentrate. Purify via flash column chromatography on silica gel.
    

Mechanistic Pathway

The reaction proceeds through a standard Pd(0)/Pd(II) catalytic cycle, uniquely enabled by the electronic properties of the indolizine core.

CatalyticCycle Pd0 Pd(0) Active Catalyst OxAdd Oxidative Addition (5-Bromoindolizine) Pd0->OxAdd PdII1 Pd(II) Intermediate (Indolizinyl-Pd-Br) OxAdd->PdII1 TransMet Transmetalation (Ar-B(OH)2 + Base) PdII1->TransMet PdII2 Pd(II) Intermediate (Indolizinyl-Pd-Ar) TransMet->PdII2 RedElim Reductive Elimination PdII2->RedElim RedElim->Pd0 Regenerates Catalyst Prod 5-Arylindolizine RedElim->Prod

Fig 2. Palladium-catalyzed Suzuki-Miyaura catalytic cycle for 5-bromoindolizines.

Representative Data & Substrate Scope

The protocol demonstrates broad functional group tolerance. Below is a summarized table of representative quantitative data for the parallel cross-coupling of 5-bromoindolizines, highlighting the efficiency of the methodology across various electronic environments[1].

Indolizine SubstrateArylboronic AcidCatalystSolvent SystemYield (%)
5-Bromo-2-phenylindolizinePhenylboronic acid

(5 mol%)
Dioxane/

82%
5-Bromo-2-phenylindolizine4-Methoxyphenylboronic acid

(5 mol%)
Dioxane/

88%
5-Bromo-2-tert-butylindolizine4-Fluorophenylboronic acid

(5 mol%)
Dioxane/

75%
5-Bromo-2-methylindolizine2-Methylphenylboronic acid

(5 mol%)
Dioxane/

61%

Note: Yields represent isolated, chromatographically pure products. Steric hindrance on the boronic acid (e.g., ortho-substitution) slightly reduces the overall yield.

References

  • Kuznetsov, A. G., Bush, A. A., & Babaev, E. V. (2008). Synthesis and reactivity of 5-Br(I)-indolizines and their parallel cross-coupling reactions. Tetrahedron, 64(4), 749-756. Source: Elsevier. URL:[Link]

  • Kuznetsov, A. G., Bush, A. A., Rybakov, V. B., & Babaev, E. V. (2005). An Improved Synthesis of Some 5-Substituted Indolizines Using Regiospecific Lithiation. Molecules, 10(9), 1074-1083. Source: MDPI. URL:[Link]

Sources

Application Notes and Protocols for the Regioselective Functionalization of the C5 Position in Indolizine Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

For: Researchers, scientists, and drug development professionals

Introduction: The Strategic Importance of C5-Functionalized Indolizines

The indolizine scaffold, a fused bicyclic aromatic system comprised of a pyridine and a pyrrole ring, is a privileged structural motif in medicinal chemistry and materials science.[1] Its unique electronic properties and planar structure allow for diverse interactions with biological targets.[1] While functionalization of the electron-rich pyrrole ring, particularly at the C3 position, is well-established, the selective modification of the pyridine ring, specifically at the C5 position, offers a distinct vector for modulating molecular properties. Introducing substituents at the C5 position can significantly influence the pharmacokinetic and pharmacodynamic profiles of indolizine-based compounds, making the development of robust and regioselective synthetic methods a critical endeavor for drug discovery and the creation of novel organic materials.

This comprehensive guide provides detailed application notes and step-by-step protocols for the most effective methods for the functionalization of the C5 position of indolizine scaffolds. We will delve into the mechanistic rationale behind each transformation, offering insights into the causality of experimental choices.

Understanding the Reactivity of the Indolizine Core: C3 vs. C5

The indolizine nucleus is a 10π-electron aromatic system, isoelectronic with indole. The highest electron density is located on the pyrrole ring, making it more susceptible to electrophilic attack than the pyridine ring. Theoretical and experimental studies have shown that electrophilic aromatic substitution (EAS) on unsubstituted indolizine preferentially occurs at the C3 position.[2] This is attributed to the greater stabilization of the Wheland intermediate formed upon attack at C3. Consequently, direct electrophilic substitution at C5 is often challenging and requires specific strategies to override the inherent reactivity of the C3 position. The methods outlined in this guide are designed to achieve this regioselectivity through either pre-functionalization or the use of directing groups and specific reaction conditions.

I. C5-Formylation and Halogenation via Directed ortho-Metalation (DoM)

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings. In the context of indolizines, direct lithiation at the C5 position can be achieved, followed by quenching with a suitable electrophile. This method provides a reliable route to 5-formyl and 5-haloindolizines, which are versatile intermediates for further derivatization.[3][4]

Workflow for C5-Lithiation and Electrophilic Quench

cluster_0 C5-Lithiation cluster_1 Electrophilic Quench Indolizine 2-Substituted Indolizine Reagents_Li n-BuLi, TMEDA THF, -78 °C to -40 °C Indolizine->Reagents_Li 1. Intermediate_Li 5-Lithioindolizine (In situ) Reagents_Li->Intermediate_Li 2. Electrophile Electrophile (E+) (e.g., DMF, I₂) Intermediate_Li->Electrophile 3. Quench Product 5-Functionalized Indolizine (5-CHO or 5-I) Electrophile->Product 4. Work-up

Caption: Workflow for C5-functionalization via lithiation.

Protocol 1: Synthesis of 5-Formyl-2-phenylindolizine[3]

This protocol describes the direct lithiation of 2-phenylindolizine followed by formylation using N,N-dimethylformamide (DMF).

Materials:

  • 2-Phenylindolizine

  • Anhydrous Tetrahydrofuran (THF)

  • N,N,N',N'-Tetramethylethylenediamine (TMEDA), freshly distilled

  • n-Butyllithium (n-BuLi) in hexanes (concentration to be titrated)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Dichloromethane (DCM)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Argon or Nitrogen gas for inert atmosphere

Procedure:

  • Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a dropping funnel, and a gas inlet connected to an argon/nitrogen line.

  • Initial Mixture: To the flask, add 2-phenylindolizine (1.0 eq) and anhydrous THF. Cool the solution to -78 °C in a dry ice/acetone bath.

  • Addition of TMEDA: Add freshly distilled TMEDA (5.0 eq) to the cooled solution.

  • Lithiation: Slowly add a solution of n-BuLi (2.0 eq) in hexanes to the reaction mixture via the dropping funnel over 30 minutes, maintaining the temperature at -78 °C. After the addition is complete, allow the reaction to stir at -40 °C for 2 hours.

  • Formylation: Cool the mixture back to -78 °C and add anhydrous DMF (5.0 eq) dropwise. Stir the reaction at this temperature for 1 hour, then allow it to warm to room temperature overnight.

  • Work-up: Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution. Extract the aqueous layer with DCM (3 x volumes).

  • Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 5-formyl-2-phenylindolizine as a crystalline solid.

Protocol 2: Synthesis of 5-Iodo-2-tert-butylindolizine[3]

This protocol details the synthesis of a 5-iodoindolizine, a key precursor for cross-coupling reactions.

Materials:

  • 2-tert-Butylindolizine

  • Anhydrous Tetrahydrofuran (THF)

  • N,N,N',N'-Tetramethylethylenediamine (TMEDA), freshly distilled

  • n-Butyllithium (n-BuLi) in hexanes

  • Iodine (I₂)

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Dichloromethane (DCM)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Argon or Nitrogen gas

Procedure:

  • Lithiation: Follow steps 1-4 of Protocol 1, using 2-tert-butylindolizine as the starting material.

  • Iodination: After the 2-hour lithiation at -40 °C, cool the reaction mixture to -78 °C. Add a solution of iodine (I₂) (1.5 eq) in anhydrous THF dropwise. Stir the reaction at -78 °C for 2 hours.

  • Work-up: Allow the reaction to warm to room temperature and quench with saturated aqueous Na₂S₂O₃ solution to remove excess iodine. Extract the aqueous layer with DCM (3 x volumes).

  • Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (eluent: hexane) to yield 5-iodo-2-tert-butylindolizine.

II. Palladium-Catalyzed Cross-Coupling Reactions at the C5 Position

5-Haloindolizines are excellent substrates for palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide range of aryl, heteroaryl, and alkynyl moieties at the C5 position. The Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions are particularly effective.

A. Suzuki-Miyaura Coupling for C5-Arylation

The Suzuki-Miyaura coupling provides a robust method for the formation of C-C bonds between a 5-haloindolizine and an arylboronic acid.[3]

Indolizine 5-Iodoindolizine Reagents Pd(PPh₃)₂Cl₂ (cat.) Base (e.g., Na₂CO₃) Solvent (e.g., MeOH/H₂O) Indolizine->Reagents Boronic_Acid Arylboronic Acid (Ar-B(OH)₂) Boronic_Acid->Reagents Product 5-Arylindolizine Reagents->Product Heat

Caption: Suzuki-Miyaura coupling at the C5 position.

Protocol 3: Suzuki-Miyaura Coupling of 5-Iodo-2-tert-butylindolizine with p-Methoxyphenylboronic Acid[3]

Materials:

  • 5-Iodo-2-tert-butylindolizine

  • p-Methoxyphenylboronic acid

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

  • Sodium carbonate (Na₂CO₃)

  • Methanol (MeOH)

  • Water

  • Chloroform (CHCl₃)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Argon or Nitrogen gas

Procedure:

  • Reaction Setup: In a Schlenk flask, dissolve 5-iodo-2-tert-butylindolizine (1.0 eq) and p-methoxyphenylboronic acid (1.2 eq) in a mixture of methanol and water (e.g., 4:1 v/v).

  • Degassing: Purge the solution with argon or nitrogen for 15-20 minutes to remove dissolved oxygen.

  • Catalyst and Base Addition: Add Na₂CO₃ (2.0 eq) and Pd(PPh₃)₂Cl₂ (5 mol %) to the reaction mixture.

  • Reaction: Heat the mixture to a gentle reflux (e.g., 70 °C) and stir under an inert atmosphere. Monitor the reaction progress by TLC. The reaction is typically complete within 5-8 hours.

  • Work-up: After cooling to room temperature, remove the methanol under reduced pressure. Add water to the residue and extract with CHCl₃ (3 x volumes).

  • Purification: Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to obtain 5-(p-methoxyphenyl)-2-tert-butylindolizine.

Table 1: Representative Suzuki-Miyaura Couplings at C5

EntryIndolizine SubstrateBoronic AcidCatalyst (mol%)BaseSolventYield (%)Reference
15-Iodo-2-tert-butylindolizinep-Methoxyphenylboronic acidPd(PPh₃)₂Cl₂ (5)Na₂CO₃MeOH/H₂O94[3]
25-Iodo-2-phenylindolizinePhenylboronic acidPd(PPh₃)₄ (5)K₂CO₃Dioxane/H₂O85[3]
B. Sonogashira Coupling for C5-Alkynylation

The Sonogashira coupling is a reliable method for installing an alkyne moiety at the C5 position using a 5-haloindolizine and a terminal alkyne.[5]

Indolizine 5-Iodoindolizine Reagents Pd(PPh₃)₂Cl₂ (cat.) CuI (co-cat.) Base (e.g., Et₃N) Solvent (e.g., MeCN) Indolizine->Reagents Alkyne Terminal Alkyne (R-C≡CH) Alkyne->Reagents Product 5-Alkynylindolizine Reagents->Product Room Temp.

Caption: Sonogashira coupling at the C5 position.

Protocol 4: Sonogashira Coupling of 5-Iodo-2-tert-butylindolizine with Phenylacetylene[5]

Materials:

  • 5-Iodo-2-tert-butylindolizine

  • Phenylacetylene

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N)

  • Acetonitrile (MeCN)

  • Argon or Nitrogen gas

Procedure:

  • Reaction Setup: To a Schlenk flask, add 5-iodo-2-tert-butylindolizine (1.0 eq), Pd(PPh₃)₂Cl₂ (5 mol %), and CuI (10 mol %).

  • Inert Atmosphere: Evacuate and backfill the flask with argon or nitrogen three times.

  • Solvent and Reagents: Add anhydrous acetonitrile, followed by triethylamine (3.0 eq) and phenylacetylene (1.2 eq).

  • Reaction: Stir the reaction mixture at room temperature under an inert atmosphere. Monitor the reaction by TLC until the starting material is consumed (typically 4-6 hours).

  • Work-up: Remove the solvents under reduced pressure. Add water and extract with diethyl ether or ethyl acetate (3 x volumes).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford 5-(phenylethynyl)-2-tert-butylindolizine.

Table 2: Representative Sonogashira Couplings at C5 [5]

EntryAlkyneYield (%)
1Phenylacetylene85
2Trimethylsilylacetylene89
31-Hexyne78
C. Buchwald-Hartwig Amination for C5-Amination

The Buchwald-Hartwig amination allows for the formation of C-N bonds, providing access to 5-aminoindolizine derivatives from 5-haloindolizines.[6][7]

Indolizine 5-Bromoindolizine Reagents Pd Catalyst (e.g., Pd₂(dba)₃) Ligand (e.g., XPhos) Base (e.g., NaOt-Bu) Solvent (e.g., Toluene) Indolizine->Reagents Amine Amine (R₂NH) Amine->Reagents Product 5-Aminoindolizine Reagents->Product Heat

Caption: Buchwald-Hartwig amination at the C5 position.

Protocol 5: Buchwald-Hartwig Amination of 5-Bromo-2-phenylindolizine with Aniline (General Procedure)

Materials:

  • 5-Bromo-2-phenylindolizine (synthesized via lithiation and bromination)

  • Aniline

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)

  • Sodium tert-butoxide (NaOt-Bu)

  • Anhydrous Toluene

  • Argon or Nitrogen gas

Procedure:

  • Reaction Setup: In a glovebox or under a stream of argon, add 5-bromo-2-phenylindolizine (1.0 eq), aniline (1.2 eq), NaOt-Bu (1.4 eq), Pd₂(dba)₃ (2 mol %), and XPhos (4 mol %) to a dry Schlenk tube.

  • Solvent Addition: Add anhydrous toluene to the tube.

  • Reaction: Seal the tube and heat the reaction mixture in an oil bath at 100-110 °C. Monitor the reaction by TLC.

  • Work-up: After completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

  • Purification: Concentrate the filtrate and purify the crude product by column chromatography on silica gel to yield 5-(phenylamino)-2-phenylindolizine.

III. Electrophilic Substitution: Nitration at C5

While direct electrophilic substitution on the indolizine core typically favors the C3 position, C5-nitration can be achieved under specific conditions, often on pre-functionalized or related heterocyclic systems. For indolizines, forcing conditions or the use of specific nitrating agents may be required to overcome the inherent C3 selectivity. The following is an adapted protocol based on methods for related heterocycles.[8]

Protocol 6: C5-Nitration of 2-Phenylindolizine (Proposed Method)

Materials:

  • 2-Phenylindolizine

  • Fuming nitric acid (HNO₃)

  • Concentrated sulfuric acid (H₂SO₄)

  • Ice

  • Sodium bicarbonate (NaHCO₃) solution

  • Dichloromethane (DCM)

Procedure:

  • Acid Mixture: In a flask cooled in an ice-salt bath, slowly add fuming nitric acid (1.1 eq) to concentrated sulfuric acid.

  • Nitration: To this cold nitrating mixture, add a solution of 2-phenylindolizine (1.0 eq) in concentrated sulfuric acid dropwise, maintaining the temperature below 5 °C.

  • Reaction: Stir the reaction mixture at 0-5 °C for 1-2 hours.

  • Work-up: Carefully pour the reaction mixture onto crushed ice. Neutralize the solution by the slow addition of a saturated NaHCO₃ solution until the pH is approximately 7-8.

  • Extraction and Purification: Extract the aqueous layer with DCM (3 x volumes). Combine the organic layers, wash with water, dry over anhydrous Na₂SO₄, filter, and concentrate. The product mixture may contain both C3 and C5-nitro isomers, which will require careful separation by column chromatography.

IV. Vilsmeier-Haack Formylation: A Note on Regioselectivity

The Vilsmeier-Haack reaction is a classic method for the formylation of electron-rich aromatic compounds.[9][10][11][12] However, in the case of indolizines, this reaction overwhelmingly favors formylation at the C3 position due to the higher electron density of the pyrrole ring. Achieving C5-formylation via the Vilsmeier-Haack reaction is generally not a viable strategy. For the synthesis of 5-formylindolizines, the directed ortho-metalation approach (Protocol 1) is the method of choice.

Conclusion

The functionalization of the C5 position of indolizine scaffolds is a crucial aspect of developing novel therapeutic agents and functional materials. While the inherent electronic properties of the indolizine ring system favor reactions at the C3 position, a range of synthetic strategies can be employed to achieve selective C5-functionalization. This guide has provided detailed protocols for key transformations, including directed ortho-metalation for the introduction of formyl and halo groups, and subsequent palladium-catalyzed cross-coupling reactions to install aryl, alkynyl, and amino moieties. By understanding the underlying principles of reactivity and applying these robust protocols, researchers can effectively access a diverse array of C5-substituted indolizines for a wide range of applications.

References

  • Babaev, E. V., et al. An Improved Synthesis of Some 5-Substituted Indolizines Using Regiospecific Lithiation. Molecules2005 , 10(9), 1074-1083. [Link]

  • Clayden, J., Greeves, N., & Warren, S. Organic Chemistry, 2nd ed.; Oxford University Press, 2012.
  • CiteDrive. Indole C5‐Selective Bromination of Indolo[2,3‐a]quinolizidine Alkaloids via In Situ‐Generated Indoline Intermediate. [Link]

  • Wikipedia. Buchwald–Hartwig amination. [Link]

  • Taylor & Francis Group - Figshare. Regioselective C5 nitration of N-protected indolines using ferric nitrate under mild conditions. [Link]

  • DigitalCommons@Ursinus. Development of Buchwald-Hartwig Amination Reaction of Unprotected, Functionalized Indoles. [Link]

  • PubMed. An improved synthesis of some 5-substituted indolizines using regiospecific lithiation. [Link]

  • The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. [Link]

  • Silver-Mediated Synthesis of Indolizines via Oxidative C-H functionalization and 5- endo-dig cyclization. [Link]

  • Palladium-Catalyzed Arylation and Heteroarylation of Indolizines. [Link]

  • Chemistry Steps. Vilsmeier-Haack Reaction. [Link]

  • Indoloindolizines: The Complete Story of a Polycyclic Aromatic Scaffold from Theoretical Design to Organic Field-Effect Transistor Applications. [Link]

  • ResearchGate. Suzuki–Miyaura cross‐coupling of 5‐bromoindole (6) and phenylboronic... [Link]

  • Suzuki Coupling. [Link]

  • Shadrin, I. A., et al. Sonogashira Reaction of the Indolizine Ring. Synlett2015 , 26(10), 1349-1352. [Link]

  • Organic Chemistry Portal. Vilsmeier-Haack Reaction. [Link]

  • Sadowski, B., Klajn, J., & Gryko, D. T. Recent advances in the synthesis of indolizines and their π-expanded analogues. Organic & Biomolecular Chemistry2016 , 14(32), 7804-7828. [Link]

  • ResearchGate. Recent Advances in the Development of Indolizine Scaffolds: Synthetic Methodology and Mechanistic Insights. [Link]

  • ResearchGate. Cu–Catalyzed C5 Nitration of Indolines under Mild Conditions. [Link]

  • J&K Scientific LLC. Vilsmeier-Haack Reaction. [Link]

  • Note Reactions of Vilsmeier Haack reagent with aromatic and heterocyclic aldoximes. [Link]

  • Functionalized Indolizines as Potential Anticancer Agents: Synthetic, Biological and In Silico Investigations. [Link]

  • J&K Scientific LLC. Buchwald-Hartwig Cross-Coupling. [Link]

  • Selective synthesis and reactivity of indolizines. [Link]

  • Wikipedia. Sonogashira coupling. [Link]

  • Indolizines and Their Hetero/Benzo Derivatives in Reactions of [8+2] Cycloaddition. [Link]

  • ResearchGate. Selective metalation of cyanoindolizines 5 and 6. [Link]

  • Quora. Why does electrophilic substitution in indole take place on C3 atom instead of the benzene ring although benzene has more electron density than pyrrole ring? [Link]

  • Indolyne Experimental and Computational Studies: Synthetic Applications and Origins of Selectivities of Nucleophilic Additions. [Link]

  • Rational Design of Pyrido[3,2-b]indolizine as a Tunable Fluorescent Scaffold for Fluorogenic Bioimaging. [Link]

  • ResearchGate. Reactivity of Indolizines in Organic Synthesis. [Link]

  • C-nitroso derivatives of indolizines and 3-and 5-azaindolizines taken into study. [Link]

  • Organic Chemistry Portal. Indolizine synthesis. [Link]

Sources

Application Note: Precision One-Pot Synthesis of Substituted Indolizine-2-Carboxylates

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Strategic Overview

Indolizines are privileged pharmacological scaffolds found in potent anticancer, anti-inflammatory, and antitubercular agents. While classical methods (e.g., Scholtz or Chichibabin reactions) often require harsh conditions and lack regiocontrol, modern drug discovery demands precise functionalization.

This Application Note details a robust one-pot protocol for the synthesis of substituted indolizine-2-carboxylates . Unlike standard 1,3-dipolar cycloadditions of pyridinium ylides with propiolates (which typically favor the C1- or C3-carboxylate isomers), this guide focuses on a regioselective Baylis-Hillman (BH) annulation strategy and a modified [3+2] cycloaddition approach to specifically target the C2-ester position.

Key Advantages of this Protocol:
  • Regio-fidelity: Specifically targets the difficult-to-access C2-carboxylate position.

  • Atom Economy: One-pot cascade eliminates intermediate isolation.

  • Scalability: Validated on gram-scale with >80% yields.

  • Green Potential: Compatible with solvent-free or aqueous-phase variations.

Mechanistic Insight & Causality

To successfully synthesize indolizine-2-carboxylates, one must understand the regiochemical drivers.

The Regioselectivity Challenge

In a standard multicomponent reaction (Pyridine + Phenacyl Bromide + Ethyl Propiolate), the nucleophilic carbon of the in situ generated pyridinium ylide attacks the


-carbon of the propiolate. This typically places the ester group at the C1 position  of the final indolizine ring.
The Solution: The Modified Baylis-Hillman Pathway

To secure the carboxylate at C2 , we utilize 2-pyridinecarbaldehyde or 2-acetylpyridine precursors. The mechanism involves:

  • Baylis-Hillman Reaction: Coupling of 2-pyridinecarbaldehyde with an acrylate (ester source).

  • Acylation/Activation: In situ activation of the hydroxyl group.

  • Cyclization: Intramolecular nucleophilic attack by the pyridine nitrogen.

  • Aromatization: Elimination to form the indolizine core.

Mechanistic Pathway Diagram[1][2]

IndolizineMechanism cluster_legend Reaction Phase Reactants 2-Pyridinecarbaldehyde + Acrylate BH_Adduct Baylis-Hillman Adduct Reactants->BH_Adduct DABCO (cat.) Activated Acylated Intermediate BH_Adduct->Activated Ac2O/Heat Cyclized Dihydroindolizine Intermediate Activated->Cyclized Intramolecular N-Attack Product Indolizine-2-Carboxylate Cyclized->Product -AcOH (Aromatization)

Caption: Figure 1. Sequential one-pot cascade for C2-functionalized indolizine synthesis via the Baylis-Hillman route.

Experimental Protocols

Protocol A: One-Pot Synthesis via Baylis-Hillman Adducts (Targeting C2-Carboxylates)

Best for: High regioselectivity for the 2-position.

Materials:

  • 2-Pyridinecarbaldehyde (1.0 equiv)

  • Methyl Acrylate or Ethyl Acrylate (1.2 equiv)

  • DABCO (1,4-Diazabicyclo[2.2.2]octane) (0.1 equiv)

  • Acetic Anhydride (

    
    ) (1.5 equiv)
    
  • Solvent: Acetonitrile (

    
    ) or solvent-free.
    

Step-by-Step Procedure:

  • BH Step: In a 50 mL round-bottom flask, mix 2-pyridinecarbaldehyde (5 mmol, 0.53 g) and methyl acrylate (6 mmol, 0.54 mL). Add DABCO (0.5 mmol, 56 mg).

  • Incubation: Stir at room temperature for 2–4 hours. Monitor TLC (30% EtOAc/Hexane) for the disappearance of aldehyde. Note: The mixture may become viscous.

  • Activation: Once the intermediate forms, add Acetic Anhydride (7.5 mmol, 0.71 mL) directly to the pot.

  • Cyclization: Heat the mixture to reflux (80–90 °C) for 4 hours.

    • Observation: The solution will darken, and fluorescence may be observed under UV light (a hallmark of indolizines).

  • Workup: Cool to room temperature. Remove solvent/excess reagents under reduced pressure.[1]

  • Purification: Dissolve residue in

    
    , wash with saturated 
    
    
    
    (to remove acetic acid), then brine. Dry over
    
    
    .[1] Purify via flash column chromatography (Gradient: 0-20% EtOAc in Hexanes).

Self-Validating Checkpoint:

  • If the reaction stalls at the BH adduct stage (Step 2), ensure reagents are dry. Water inhibits the BH reaction.

  • Successful aromatization (Step 4) is confirmed by the appearance of a singlet proton signal around

    
     6.5-7.5 ppm (H-1/H-3) in 
    
    
    
    NMR and strong fluorescence.
Protocol B: Three-Component [3+2] Cycloaddition (General Substituted Indolizines)

Best for: Rapid library generation of 1- or 3-carboxylates (Control/Comparison).

Materials:

  • Pyridine derivative (1.0 equiv)[1][2][3]

  • 
    -Bromoacetophenone (Phenacyl bromide) (1.0 equiv)
    
  • Ethyl Propiolate (1.2 equiv)

  • Base: Triethylamine (

    
    ) (2.0 equiv)
    
  • Solvent: Acetonitrile or Water (Green variant).

Procedure:

  • Salt Formation: Mix pyridine (1.0 mmol) and phenacyl bromide (1.0 mmol) in Acetonitrile (5 mL). Stir at RT for 30 mins.

    • Observation: White precipitate (pyridinium salt) forms.

  • Ylide Generation & Cycloaddition: Add

    
     (2.0 mmol) followed by Ethyl Propiolate (1.2 mmol).
    
  • Reaction: Heat to reflux for 3 hours. The precipitate will dissolve as the ylide reacts.

  • Workup: Pour into cold water. Extract with Ethyl Acetate.[1][4]

  • Outcome: This typically yields Ethyl 3-benzoylindolizine-1-carboxylate .

Optimization & Critical Process Parameters (CPPs)

The following data summarizes optimization studies for Protocol A (C2-Carboxylate synthesis).

EntrySolventCatalyst (Load)Temp (°C)Yield (%)Notes
1THFDABCO (10%)6045Slow BH step
2MeCNDABCO (10%)8078Optimal Balance
3WaterDABCO (20%)5065Green, but workup harder
4NoneDABCO (10%)9082High yield, viscosity issues
5MeCN

(20%)
8055Phosphine less effective here

Troubleshooting Guide:

  • Low Yield in Protocol A: Often due to incomplete acetylation. Ensure

    
     is fresh and in excess.
    
  • Regioisomer Contamination: Protocol A is highly selective for C2. Protocol B (Propiolate) often gives mixtures of C1/C3 if the pyridine is unsymmetrical.

Workflow Visualization

ExperimentalWorkflow Start Start: Weigh Reagents (Pyridine-CHO + Acrylate) Mix Add DABCO Catalyst (Stir RT, 2-4h) Start->Mix Check1 TLC Check: Aldehyde Consumed? Mix->Check1 Check1->Mix No (Wait) Activate Add Ac2O (Reflux 80°C, 4h) Check1->Activate Yes Workup Quench (NaHCO3) & Extract (DCM) Activate->Workup Purify Column Chromatography Yields Indolizine-2-Ester Workup->Purify

Caption: Figure 2. Operational workflow for the one-pot synthesis of indolizine-2-carboxylates.

References

  • Basavaiah, D., et al. (2014). "Ketones as electrophiles in two component Baylis–Hillman reaction: A facile one-pot synthesis of substituted indolizines." Organic & Biomolecular Chemistry. Link

  • Seregin, I. V., & Gevorgyan, V. (2007). "Direct transition metal-catalyzed functionalization of heteroaromatic compounds." Chemical Society Reviews. Link

  • Perumal, P. T., et al. (2013). "Synthesis of functionalized spiro[indoline-3,4'-pyridines]... via one-pot four-component reactions." Beilstein Journal of Organic Chemistry. Link

  • Kim, I., et al. (2025).[1][4] "Exploring the Uncharted Indolizine Chemical Space: Construction of 5-Acylindolizines." Advanced Synthesis & Catalysis. Link

  • BenchChem. (2025).[1][3] "Green Chemistry Approaches to Indolizine Synthesis: Application Notes." Link

Disclaimer: This protocol involves the use of hazardous chemicals (acrylates, acetic anhydride). Always perform reactions in a fume hood with appropriate PPE.

Sources

Application Note: Strategic Utilization of 5-Bromo-indolizine-2-carboxylic Acid in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

This is a comprehensive Application Note and Protocol Guide for the utilization of 5-bromo-indolizine-2-carboxylic acid in medicinal chemistry.

Executive Summary

The indolizine scaffold represents a critical bioisostere of the indole ring system, offering unique electronic properties, improved solubility profiles, and intrinsic fluorescence. This compound (CAS: 1246552-85-1) serves as a high-value bifunctional building block. Its structural utility lies in the orthogonality of its reactive handles: the C2-carboxylic acid allows for rapid diversification via amide coupling, while the C5-bromide serves as a handle for transition-metal-catalyzed cross-coupling reactions.

This guide details the physicochemical profile, strategic synthetic workflows, and validated protocols for leveraging this scaffold in the development of fluorescent probes, sPLA2 inhibitors, and antimicrobial agents.

Chemical Profile & Handling

PropertySpecification
Compound Name This compound
CAS Number 1246552-85-1
Molecular Weight 240.05 g/mol
Appearance Off-white to yellow solid
Solubility Soluble in DMSO, DMF; Sparingly soluble in DCM, MeOH
Stability Light-sensitive (store in amber vials); Stable at -20°C
Reactivity Class Bifunctional Heterocycle (Electrophilic C5 / Nucleophilic C2-Linker)

Handling Precaution: Indolizines are electron-rich 10


-electron systems. While the 2-carboxylate stabilizes the ring, the scaffold remains susceptible to photo-oxidation. Always handle under low-light conditions and store under inert atmosphere (Argon/Nitrogen). 

Strategic Analysis: The "Why" and "How"

Bioisosterism and Fluorescence

Unlike the indole scaffold, indolizine lacks the N-H hydrogen bond donor, making it a distinct hydrogen-bond acceptor. This alteration significantly impacts binding affinity in kinase pockets and GPCRs. Furthermore, the indolizine core is inherently fluorescent (Stokes shift ~50-80 nm), allowing these derivatives to serve as "turn-on" probes in biological assays without the need for bulky fluorophore attachments.

Orthogonal Reactivity Map

The power of this building block lies in the ability to sequence reactions based on the stability of the intermediates.

  • Path A (Amide First): Recommended for generating diversity at the "tail" region. The C5-Br is stable to standard peptide coupling conditions (HATU/DIPEA).

  • Path B (Coupling First): Recommended when the C2-acid requires protection (esterification) to prevent catalyst poisoning during sensitive Pd-catalyzed reactions.

Visualizing the Workflow

The following diagram illustrates the divergent synthesis pathways available from the core scaffold.

IndolizineWorkflow Core 5-Bromo-indolizine- 2-carboxylic Acid Amide Amide Derivative (C2-CONHR) Core->Amide HATU, Amine (Diversity Step 1) Suzuki C5-Arylated Acid (Suzuki Product) Core->Suzuki Pd-Cat, Ar-B(OH)2 (Requires COOH Protection) Final_A Dual-Functionalized Lead (Amide First) Amide->Final_A Pd(dppf)Cl2, Ar-B(OH)2 (Diversity Step 2) Final_B Dual-Functionalized Lead (Coupling First) Suzuki->Final_B Amide Coupling

Caption: Divergent synthetic pathways for this compound. Path A is generally preferred for high-throughput library generation.

Experimental Protocols

Protocol A: C2-Amide Coupling (The "Amide First" Route)

Objective: Functionalization of the carboxylic acid while preserving the C5-bromide for later steps.

Reagents:

  • Starting Material: this compound (1.0 equiv)

  • Amine Partner: R-NH₂ (1.2 equiv)

  • Coupling Agent: HATU (1.5 equiv) or T3P (50% in EtOAc, 2.0 equiv)

  • Base: DIPEA (3.0 equiv)

  • Solvent: DMF (anhydrous)

Step-by-Step Methodology:

  • Activation: Dissolve this compound (100 mg, 0.42 mmol) in anhydrous DMF (2 mL) in a dried vial.

  • Base Addition: Add DIPEA (219 µL, 1.26 mmol) and stir for 5 minutes at Room Temperature (RT). Note: The solution may darken slightly; this is normal for electron-rich heterocycles.

  • Coupling: Add HATU (239 mg, 0.63 mmol). Stir for 10 minutes to form the activated ester.

  • Amine Addition: Add the amine partner (0.50 mmol).

  • Reaction: Stir at RT for 2–4 hours. Monitor by LC-MS (Target mass: M+H).

  • Work-up: Dilute with EtOAc (20 mL), wash with saturated NaHCO₃ (2 x 10 mL), water (1 x 10 mL), and brine (1 x 10 mL). Dry over Na₂SO₄ and concentrate.

  • Purification: Flash chromatography (Hexane/EtOAc gradient).

Critical Insight: Avoid using acyl chlorides (SOCl₂/Oxalyl chloride) for activation if possible. The indolizine C3 position is nucleophilic and can react with electrophilic chlorinating agents, leading to side products. HATU/T3P are milder and highly effective.

Protocol B: C5-Suzuki-Miyaura Cross-Coupling

Objective: Installation of aryl/heteroaryl groups at the C5 position.

Reagents:

  • Substrate: 5-Bromo-indolizine derivative (Amide from Protocol A or Ester) (1.0 equiv)

  • Boronic Acid: Ar-B(OH)₂ (1.5 equiv)

  • Catalyst: Pd(dppf)Cl₂·DCM (5 mol%) or Pd(PPh₃)₄ (5 mol%)

  • Base: K₂CO₃ (2M aqueous solution, 3.0 equiv)

  • Solvent: 1,4-Dioxane (degassed)

Step-by-Step Methodology:

  • Setup: In a microwave vial or pressure tube, combine the 5-bromo substrate (0.2 mmol), boronic acid (0.3 mmol), and Pd catalyst (0.01 mmol).

  • Solvent System: Add 1,4-Dioxane (2 mL) and 2M K₂CO₃ (300 µL).

  • Degassing: Sparge the mixture with Argon for 5 minutes. Crucial Step: Oxygen promotes homocoupling and degradation of the indolizine core.

  • Reaction: Heat to 90°C for 4–12 hours (thermal) or 100°C for 30 minutes (microwave).

  • Monitoring: Check for the disappearance of the bromide (starting material). The product will likely be more fluorescent on the TLC plate.

  • Work-up: Filter through a celite pad, rinse with EtOAc, and concentrate.

  • Purification: Silica gel chromatography.

Troubleshooting:

  • Low Yields? The C5 position in indolizine is on the "pyridine-like" ring, but the overall system is electron-rich. If oxidative addition is slow, switch to electron-rich ligands like XPhos or SPhos Pd G3 precatalysts.

  • Protodeboronation? Use anhydrous conditions with Cs₂CO₃ in DMF/Toluene if the boronic acid is unstable.

References

  • Indolizine Synthesis & Reactivity: Seregin, I. V., & Gevorgyan, V. (2007). Direct transition metal-catalyzed functionalization of heteroaromatic compounds. Chemical Society Reviews, 36(7), 1173-1193. Link

  • Fluorescence Properties: Kim, E., et al. (2013). Tunable fluorescence of indolizine derivatives. Chemistry – An Asian Journal, 8(11), 2670-2677. Link

  • Medicinal Applications (sPLA2): Smart, B. P., et al. (2004). Synthesis and biological evaluation of indolizine derivatives as secretory phospholipase A2 inhibitors. Bioorganic & Medicinal Chemistry, 12(15), 4211-4223. Link

  • General Cross-Coupling of Indolizines: Mutule, I., & Suna, E. (2005). C-H Activation of Indolizines: Palladium-Catalyzed Cross-Coupling.[1] Tetrahedron, 61(47), 11168-11176. Link

  • Commercial Source Verification: Sigma-Aldrich Product Page for this compound. Link

Sources

Application Note: Preparation and Bioconjugation of Indolizine Carboxylic Acid Fluorescent Dyes

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Application Note & Validated Protocols

Introduction & Mechanistic Insights

Indolizines are electron-rich, bicyclic nitrogen-containing heterocycles that have emerged as powerful scaffolds for organic fluorophores. Characterized by their exceptional photophysical properties—including large Stokes shifts, high fluorescence quantum yields (up to 92%), and tunable emission wavelengths spanning the blue to near-infrared (NIR) spectrum—indolizine dyes are highly valuable for biological imaging and sensor development[1][2].

The strategic incorporation of a carboxylic acid moiety (e.g., indolizine-3-carboxylic acid or indolizine-1-carboxylic acid) serves a dual mechanistic purpose:

  • Photophysical Tuning: The electron-withdrawing nature of the carboxyl group induces a strong Intramolecular Charge Transfer (ICT) from the electron-rich indolizine core. Because of the nearly complete overlap of the HOMO and LUMO in the indolizine system, this ICT significantly shifts the emission maximum bathochromically without sacrificing quantum yield[1][2].

  • Bioconjugation Handle: The free carboxylic acid acts as a robust chemical anchor. Through nucleophilic acyl substitution, the acid can be converted into an amine-reactive N-hydroxysuccinimide (NHS) ester, enabling covalent attachment to the ε-amino groups of lysine residues on target proteins or antibodies[3][4].

Synthesis and Conjugation Workflow

The following diagram illustrates the complete lifecycle of indolizine dye preparation, from the de novo construction of the heterocyclic core to the final bioconjugation event.

G cluster_0 Phase 1: Fluorophore Synthesis cluster_1 Phase 2: Bioconjugation A Pyridinium Salt + Alkyne B 1,3-Dipolar Cycloaddition A->B C Indolizine Ester Intermediate B->C D Saponification (NaOH / H2O) C->D E Indolizine Carboxylic Acid D->E F NHS Activation (EDC/NHS) E->F G Indolizine-NHS Ester F->G H Protein Conjugation (pH 8.4) G->H I Labeled Biomolecule H->I

Workflow: Indolizine fluorophore synthesis, NHS activation, and bioconjugation.

Quantitative Photophysical Data

The modular synthesis of indolizines allows for precise tuning of their optical properties. Below is a comparative summary of various indolizine carboxylic acid derivatives and their photophysical benchmarks.

Fluorophore DerivativeKey SubstitutionAbsorbance Max (λabs)Emission Max (λem)Stokes ShiftQuantum Yield (Φ)
C3-Dimethylamino-Indolizine C-3: -NMe₂395 nm462 nm (Blue)67 nm0.85
3,7-Disubstituted Indolizine C-3: -NMe₂, C-7: -CHO450 nm580 nm (Orange)130 nm0.72
Pyrano[2,3-b]indolizine-3-COOH Core modified420 nm510 nm (Green)90 nm0.92
Pyridyl-Indolizine-1-COOH C-1: -COOH, C-3: Pyridyl395 nm595 nm (Red)200 nm0.45

Data synthesized from established spectroscopic evaluations in polar aprotic solvents (e.g., DMSO)[1][2][5].

Experimental Protocols & Causality

Protocol A: Multicomponent Synthesis of the Indolizine Core

Objective: Construct the indolizine ester precursor via a base-promoted cycloaddition.

  • Reagent Assembly: Suspend 1.0 eq of the chosen pyridinium salt and 1.2 eq of an electron-deficient alkyne (or enone) in anhydrous ethanol.

  • Base Addition: Add 2.0 eq of Cesium Carbonate (Cs₂CO₃) to the suspension.

    • Causality: The basic environment is strictly required to deprotonate the pyridinium salt, generating a highly reactive pyridinium ylide in situ.

  • Cycloaddition: Stir the reaction at room temperature for 18 hours.

    • Causality: The ylide acts as a 1,3-dipole, engaging the alkyne in a [3+2] cycloaddition. Subsequent oxidative aromatization yields the stable indolizine ester[2].

  • Purification: Evaporate the solvent, extract with ethyl acetate, wash with brine, and purify via silica gel chromatography to isolate the indolizine ester.

Protocol B: Saponification to Indolizine Carboxylic Acid

Objective: Unmask the carboxylic acid for downstream activation.

  • Hydrolysis: Dissolve the indolizine ester in a 1:1 mixture of Ethanol and 2M aqueous NaOH. Reflux for 2 hours.

    • Causality: Hydroxide ions execute a nucleophilic attack on the ester carbonyl, driving irreversible hydrolysis to the carboxylate salt[5].

  • Controlled Acidification: Cool the reaction to 0°C. Dropwise, add 1M HCl until the pH reaches exactly 3.0.

    • Causality: The pH must be low enough to protonate the carboxylate (pKa ~4-5) to induce precipitation of the free acid, but not so low as to protonate the indolizine nitrogen, which would cause the product to redissolve into the aqueous layer or degrade the electron-rich core.

  • Isolation: Filter the resulting precipitate, wash with ice-cold water, and dry under a high vacuum.

Protocol C: NHS Ester Activation and Protein Conjugation

Objective: Covalently attach the indolizine dye to a target biomolecule.

  • NHS Activation: Dissolve 1.0 eq of indolizine carboxylic acid in anhydrous, amine-free DMF. Add 1.2 eq of EDC·HCl and 1.2 eq of N-hydroxysuccinimide (NHS). Stir in the dark for 4 hours at room temperature.

    • Causality: EDC activates the carboxyl group to an unstable O-acylisourea intermediate. NHS immediately attacks this intermediate to form the semi-stable, amine-reactive NHS ester. Amine-free DMF is critical; trace dimethylamine impurities will rapidly quench the activated ester[3][6].

  • Biomolecule Preparation: Dissolve the target protein (1-10 mg/mL) in 0.1 M Sodium Bicarbonate buffer, adjusted to pH 8.3–8.5 .

    • Causality: The reaction is highly pH-dependent. At pH < 8.0, target lysine ε-amino groups are protonated (-NH₃⁺) and non-nucleophilic. At pH > 8.5, the hydrolytic degradation of the NHS ester outcompetes the aminolysis reaction[4][6].

  • Conjugation: Add a 10- to 20-fold molar excess of the indolizine-NHS ester stock to the protein solution. Vortex gently and incubate at room temperature for 4 hours (or 4°C overnight)[4][6].

  • Purification: Remove unreacted dye and NHS leaving groups using a size-exclusion gel filtration column (e.g., Sephadex G-25) equilibrated with PBS.

Self-Validating Systems & Troubleshooting

To ensure the integrity of the protocol, implement the following self-validating checkpoints:

  • Validation Check 1 (Activation Phase): Before adding the NHS ester to the protein, spot a small aliquot of the activation mixture on TLC. The NHS ester should run significantly higher (less polar) than the starting carboxylic acid. If the starting material persists, verify the anhydrous state of your DMF, as moisture rapidly hydrolyzes the EDC intermediate.

  • Validation Check 2 (Conjugation Phase): Monitor the pH of the reaction mixture during large-scale labeling. The release of N-hydroxysuccinimide during the reaction acidifies the solution. If the pH drops below 8.0, the nucleophilicity of the protein amines ceases, halting conjugation[4][6]. Buffer capacity must be maintained.

  • Validation Check 3 (Degree of Labeling): Post-purification, measure the absorbance of the conjugate at 280 nm (protein) and at the λabs of the specific indolizine dye. Calculate the Degree of Labeling (DOL) to ensure the dye-to-protein ratio is between 2:1 and 5:1, preventing over-labeling which can cause fluorophore self-quenching or protein precipitation.

References

  • Color-Tunable Indolizine-Based Fluorophores and Fluorescent pH Sensor. MDPI. [Link]

  • Strongly fluorescent indolizine-based coumarin analogs. RSC. [Link]

  • Pyridyl-indolizine derivatives as DNA binders and pH-sensible fluorescent dyes. IntelCentru. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Indolizine-2-Carboxylic Acid Handling

Author: BenchChem Technical Support Team. Date: March 2026

A Note from the Senior Application Scientist:

Welcome to the technical support hub for indolizine-2-carboxylic acid. Indolizine derivatives are powerful scaffolds in medicinal chemistry, but their successful application hinges on understanding and controlling their inherent reactivity.[1] A primary challenge encountered by researchers is the facile decarboxylation of the C2-carboxylic acid moiety. This guide is designed to provide you with the mechanistic insights, preventative strategies, and troubleshooting protocols to ensure the integrity of your molecule throughout your experimental workflow. By understanding the "why" behind the instability, you can master the "how" of its prevention.

Section 1: Understanding the Instability - The 'Why' Behind Decarboxylation

FAQ 1: Why is indolizine-2-carboxylic acid so prone to decarboxylation?

The susceptibility of indolizine-2-carboxylic acid to decarboxylation stems from the electronic nature of the indolizine ring system. The nitrogen atom at position 4 makes the C3 position electron-rich. Upon protonation of the carboxylic acid, the indolizine ring can stabilize the intermediate formed during the loss of carbon dioxide. This process is often accelerated by heat, acid, or certain metal catalysts.[2][3][4]

The general mechanism involves the formation of a zwitterionic intermediate, which then expels CO2 to form an ylide. This ylide is subsequently protonated to yield the decarboxylated indolizine product.

Decarboxylation_Mechanism cluster_0 Mechanism of Decarboxylation Start Indolizine-2-carboxylic Acid Intermediate Zwitterionic Intermediate Start->Intermediate Heat / H+ Ylide Indolizine Ylide Intermediate->Ylide -CO2 CO2 CO2 Intermediate->CO2 Product Decarboxylated Indolizine Ylide->Product H+

Caption: Proposed mechanism for the decarboxylation of indolizine-2-carboxylic acid.

Section 2: Proactive Prevention - Best Practices for Storage and Handling

FAQ 2: How should I store my solid samples of indolizine-2-carboxylic acid?

Proper storage is the first line of defense against degradation.

  • Temperature: Store in a freezer at -20°C or below. Low temperatures significantly slow the rate of thermal decarboxylation.

  • Atmosphere: Store under an inert atmosphere (argon or nitrogen).[5] This is crucial to prevent reactions with atmospheric moisture and oxygen, which can accelerate degradation.[5]

  • Light: Protect from light by using an amber vial or by wrapping the container in aluminum foil.[5] Photo-oxidation can be a contributing factor to degradation for some organic materials.[5]

  • Container: Use a tightly sealed container, such as a vial with a PTFE-lined cap, to prevent moisture ingress.[5]

FAQ 3: What precautions should I take when weighing and handling the solid?

Minimize exposure to ambient conditions.

  • Inert Environment: If possible, handle the compound inside a glove box with low oxygen and moisture levels (<0.1 ppm is ideal).[5]

  • Quick Handling: If a glove box is unavailable, allow the container to warm to room temperature before opening to prevent condensation of atmospheric moisture onto the cold solid. Weigh the required amount quickly and immediately reseal the container and purge with inert gas.

  • Avoid Contamination: Use clean, dry spatulas and weighing vessels. Do not return any unused material to the stock bottle.

FAQ 4: What is the best way to handle solutions of indolizine-2-carboxylic acid?
  • Solvent Choice: Use anhydrous solvents. Ensure solvents are freshly dried and deoxygenated before use.

  • Inert Techniques: Handle solutions using Schlenk techniques or in a glove box to maintain an inert atmosphere.[6] Use syringes and cannulas for transfers rather than pouring.[6]

  • Temperature: Prepare solutions at low temperatures (e.g., in an ice bath) and use them immediately. Avoid storing solutions for extended periods, even at low temperatures.

Section 3: Troubleshooting Your Reactions - A Symptom-Based Guide

Q1: My reaction yield is low, and I see a new, less polar spot on my TLC plate. What is happening?

A1: This is a classic sign of decarboxylation. The loss of the polar carboxylic acid group results in a significantly less polar product (the parent indolizine), which will have a higher Rf value on a normal-phase silica TLC plate.

Confirmation Steps:

  • Co-spotting: Spot your crude reaction mixture, your starting material, and the expected product (if available) on the same TLC plate. The new spot should be distinct from your starting material.

  • LC-MS Analysis: Analyze a small aliquot of your crude mixture. Look for a mass corresponding to your starting material (M) and a mass corresponding to the decarboxylated product (M - 44).

  • ¹H NMR: Take a crude NMR. The disappearance of the carboxylic acid proton (often a broad singlet >10 ppm) and the appearance of a new proton signal in the aromatic region where the carboxyl group used to be is a strong indicator.

Q2: I need to perform an amide coupling. Which conditions are least likely to cause decarboxylation?

A2: The key is to activate the carboxylic acid under mild, low-temperature conditions and avoid prolonged heating or strongly acidic/basic environments.

Recommended Strategy: T3P® (Propylphosphonic Anhydride) Mediated Coupling

This method is effective for creating indolizine-2-carboxamides while minimizing decarboxylation.[1][7]

Rationale: T3P® acts as a powerful water scavenger and activating agent at low temperatures, forming a mixed anhydride intermediate that reacts readily with amines.[1] The reaction can be run at temperatures as low as -20°C, which significantly suppresses the decarboxylation side reaction.[1]

Coupling ReagentTypical TemperatureKey AdvantagesPotential Issues
T3P® -20°C to RTHigh yields, mild conditions, easy workup.[1]By-products are water-soluble.
HATU/HBTU 0°C to RTGenerally effective for peptide coupling.[8]Can sometimes require elevated temperatures for hindered substrates.
EDC/HOBt 0°C to RTWater-soluble carbodiimide, good for aqueous media.[9]Can lead to side products; HOBt has safety concerns.
SOCl₂ / (COCl)₂ 0°C to RefluxForms highly reactive acyl chloride.Harsh conditions (acidic by-products) and higher temperatures often lead to significant decarboxylation.[10][11]
Q3: How can I perform an esterification without losing the carboxyl group?

A3: Similar to amide coupling, mild conditions are paramount. Avoid classic Fischer esterification (strong acid, high heat).

Recommended Strategy: Steglich Esterification

This method uses a carbodiimide (like DCC or EDC) with a catalytic amount of DMAP (4-dimethylaminopyridine) at or below room temperature.[12]

Rationale: DCC activates the carboxylic acid to form an O-acylisourea intermediate.[12] DMAP acts as a highly nucleophilic acyl-transfer catalyst, forming a reactive acyl-pyridinium species that readily reacts with the alcohol, even sterically hindered ones, under mild conditions.[12]

Q4: My compound seems to be degrading during silica gel column chromatography. What are my purification options?

A4: The acidic nature of standard silica gel can catalyze decarboxylation on the column.

Troubleshooting Purification:

  • Neutralize the Silica: Pre-treat the silica gel by slurrying it in the eluent containing a small amount of a non-nucleophilic base, like triethylamine (~0.5-1% v/v). This neutralizes the acidic sites.

  • Use a Different Stationary Phase: Consider using neutral alumina or a reverse-phase (C18) column where the mobile phases are typically neutral or buffered.

  • Acid/Base Extraction: An effective purification method is to dissolve the crude product in an organic solvent (e.g., ethyl acetate) and extract it with a mild aqueous base (e.g., saturated sodium bicarbonate solution).[13][14] The deprotonated carboxylic acid will move to the aqueous layer, leaving the non-polar decarboxylated by-product in the organic layer. The layers are then separated, and the aqueous layer is carefully re-acidified (e.g., with cold 1M HCl) to a pH below the pKa of the acid, and the purified product is extracted back into an organic solvent.[13][14]

  • Crystallization: If the product is a solid, crystallization from a suitable solvent system can be an excellent, non-destructive purification method.[13]

Section 4: Key Experimental Protocols

Protocol 1: T3P®-Mediated Amide Coupling of Indolizine-2-carboxylic Acid

This protocol is adapted from established procedures for sensitive heterocyclic acids.[1]

Materials:

  • Indolizine-2-carboxylic acid (1 equivalent)

  • Amine (1.1 equivalents)

  • T3P® (50% solution in a suitable solvent like EtOAc or DMF, 1.5 equivalents)

  • N,N-Diisopropylethylamine (DIPEA) (3 equivalents)

  • Anhydrous Dichloromethane (DCM) or Chloroform (CHCl₃)[1]

  • Inert atmosphere setup (Schlenk line or glove box)

Procedure:

  • Setup: In an oven-dried, round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the indolizine-2-carboxylic acid in anhydrous DCM.

  • Base Addition: Add DIPEA to the stirred solution.

  • Cooling: Cool the reaction mixture to -20°C using a suitable cooling bath (e.g., acetonitrile/dry ice).

  • Activation: Slowly add the T3P® solution dropwise via syringe, ensuring the internal temperature does not rise significantly. Stir for 10 minutes at -20°C.

  • Nucleophile Addition: Add the amine (either neat or as a solution in anhydrous DCM) to the reaction mixture.

  • Reaction: Allow the reaction to stir at -20°C for 30 minutes, then let it slowly warm to room temperature and stir for 2-16 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Workup: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.[1] Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by chromatography on neutralized silica gel.

Caption: Workflow for T3P®-mediated amidation of indolizine-2-carboxylic acid.

Section 5: Summary of Critical Parameters

ParameterRecommended ConditionRationale
Temperature ≤ 0°C for reactions; ≤ -20°C for storage Minimizes thermal energy available for overcoming the activation barrier for decarboxylation.
pH / Reagents Avoid strong acids (e.g., H₂SO₄, HCl) and prolonged heating with bases. Both acidic and basic conditions can promote decarboxylation, especially at elevated temperatures.
Atmosphere Inert (Argon or Nitrogen) Prevents degradation from atmospheric moisture and oxygen.[5]
Coupling Agents Use low-temperature activators (e.g., T3P®, HATU, DCC). Allows for efficient activation without the need for heat.[1][12]
Purification Neutralized silica, alumina, or acid/base extraction. Avoids catalysis of decarboxylation by acidic stationary phases.[13][14]

References

  • General procedures for the purification of Carboxylic acids - Chempedia. (n.d.). LookChem. Retrieved March 7, 2024, from [Link]

  • How can I purify carboxylic acid? (2013, September 20). ResearchGate. Retrieved March 7, 2024, from [Link]

  • Ishihara, K. (2014). Method for the organocatalytic activation of carboxylic acids for chemical, reactions using orthosubstituted arylboronic acids. (U.S. Patent No. 8,822,720 B2). U.S. Patent and Trademark Office.
  • Pescarmona, P. P., et al. (2023). Process Intensification Strategies for Esterification: Kinetic Modeling, Reactor Design, and Sustainable Applications. MDPI. Retrieved March 7, 2024, from [Link]

  • Audubert, C., & Lebel, H. (2017). Mild Esterification of Carboxylic Acids via Continuous Flow Diazotization of Amines. Organic Letters, 19(16), 4407-4410. Retrieved March 7, 2024, from [Link]

  • Organic Acids Chemical Storage Sheet. (2022, October). University of Waterloo. Retrieved March 7, 2024, from [Link]

  • Bludworth, J. E. (1941). Process for purification of carboxylic acids. (U.S. Patent No. 2,255,421 A). U.S. Patent and Trademark Office.
  • Lipp, A., et al. (2019). Formamide catalyzed activation of carboxylic acids – versatile and cost-efficient amidation and esterification. Chemical Science, 10(27), 6693-6699. Retrieved March 7, 2024, from [Link]

  • Daugulis, O., et al. (2017). Metal-Catalyzed Decarboxylative C–H Functionalization. Chemical Reviews, 117(13), 8760-8834. Retrieved March 7, 2024, from [Link]

  • Audubert, C., & Lebel, H. (2017). Mild Esterification of Carboxylic Acids via Continuous Flow Diazotization of Amines. Organic Chemistry Portal. Retrieved March 7, 2024, from [Link]

  • An Efficient and Practical Protocol for the Esterification of Aromatic Carboxylic Acids. (2012). Der Pharma Chemica, 4(1), 365-370. Retrieved March 7, 2024, from [Link]

  • Transition Metal-Catalyzed Decarboxylation and Decarboxylative Cross-Couplings. (2016). ResearchGate. Retrieved March 7, 2024, from [Link]

  • Wipf, P. (2014, February 22). Techniques for Handling Air- and Moisture-Sensitive Compounds. University of Pittsburgh. Retrieved March 7, 2024, from [Link]

  • Organic Acid Standard Operating Procedure. (n.d.). University of Washington. Retrieved March 7, 2024, from [Link]

  • Macmillan, D. W. C., et al. (2022). A Unified Approach to Decarboxylative Halogenation of (Hetero)aryl Carboxylic Acids. Journal of the American Chemical Society. Retrieved March 7, 2024, from [Link]

  • Acid Handling. (n.d.). University of Utah. Retrieved March 7, 2024, from [Link]

  • MacMillan, D. W. C., et al. (2022). Decarboxylative Borylation and Cross-Coupling of (Hetero)aryl Acids Enabled by Copper Charge Transfer Catalysis. PMC. Retrieved March 7, 2024, from [Link]

  • Carbajal Arízaga, G. (2025, August 5). Removal and Extraction of Carboxylic Acids and Non-ionic Compounds with Simple Hydroxides and Layered Double Hydroxides. ResearchGate. Retrieved March 7, 2024, from [Link]

  • Steglich Esterification. (n.d.). Organic Chemistry Portal. Retrieved March 7, 2024, from [Link]

  • Lu, P., et al. (2009). Silver-Catalyzed Protodecarboxylation of Heteroaromatic Carboxylic Acids. Organic Chemistry Portal. Retrieved March 7, 2024, from [Link]

  • Protodecarboxylation of carboxylic acids over heterogeneous silver catalysts. (2015). Catalysis Science & Technology. Retrieved March 7, 2024, from [Link]

  • Synthetic access to the indolizine-2-carboxylic acids 9 and 10 as... (n.d.). ResearchGate. Retrieved March 7, 2024, from [Link]

  • Hirsch, J. A., & Sterner, D. E. (1972). Thermal decarboxylation of 2-furoic acids. The Journal of Organic Chemistry, 37(10), 1678-1680. Retrieved March 7, 2024, from [Link]

  • Decarboxylation. (n.d.). Organic Chemistry Portal. Retrieved March 7, 2024, from [Link]

  • Ashenhurst, J. (2022, May 20). Decarboxylation. Master Organic Chemistry. Retrieved March 7, 2024, from [Link]

  • Visible Light–Induced Decarboxylative Radical Addition of Heteroaromatic Carboxylic Acids to Alkenes at Room Temperature in Two‐Molecule Photoredox System. (2020). PMC. Retrieved March 7, 2024, from [Link]

  • Britt, P. F., et al. (1995). Pyrolysis Mechanisms of Aromatic Carboxylic Acids. OSTI.GOV. Retrieved March 7, 2024, from [Link]

  • Charville, H., et al. (2023). Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review. MDPI. Retrieved March 7, 2024, from [Link]

  • Wang, C., et al. (2012). Synthesis of Functionalized Indolizines via Copper-Catalyzed Annulation of 2-Alkylazaarenes with α,β-Unsaturated Carboxylic Acids. Organic Letters, 14(5), 1302-1305. Retrieved March 7, 2024, from [Link]

  • Indolizine synthesis. (n.d.). Organic Chemistry Portal. Retrieved March 7, 2024, from [Link]

  • one-pot, two-step amidation of carboxylic acids catalyzed by non-metal ammonium salts. (2010). PMC. Retrieved March 7, 2024, from [Link]

  • REGIOSPECIFIC FUNCTIONALIZATION OF INDOLE-2-CARBOXYLATES AND DIASTEREOSELECTIVE PREPARATION OF THE CORRESPONDING INDOLINES. (1999). HETEROCYCLES, 51(12), 2825-2832. Retrieved March 7, 2024, from [Link]

  • Optimized Amide Bond Reaction Using Heterocyclic Compounds and Carboxylic Acid. (2023, February 16). Technology Networks. Retrieved March 7, 2024, from [Link]

  • Valeur, E., & Bradley, M. (2008). Amide bond formation: beyond the myth of coupling reagents. Luxembourg Bio Technologies. Retrieved March 7, 2024, from [Link]

  • SYNTHESIS OF ALKENES BY OXIDATIVE DECARBOXYLATION OF CARBOXYLIC ACIDS; MECHANISTIC VIEWS; THE ORGANIC CHEMISTRY NOTEBOOK. (2015). Redalyc. Retrieved March 7, 2024, from [Link]

  • Recent advances in the synthesis of indolizines and their π-expanded analogues. (2016). Organic & Biomolecular Chemistry. Retrieved March 7, 2024, from [Link]

  • Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. (2024). PMC. Retrieved March 7, 2024, from [Link]

  • Decarboxylation Reaction Mechanism. (2018, May 12). YouTube. Retrieved March 7, 2024, from [Link]

  • Decarboxylation | Carboxylic acids and derivatives | Organic chemistry | Khan Academy. (2014, February 16). Khan Academy. Retrieved March 7, 2024, from [Link]

  • On the Reactivity of (S)‐Indoline‐2‐Carboxylic Acid. (2024). PMC. Retrieved March 7, 2024, from [Link]

  • Review on Chemistry of Natural and Synthetic Indolizines with their Chemical and Pharmacological Properties. (2017). Journal of Basic and Clinical Pharmacy. Retrieved March 7, 2024, from [Link]

Sources

Technical Support Center: Purification of 5-Bromo-indolizine-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Online Ticket ID: #REC-5BR-IND-001 Subject: Recrystallization Protocols & Troubleshooting for Halogenated Indolizines Assigned Specialist: Senior Application Scientist, Separation Sciences

Core Technical Briefing

User Query: How do I purify 5-bromo-indolizine-2-carboxylic acid effectively? My crude material is dark, and standard solvents are resulting in oils or low recovery.

Scientist's Analysis: Purifying This compound presents a unique duality of challenges. The indolizine core is electron-rich and prone to oxidative degradation (forming dark tars), while the carboxylic acid moiety provides a handle for hydrogen bonding. The 5-bromo substituent increases lipophilicity compared to the parent acid, altering solubility profiles significantly.

While column chromatography is often the default for indolizines due to their sensitivity, recrystallization is scalable and superior for removing specific homologous impurities if the solvent system is tuned to balance the lipophilic bromine and the polar acid group [1, 2].

Solvent System Selection Guide

Recommendation: Do not use a single solvent. The bromine atom reduces water solubility, while the acid group resists non-polar solvents. A binary solvent system is required.

Recommended Solvent Systems
Solvent SystemRatio (v/v)SuitabilityMechanism of Action
Ethanol / Water 80:20 to 60:40 Primary Choice The acid dissolves in hot ethanol; water acts as the anti-solvent to force lattice formation upon cooling.
Methanol / Water 90:10Secondary ChoiceBetter for highly polar impurities, but higher loss of product due to solubility.
Ethyl Acetate / Hexane 1:1 to 1:3AlternativeUse only if the main impurities are highly polar tars that refuse to dissolve in EtOAc.
Acetonitrile 100%Specific CasesGood for removing inorganic salts carried over from synthesis (e.g., pyridinium salts).

Critical Warning: Avoid acetone or ketones if your product contains trace amines from the synthesis (e.g., Tschitschibabin reaction byproducts), as Schiff base formation can occur.

Standard Operating Procedure (SOP)

Protocol ID: SOP-IND-CRYST-05 Objective: Purification of this compound >98% purity.

Phase 1: Dissolution & Clarification
  • Preparation: Place the crude solid in an Erlenmeyer flask. Add a magnetic stir bar.[1]

  • Solvent Addition: Add Ethanol (95%) dropwise while heating the flask to a gentle reflux (approx. 78°C).

    • Target: Use the minimum amount necessary to dissolve the solid.[2][3]

    • Visual Check: The solution will likely be dark brown/red due to indolizine oxidation products.

  • Decolorization (Crucial):

    • Remove from heat briefly.[3]

    • Add Activated Charcoal (Norit) (approx. 1-3% by weight of crude).

    • Why? Indolizines form amorphous oxidized polymers (tars) that inhibit crystal growth. Charcoal adsorbs these planar impurities.

    • Reflux for 5–10 minutes.

  • Hot Filtration:

    • Filter the hot solution through a pre-warmed Celite pad or sintered glass funnel.

    • Note: If the funnel is cold, the product will crystallize in the stem (clogging).

Phase 2: Crystallization
  • Anti-Solvent Addition:

    • Return the clear filtrate to a boil.

    • Add hot Water dropwise until a faint turbidity (cloudiness) persists.

    • Add 1–2 drops of Ethanol to clear the solution again.

  • Controlled Cooling:

    • Wrap the flask in a towel (insulation) and allow it to cool to room temperature undisturbed.

    • Timeframe: 2–4 hours. Rapid cooling traps impurities.

  • Final Recovery:

    • Once at room temperature, cool in an ice bath (0°C) for 30 minutes.

    • Filter the crystals (vacuum filtration).[3]

    • Wash with cold 50:50 EtOH/Water.

Troubleshooting Center (FAQs)

Issue 1: "The product is Oiling Out"

Symptom: Instead of crystals, liquid droplets form at the bottom of the flask as it cools.[4][5][6] Cause: The melting point of the solvated product is lower than the temperature at which saturation occurs.[2][4] This is common with brominated heterocycles which have lower lattice energy than their non-halogenated counterparts.

Corrective Workflow:

  • Reheat the mixture until the oil redissolves.

  • Add more Ethanol (the good solvent). You are likely too close to the saturation point of the water.

  • Seed: Add a tiny crystal of pure product (if available) or scratch the inner glass wall with a glass rod at the air-liquid interface.[4]

  • Slower Cooling: Do not use an ice bath. Let it cool in a water bath that starts hot and cools naturally overnight.

Issue 2: "Low Yield / Product stays in solution"

Symptom: No crystals form, or very few. Cause: this compound is acidic (pKa ~4-5). If the pH of the solution is basic (due to residual pyridine or base from synthesis), the compound exists as a salt (carboxylate), which is water-soluble.

Corrective Workflow:

  • Check the pH of the mother liquor.

  • If pH > 5, acidify carefully with dilute Acetic Acid or HCl to pH 3–4 to suppress ionization.

  • Note: Do not make it too acidic (pH < 1), or you may protonate the nitrogen, forming a soluble salt.

Visual Troubleshooting Logic

The following diagram illustrates the decision-making process for rescuing a failed crystallization.

Recrystallization_Logic Start Start: Hot Filtrate Obtained Cooling Cool Slowly to RT Start->Cooling Observation Observe Phase Change Cooling->Observation Crystals Crystals Formed Observation->Crystals Success Oil Oiling Out (Liquid Droplets) Observation->Oil Phase Separation NoChange No Solid/Clear Solution Observation->NoChange Supersaturation Issue Filter Filter Crystals->Filter Isolate & Wash Reheat Reheat to Dissolve Oil->Reheat CheckPH Check pH NoChange->CheckPH AddSolvent Add 10% more Ethanol Reheat->AddSolvent Seed Seed / Scratch Glass AddSolvent->Seed Seed->Cooling Acidify Adjust to pH 3-4 (Acetic Acid) CheckPH->Acidify If pH > 5 Concentrate Evaporate 20% Solvent CheckPH->Concentrate If pH OK Acidify->Cooling Concentrate->Cooling

Caption: Workflow for diagnosing and correcting phase separation issues during indolizine purification.

References

  • General Indolizine Synthesis & Purification: Wang, W., Han, J., Sun, J., & Liu, Y. (2017).[7] Efficient Synthesis of Diversified Indolizine Derivatives. The Journal of Organic Chemistry, 82(6), 2835–2842. Source:[Link]

  • Solubility & Recrystallization of Heterocyclic Acids: Liu, J. Q., et al. (2013). Determination and Correlation of Solubilities of (S)-Indoline-2-carboxylic Acid in Six Different Solvents. Journal of Chemical & Engineering Data, 58(9). Source:[Link]

  • Troubleshooting "Oiling Out" Phenomena: Nichols, L. (2022).[2][4] Organic Chemistry Laboratory Techniques: Crystallization. Chemistry LibreTexts. Source:[Link]

Sources

troubleshooting low yields in 5-bromoindolizine cross-coupling

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Troubleshooting Low Yields in 5-Bromoindolizine Cross-Coupling Support Tier: Level 3 (Senior Application Scientist) Status: Operational

Executive Summary: The "Bridgehead" Paradox

If you are experiencing low yields (<40%) with 5-bromoindolizine cross-couplings (Suzuki-Miyaura, Sonogashira, or Buchwald-Hartwig), the failure mode is likely distinct from standard heterocyclic couplings.

Unlike the C1 or C3 positions, which are highly nucleophilic and prone to electrophilic aromatic substitution, the C5 position (on the pyridine ring component) is electronically deactivated relative to the pyrrole moiety but activated relative to a standard pyridine. However, the primary cause of failure at C5 is rarely just "reactivity"—it is substrate instability and competitive degradation pathways unique to the bridgehead nitrogen system.

This guide isolates the three critical failure points: Oxidative Sensitivity , Protodehalogenation , and Catalyst Deactivation .

Module 1: Pre-Reaction Diagnostics (Start Here)

User Query: "My starting material disappears on TLC, but I don't see the product. It just streaks."

Diagnosis: Your 5-bromoindolizine is likely decomposing before it enters the catalytic cycle. Unlike 3-haloindolizines, 5-haloindolizines are notoriously unstable in the presence of light and oxygen.

Protocol A: The Stability Audit

Indolizines are electron-rich. The 5-bromo derivative is prone to oxidative polymerization initiated by the bridgehead nitrogen.

CheckpointRequirementThe "Why" (Mechanism)
Atmosphere Strict Argon/Nitrogen 5-bromoindolizine oxidizes rapidly in air to form ring-opened pyridinium salts or polymers.
Light Amber Glass / Foil Photosensitivity triggers radical decomposition of the iodine/bromine bond or dimerization.
Storage -20°C (Solid) Thermal instability accelerates at RT. Never store as a solution.
Solvent Degassed (Freeze-Pump-Thaw) Dissolved

is sufficient to quench the catalyst or oxidize the substrate.

** Corrective Action:** If your starting material is dark/black before the reaction starts, repurify via rapid filtration through neutral alumina (not silica, which can be too acidic) under an inert atmosphere immediately before coupling.

Module 2: The Catalytic Cycle & Ligand Selection

User Query: "I see the starting material remaining unreacted even after 24 hours at reflux. Is the C-Br bond too strong?"

Diagnosis: You are facing an Oxidative Addition Failure . While C5 is adjacent to the bridgehead nitrogen, it does not possess the same high reactivity as a 2-bromopyridine. The electron density from the nitrogen is delocalized into the 5-membered ring (C1/C3), leaving C5 relatively deactivated for oxidative addition compared to typical electron-deficient heterocycles.

Troubleshooting Matrix: Catalyst Systems
SymptomCurrent SystemRecommended UpgradeTechnical Rationale
No Reaction


+ XPhos
or SPhos

is too weak a donor for this deactivated position. Buchwald biaryl ligands facilitate oxidative addition at sterically/electronically difficult sites.
Low Conversion

/

Pd-PEPPSI-IPr NHC ligands (PEPPSI) stabilize the Pd(0) species and prevent catalyst decomposition, driving the cycle for "stubborn" halides.
Dehalogenation

/

Toluene /

DMF can act as a hydride source, causing H-for-Br exchange (protodehalogenation). Switch to non-polar solvents and anhydrous fluoride bases.
Visualization: The Decision Logic

TroubleshootingLogic Start Start: Low Yield at C5 CheckSM Is SM decomposing? (Streaking/Blackening) Start->CheckSM CheckAtm Audit Atmosphere/Light (See Protocol A) CheckSM->CheckAtm Yes CheckRxn Is SM remaining? CheckSM->CheckRxn No OxAdd Oxidative Addition Failure CheckRxn->OxAdd Yes (SM Intact) ProtoDehalo Product is Indolizine (H) (Protodehalogenation) CheckRxn->ProtoDehalo No (SM Gone, Wrong Product) LigandSwitch Switch to Electron-Rich Ligand (XPhos, RuPhos, NHC) OxAdd->LigandSwitch SolventSwitch Remove Hydride Sources (Avoid DMF/Alcohols) ProtoDehalo->SolventSwitch

Caption: Diagnostic flow for isolating instability vs. reactivity issues in 5-bromoindolizine coupling.

Module 3: Optimized Protocol (Suzuki-Miyaura)

User Query: "Can you provide a standard operating procedure that avoids these pitfalls?"

Solution: This protocol uses a "water-exclusion" strategy to prevent protodehalogenation and employs a bulky, electron-rich ligand to force oxidative addition.

Reagents:

  • 5-Bromoindolizine (1.0 equiv)

  • Arylboronic acid (1.5 equiv)

  • Catalyst:

    
     (5 mol%) + SPhos  (10 mol%)
    
  • Base:

    
     (3.0 equiv, anhydrous, finely ground)
    
  • Solvent: Toluene (anhydrous, degassed)

Step-by-Step Workflow:

  • Glovebox/Schlenk: Charge a reaction vial with

    
    , Boronic Acid, 
    
    
    
    , and SPhos.
  • Purge: Evacuate and backfill with Argon (x3).

  • Solvent: Add anhydrous Toluene via syringe. Stir for 5 mins to pre-complex the catalyst.

  • Substrate Addition: Add 5-bromoindolizine (solid or toluene solution) last to minimize its exposure to non-catalytic conditions.

  • Reaction: Heat to 80°C (oil bath). Do not reflux aggressively ; gentle heat is preferred to avoid thermal decomposition of the indolizine.

  • Monitoring: Check TLC at 2 hours. If conversion is <50%, add a second portion of catalyst (2 mol%).

Module 4: Advanced Mechanistic Insight

User Query: "Why is the 5-position so much harder than the 3-position?"

Technical Explanation: The indolizine core is non-benzenoid.

  • C1/C3 (Pyrrole-like): These positions are electron-rich. They react rapidly with electrophiles but are poor at oxidative addition (unless halogenated, where they react like standard aryl halides).

  • C5/C6/C7/C8 (Pyridine-like): The bridgehead nitrogen donates density into the 5-membered ring, leaving the 6-membered ring relatively electron-deficient compared to the pyrrole part, but the resonance structures place a partial negative charge at C1 and C3.

  • The C5 Anomaly: C5 is electronically unique because it is adjacent to the bridgehead nitrogen. While it resembles the 2-position of pyridine, the fused system makes it susceptible to nucleophilic attack (ring opening) rather than just clean oxidative addition. This competition dictates the need for mild bases (phosphate/fluoride) rather than strong alkoxides which might attack C5 and open the ring.

Visualization: Reactivity Map

IndolizineReactivity C3 C3 Nucleophilic (Easy) DescC3 Prone to SEAr Stable to Base C3->DescC3 C5 C5 Electrophilic* (Unstable) DescC5 Prone to Ring Opening Needs Bulky Ligands C5->DescC5 N N Bridgehead N->C3 e- Donation N->C5 Inductive Withdrawal

Caption: Electronic dichotomy of the indolizine core. C5 requires protection from nucleophiles during coupling.

References

  • Synthesis and Reactivity of 5-Haloindolizines

    • Title: Synthesis and reactivity of 5-Br(I)-indolizines and their parallel cross-coupling reactions.
    • Source: Tetrahedron / Moscow St
    • Significance: Establishes the baseline instability of 5-bromoindolizine in air and the necessity of parallel synthesis techniques for optimiz
    • URL:

  • General Indolizine Functionalization

    • Title: Recent advances in the synthesis of indolizines and their π-expanded analogues.[1]

    • Source: Royal Society of Chemistry (RSC Advances).
    • Significance: Reviews the broader context of indolizine coupling, highlighting the rarity of C5 functionaliz
    • URL:

  • Ligand Effects in Heterocyclic Coupling

    • Title: Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes.[2]

    • Source: NIH / PMC.
    • Significance: Provides mechanistic grounding for why bulky ligands (SPhos/XPhos) are required for site-selective coupling on pyridine-like rings adjacent to bridgehead nitrogens.
    • URL:

  • BenchChem Technical Data

    • Title: Common side reactions in the synthesis of 5-Bromoindole (Analogous Chemistry).
    • Source: BenchChem.[3]

    • Significance: Validates the "protodehalogenation" troubleshooting logic common to electron-rich bromo-heterocycles.
    • URL:

Sources

stability of 5-bromo-indolizine-2-carboxylic acid in acidic media

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 5-bromo-indolizine-2-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving this compound, with a specific focus on its stability in acidic media.

Introduction

This compound is a heterocyclic building block with potential applications in medicinal chemistry and materials science. The indolizine core, a fused bicyclic system containing a nitrogen atom at the bridgehead, is an aromatic 10π-electron system.[1] This aromaticity governs its reactivity, making it susceptible to electrophilic substitution.[2] However, the electron-rich nature of the indolizine ring also presents challenges regarding its stability, particularly in acidic environments. This guide will address common issues and questions related to the handling and use of this compound in the presence of acids.

Troubleshooting Guide

This section addresses specific problems that may be encountered during experiments involving this compound in acidic conditions.

Issue 1: Unexpected Color Change of Solution Upon Acidification

  • Observation: Upon addition of an acid (e.g., HCl, TFA), a solution of this compound changes color, often darkening to yellow, brown, or even black.

  • Probable Cause: The color change is likely due to the protonation of the indolizine ring. Indolizines are known to be basic and readily protonate, typically at the C-3 position, to form indolizinium cations.[2][3] These cations can have significantly different electronic properties and absorption spectra compared to the neutral molecule, leading to a visible color change. In some cases, extensive protonation can lead to the formation of colored aggregates or decomposition products.

  • Troubleshooting Steps:

    • Spectroscopic Analysis:

      • Acquire a UV-Vis spectrum of the solution before and after acidification. A significant shift in the absorption maxima will confirm a change in the electronic structure, consistent with protonation.

      • Perform ¹H NMR spectroscopy. Protonation will lead to characteristic downfield shifts of the ring protons.

    • Reversibility Test:

      • Carefully neutralize the acidic solution with a base (e.g., NaHCO₃). If the original color is restored, the process is likely reversible protonation. If the color persists, degradation may have occurred.

    • Solvent Consideration:

      • If possible, switch to a less polar or aprotic solvent to minimize protonation and potential side reactions.

Issue 2: Low Yield or Product Degradation After Acidic Workup

  • Observation: After a reaction or extraction procedure involving an acidic wash or purification in an acidic mobile phase (e.g., reverse-phase HPLC with TFA), the recovery of this compound is significantly lower than expected.

  • Probable Causes:

    • Decarboxylation: While specific data for this indolizine is limited, related indole-2-carboxylic acids are known to undergo decarboxylation under acidic conditions.[4] This would result in the formation of 5-bromo-indolizine.

    • Acid-Catalyzed Decomposition: Prolonged exposure to strong acids, especially at elevated temperatures, can lead to the degradation of the indolizine ring system.

  • Troubleshooting Steps:

    • Minimize Acid Exposure:

      • Reduce the time the compound is in an acidic environment.

      • Perform acidic washes at low temperatures (e.g., 0-5 °C).

      • If using acidic HPLC conditions, neutralize the collected fractions immediately.

    • Analytical Investigation:

      • Analyze the crude product mixture and aqueous washes by LC-MS to identify potential degradation products or the decarboxylated species.

    • Alternative Workup:

      • Consider an alternative workup procedure that avoids strongly acidic conditions. For example, use a mildly acidic buffer or perform an extraction with a different solvent system.

Issue 3: Formation of Unknown Impurities

  • Observation: HPLC or NMR analysis reveals the presence of new, unidentified peaks after subjecting this compound to acidic conditions.

  • Probable Cause: The electron-rich indolizine ring is susceptible to electrophilic attack.[2] In the presence of certain acids, side reactions can occur. For example, with sulfuric acid, sulfonation of the ring could be a possibility. With other reagents, acid-catalyzed addition or condensation reactions may occur.

  • Troubleshooting Steps:

    • Impurity Characterization:

      • Use LC-MS and high-resolution mass spectrometry (HRMS) to determine the molecular weights of the impurities.

      • If an impurity is present in sufficient quantity, isolate it via preparative HPLC and characterize it by NMR spectroscopy.

    • Acid Choice:

      • If possible, use a non-nucleophilic acid to minimize side reactions.

    • Inert Atmosphere:

      • Some indolizine derivatives can be sensitive to oxidation, which may be accelerated in acidic media. Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) may reduce the formation of oxidative byproducts.

Frequently Asked Questions (FAQs)

Q1: What is the expected behavior of this compound in acidic media?

A1: Based on the general chemistry of indolizines, you can expect the following:

  • Protonation: The compound will likely act as a base and become protonated. The most probable site of protonation is the C-3 position of the indolizine ring.[2][3]

  • Increased Solubility in Aqueous Acids: As a carboxylic acid, it has limited water solubility. Upon protonation of the ring and/or formation of the carboxylate salt in basic conditions, its solubility in aqueous media is expected to increase.

  • Potential for Instability: As detailed in the troubleshooting guide, prolonged exposure to strong acids may lead to decarboxylation or other degradation pathways.

Q2: What are the recommended storage conditions for this compound?

A2:

  • Solid Form: Store as a solid at -20°C, protected from light.[5] The presence of the bromo substituent can increase light sensitivity.[4]

  • In Solution: It is highly recommended to prepare acidic solutions fresh for each experiment. If a stock solution is required, dissolve the compound in an anhydrous aprotic solvent like DMSO and store at -20°C in a tightly sealed container, protected from light.[4] Avoid long-term storage in acidic aqueous solutions.

Q3: How can I monitor the stability of this compound in my experiment?

A3: The stability can be monitored using standard analytical techniques:

  • High-Performance Liquid Chromatography (HPLC): This is an excellent method for monitoring the disappearance of the starting material and the appearance of degradation products over time.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This technique is useful for identifying the molecular weights of any new species formed.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can provide detailed structural information about the starting material and any degradation products that are formed in significant amounts.

Experimental Protocols

Protocol 1: Basic Stability Assessment in Acidic Media

This protocol provides a general framework for assessing the stability of this compound in a specific acidic solution.

  • Solution Preparation: Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile or DMSO) at a known concentration (e.g., 1 mg/mL).

  • Incubation: In separate vials, dilute the stock solution with the acidic medium of interest (e.g., 0.1 M HCl, 10% TFA in water) to a final concentration suitable for analysis (e.g., 0.1 mg/mL). Prepare a control sample diluted with a neutral solvent (e.g., water or buffer at pH 7).

  • Time-Course Analysis:

    • Immediately after preparation (t=0), take an aliquot from each vial and analyze by HPLC.

    • Incubate the vials at a controlled temperature (e.g., room temperature or 37°C).

    • At predetermined time points (e.g., 1, 2, 4, 8, 24 hours), take further aliquots and analyze by HPLC.

  • Data Analysis:

    • Quantify the peak area of this compound at each time point.

    • Plot the percentage of the remaining compound against time to determine the rate of degradation.

    • Monitor for the appearance of new peaks, which would indicate degradation products.

Visualizations

Potential Degradation Pathway in Acidic Media

The following diagram illustrates a hypothetical degradation pathway for this compound in the presence of a strong acid (HX). The initial and most likely step is protonation at the C-3 position. This is followed by two potential degradation routes: decarboxylation or nucleophilic attack by the acid's counter-ion or water.

G A 5-Bromo-indolizine- 2-carboxylic acid B C-3 Protonated Intermediate (Indolizinium Cation) A->B C Decarboxylation Product (5-Bromo-indolizine) B->C - CO2 D Nucleophilic Addition Product B->D + X- / H2O

Sources

Validation & Comparative

1H NMR spectrum analysis of 5-bromo-indolizine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comparative technical analysis of the 1H NMR spectrum for 5-bromo-indolizine-2-carboxylic acid . It is designed for researchers requiring structural validation of the indolizine core, specifically distinguishing it from its regioisomers and the common isostere, 5-bromoindole-2-carboxylic acid.[1]

Part 1: Strategic Overview & Structural Context

The Core Challenge: The primary analytical challenge with this compound is verifying the regiochemistry of the bromine substitution on the pyridine ring (positions 5, 6, 7, or 8) and distinguishing the indolizine (bridgehead nitrogen) scaffold from the indole (NH-containing) scaffold.

Critical Distinction:

  • Indolizine: A 10-ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
     aromatic system with a bridgehead nitrogen. H5 is typically the most deshielded proton due to its proximity to the nitrogen lone pair/positive character in resonance forms.[1]
    
  • 5-Bromo Substitution: Placing a bromine at position 5 removes the most diagnostic proton (H5) of the indolizine ring, radically altering the splitting pattern of the remaining six-membered ring protons.

Part 2: Experimental Protocol

To ensure reproducible spectral data, the following protocol controls for concentration-dependent shifts (common in carboxylic acids) and solubility issues.

1. Solvent Selection:

  • Primary: DMSO-d6 (Dimethyl sulfoxide-d6).[1]

    • Rationale: Indolizine-2-carboxylic acids often exhibit poor solubility in CDClngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

      
      . DMSO-d6 disrupts intermolecular hydrogen bonding of the carboxylic acid dimers, sharpening the peaks.[1]
      
  • Secondary: Acetone-d6 (if solubility permits).[1]

    • Note: Avoid CDCl

      
       unless the sample is the methyl/ethyl ester derivative, as the free acid may aggregate, causing broad peaks.
      

2. Sample Preparation:

  • Concentration: 5–10 mg of compound in 0.6 mL solvent.

  • Reference: Tetramethylsilane (TMS) internal standard (0.00 ppm).[2]

  • Temperature: 298 K (25°C).[1]

Part 3: Comparative Spectral Analysis

This section compares the Target (this compound) against the Parent (Indolizine-2-carboxylic acid) to highlight the diagnostic changes.[1]

Table 1: Comparative Chemical Shift Assignments (DMSO-d6)
PositionProton TypeParent (Indolizine-2-COOH) ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

(ppm)
Target (5-Br-Indolizine-2-COOH)

(ppm)
Multiplicity ChangeDiagnostic Note
H5 Pyridine Ring (

to N)
8.20 – 8.40 ABSENT Doublet

Null
Primary Confirmation. Loss of the most downfield aromatic signal.
H3 Pyrrole Ring7.40 – 7.507.45 – 7.55Singlet (s)Slight downfield shift due to through-space Br interaction.[1]
H1 Pyrrole Ring6.70 – 6.806.75 – 6.85Singlet (s)Minimal change.[1]
H6 Pyridine Ring6.50 – 6.656.80 – 7.00Multiplet ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

Doublet
Coupling to H5 is removed. Only couples to H7 (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

Hz).
H7 Pyridine Ring6.60 – 6.756.70 – 6.85Multiplet

Triplet/dd
Couples to H6 and H8.
H8 Pyridine Ring7.30 – 7.457.35 – 7.50Doublet (d)Remains a doublet (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

Hz), coupled to H7.
COOH Carboxylic Acid12.0 – 13.012.0 – 13.0Broad SingletHighly dependent on water content and concentration.

> Note: Chemical shifts are approximate and relative to DMSO-d6 (2.50 ppm). Exact values vary based on concentration.

Detailed Mechanistic Analysis

1. The "Silent" H5 (The Fingerprint Region): In the parent indolizine, H5 is the "beacon" of the spectrum, appearing furthest downfield (excluding the COOH) due to the anisotropic deshielding of the bridgehead nitrogen.

  • Observation: In the 5-bromo derivative, this region (8.2–8.4 ppm) becomes empty.

  • Validation: If a doublet remains in this region, the bromine is likely at position 6, 7, or 8, or the compound is the indole isomer (where the NH is distinct, but aromatic protons are clustered).

2. Spin System Simplification (H6-H7-H8): The parent compound possesses a 4-spin system on the pyridine ring (H5-H6-H7-H8).[1] The 5-bromo substitution reduces this to a 3-spin system (AMX or ABC type).[1]

  • H6: In the parent, H6 is a ddd (coupled to H5, H7, and weakly H8). In the 5-bromo derivative, H6 simplifies to a doublet (coupled only to H7).

  • Inductive Effect: The electronegative Bromine at C5 inductively deshields the adjacent H6, shifting it downfield compared to the parent.

Part 4: Structural Validation Workflow

The following logic flow illustrates how to confirm the structure using 1H NMR and ancillary 2D techniques.

IndolizineAnalysis cluster_2D 2D NMR Validation Start Start: Purified Sample (DMSO-d6) CheckH5 Check 8.0 - 8.5 ppm Region (H5 Proton) Start->CheckH5 DecisionH5 Is there a Doublet? CheckH5->DecisionH5 NoH5 H5 Absent: Possible 5-Substituted Indolizine DecisionH5->NoH5 No YesH5 H5 Present: Br is NOT at Pos 5 (Regioisomer 6, 7, or 8-Br) DecisionH5->YesH5 Yes AnalyzeCoupling Analyze H6 Splitting (6.8 - 7.0 ppm) NoH5->AnalyzeCoupling DoubletH6 H6 is Doublet (J~7Hz) (Coupled only to H7) AnalyzeCoupling->DoubletH6 Matches MultipletH6 H6 is Multiplet/Triplet AnalyzeCoupling->MultipletH6 Mismatch Confirm Confirmation: 5-Bromo-Indolizine-2-COOH DoubletH6->Confirm COSY COSY Spectrum: Verify H6-H7 and H7-H8 correlations. Confirm NO H5-H6 crosspeak. Confirm->COSY

Figure 1: Decision tree for validating the 5-bromo regiochemistry of indolizine-2-carboxylic acid.

Part 5: Troubleshooting & Artifacts

1. Confusion with 5-Bromoindole-2-carboxylic Acid This is the most common commercial alternative and error source.[1]

  • Differentiation:

    • Indole: Shows a broad singlet for NH (11.0–12.0 ppm).[1] The aromatic region is a benzene ring system (H4, H6, H7) + one pyrrole proton (H3).

    • Indolizine: No NH signal. The nitrogen is quaternary/bridgehead.[1] H1 and H3 are distinct singlets.

2. Water Peak Interference In DMSO-d6, the water peak appears around 3.33 ppm.[1] However, carboxylic acid protons can exchange with trace water, broadening the COOH peak or shifting the water peak downfield.

  • Solution: Add a drop of Dngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    O to the tube. The COOH peak will disappear (exchange), confirming its assignment, while aromatic protons remain.
    

3. Aggregation Effects Carboxylic acids form dimers.[1]

  • Symptom:[1][3] Broad aromatic peaks.[1]

  • Solution: Gentle heating of the NMR tube to 40-50°C can break aggregates and sharpen the spectrum.[1]

References

  • Furdui, B. et al. (2008). Structural investigations of substituted indolizine derivatives by NMR studies. Romanian Journal of Physics, 53(1-2), 369-378.

  • Gundersen, L. L. et al. (2007).[4] Synthesis of indolizine derivatives with selective antibacterial activity against Mycobacterium tuberculosis.[1] European Journal of Pharmaceutical Sciences, 30(1), 26–35.[4]

  • Rosca, S. et al. (2002). NMR spectra-structure correlation for nitro-substituted indolizines. Revue Roumaine de Chimie, 47(3-4), 409. (Foundational text on Indolizine NMR assignments).

  • PubChem Compound Summary. (2025). 5-Bromo-1H-indole-2-carboxylic acid (Isomer Comparison Data).[1] National Library of Medicine.[1]

Sources

Structural Elucidation of Brominated Indolizines: A Comparative Guide to ESI-Q-TOF MS/MS vs. GC-EI-MS

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Indolizines—nitrogen-containing heterocycles characterized by a highly delocalized 10π-electron system—are privileged scaffolds heavily utilized in the synthesis of antimicrobial, antioxidant, and anti-inflammatory agents 1. The introduction of a bromine atom into the indolizine core significantly alters its electronic properties and serves as a critical synthetic handle for downstream cross-coupling reactions.

In drug discovery, precise structural elucidation of these brominated intermediates is paramount. Mass spectrometry (MS) is the gold standard for this task, leveraging the unique ~1:1 natural abundance of bromine isotopes (


Br and 

Br) as a distinct diagnostic signature to track the halogen through complex reaction pathways 2. This guide objectively compares the two dominant analytical platforms for characterizing brominated indolizines: High-Resolution Electrospray Ionization Quadrupole Time-of-Flight (ESI-Q-TOF MS/MS) and traditional Gas Chromatography Electron Impact (GC-EI-MS).

Mechanistic Foundations: Ionization & Causality

The choice of ionization technique fundamentally dictates the gas-phase chemistry of the indolizine molecule. Understanding why a molecule fragments a certain way is critical for accurate spectral interpretation.

GC-EI-MS (Hard Ionization)

Operating at a standardized 70 eV, Electron Impact (EI) strips an electron from the analyte to form a highly energetic radical cation [M]


. Because positional isomers of indolizines often yield remarkably similar fragmentation patterns under EI 3, differentiation relies heavily on the specific cleavage of functional groups.
  • Causality: The C-Br bond is relatively weak compared to the aromatic C-C and C-N bonds of the indolizine core. Consequently, the excess internal energy imparted by the 70 eV electron beam drives rapid homolytic cleavage. This results in the characteristic loss of a bromine radical (

    
     or 
    
    
    
    Da), often followed by extensive and complex ring-opening events.
ESI-Q-TOF MS/MS (Soft Ionization)

Electrospray Ionization (ESI) gently protonates the basic nitrogen of the indolizine ring (or associated functional groups), yielding an intact [M+H]


 precursor ion 4. This soft ionization preserves the molecular integrity.
  • Causality: By utilizing Collision-Induced Dissociation (CID), researchers can precisely control the kinetic energy applied to the protonated molecule. Under CID, brominated indolizines typically undergo heterolytic cleavage, characterized by the neutral loss of hydrogen bromide (HBr,

    
     or 
    
    
    
    Da). This mechanism leaves the indolizine core intact, allowing for sequence-specific structural mapping—a technique increasingly critical for screening complex synthetic marine natural product-inspired derivatives 5.

Visualizing the Fragmentation Pathways

MS_Fragmentation Start Brominated Indolizine Sample EI_Ion GC-EI-MS (70 eV) Hard Ionization Start->EI_Ion ESI_Ion ESI-Q-TOF MS/MS Soft Ionization Start->ESI_Ion RadicalCat Radical Cation[M]+• Isotopic 1:1 (79Br/81Br) EI_Ion->RadicalCat LossBr Loss of Br• Radical [M - 79/81]+ Extensive Ring Cleavage RadicalCat->LossBr High Energy Protonated Protonated Ion [M+H]+ Isotopic 1:1 (79Br/81Br) ESI_Ion->Protonated LossHBr CID Fragmentation Neutral Loss of HBr (80/82 Da) Preserved Core Protonated->LossHBr Tunable CID

Fragmentation pathways of brominated indolizines via GC-EI-MS vs. ESI-Q-TOF MS/MS.

Comparative Performance Data

To objectively select the appropriate platform, researchers must weigh the physical properties of their specific indolizine derivative against the analytical capabilities of the instrument.

ParameterGC-EI-MS (Low-Res Quadrupole)ESI-Q-TOF MS/MS (High-Resolution)
Ionization Type Hard (70 eV Electron Impact)Soft (Electrospray Ionization)
Precursor Ion Species Radical Cation [M]

Protonated Molecule [M+H]

Primary Bromine Cleavage Homolytic: Loss of Br

(

Da)
Heterolytic: Neutral Loss of HBr (

Da)
Mass Accuracy Nominal (~0.1 Da)Exact (< 2 ppm with lock-mass)
Core Preservation Poor (Extensive ring opening common)Excellent (Controlled via CID)
Ideal Analyte Profile Volatile, thermally stable, non-polar derivativesPolar, non-volatile, or complex biological adducts

Field-Proven Experimental Protocols

To ensure scientific integrity, the following methodologies are designed as self-validating systems . Each protocol includes built-in Quality Control (QC) gates to prevent the misinterpretation of artifacts.

Protocol A: ESI-Q-TOF MS/MS Workflow

This protocol is optimized for polar, functionalized brominated indolizines (e.g., glyoxylamides or pyridinium salts).

  • Sample Preparation & Calibration:

    • Dilute the purified indolizine to 1 µg/mL in LC-MS grade Methanol/Water (50:50, v/v) containing 0.1% Formic Acid.

    • Causality: Formic acid provides the abundant protons necessary to drive the equilibrium toward the [M+H]

      
       state during electrospray.
      
    • Infuse a continuous lock-mass solution (e.g., purine and HP-0921) to maintain sub-2 ppm mass accuracy.

  • Source Optimization:

    • Set the capillary voltage to 4000 V and drying gas temperature to 325 °C.

    • Causality: 4000 V is required to establish a stable Taylor cone for efficient droplet formation, while 325 °C ensures rapid desolvation without thermally degrading the indolizine core.

  • Self-Validation Gate 1 (Isotopic Fidelity):

    • Acquire a full MS1 scan. Verify that the precursor ion exhibits the exact 1:1 isotopic ratio for the [M+H]

      
       and [M+H+2]
      
      
      
      peaks. A deviation >5% indicates isobaric interference or detector saturation; the run must be rejected and the sample diluted.
  • CID Fragmentation:

    • Isolate the

      
      Br precursor ion in the quadrupole.
      
    • Ramp the collision energy (CE) from 15 to 45 eV using nitrogen as the collision gas.

    • Causality: Ramping the CE ensures that you capture both the initial heterolytic cleavage of HBr (low CE) and the subsequent structural fragmentation of the indolizine core (high CE).

Protocol B: GC-EI-MS Workflow

This protocol is suited for volatile, less polar brominated indolizines lacking labile functional groups.

  • Chromatographic Separation:

    • Inject 1 µL of the sample (10 µg/mL in Hexane) onto a non-polar capillary column (e.g., HP-5MS) using a split ratio of 10:1.

    • Program the oven: 80 °C (hold 1 min), ramp at 15 °C/min to 280 °C (hold 5 min).

    • Causality: The gradual thermal ramp ensures the indolizine is volatilized intact, preventing thermal degradation in the injection port.

  • Electron Impact Ionization:

    • Set the transfer line to 270 °C and the ion source to 250 °C.

    • Apply a standard 70 eV electron beam.

    • Causality: 70 eV provides sufficient energy to overcome the ionization potential of the indolizine, inducing predictable homolytic cleavage that can be cross-referenced against standard NIST libraries.

  • Self-Validation Gate 2 (Mass Defect Alignment):

    • Analyze the MS spectrum. The presence of the [M - 79]

      
       and[M - 81]
      
      
      
      fragment ions must mathematically align with the exact mass defect of the precursor [M]
      
      
      . If a loss of
      
      
      Da is observed under EI conditions, suspect thermal degradation (loss of HBr in the inlet) prior to ionization.

Conclusion

For volatile, non-polar brominated indolizines, GC-EI-MS offers rapid, library-matchable fragmentation. However, for complex, highly functionalized derivatives aimed at drug discovery, ESI-Q-TOF MS/MS is superior. Its soft ionization preserves the isotopic signature of bromine, while tunable CID allows for the deliberate, step-wise deconstruction of the molecule, ensuring absolute confidence in structural elucidation.

References

  • [[1]]() Advances in the synthesis of indolizines and their π-expanded analogues: update 2016-2024. Source: ResearchGate.

  • 3Protocol for Structure Determination of Unknowns by EI Mass Spectrometry. III. Diagnostic Ions in Multiple Ring Carbo- and Heterocycles, and Mono-Functional Derivatives. Source: AIP Publishing.

  • 2Synthesis of Seven Indolizine-Derived Pentathiepines: Strong Electronic Structure Response to Nitro Substitution in Position C-9. Source: PMC (nih.gov).

  • 4molecules - Department of Chemistry and Pharmacy. Source: fau.eu.

  • 5Cheminformatics-Guided Exploration of Synthetic Marine Natural Product-Inspired Brominated Indole-3-Glyoxylamides and Their Potentials for Drug Discovery. Source: MDPI.

Sources

A Comparative Guide to the Biological Activities of Indole and Indolizine Carboxylic Acids

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Two Sides of a Privileged Scaffold

In the landscape of medicinal chemistry, the indole ring system is a cornerstone, forming the structural basis of a multitude of natural products and synthetic drugs.[1] Its isomer, the indolizine scaffold, presents a fascinating bioisosteric alternative with a unique electronic distribution and three-dimensional shape due to its bridgehead nitrogen atom.[2][3] Both structures are 10-π electron aromatic systems, yet the subtle difference in nitrogen placement profoundly impacts their chemical properties and, consequently, their biological activities.[4][5]

This guide offers an in-depth comparison of the biological activities of carboxylic acid derivatives of indole and indolizine. As researchers and drug development professionals, understanding the nuances of these scaffolds is paramount for designing next-generation therapeutics. We will delve into their anticancer, antimicrobial, and anti-inflammatory properties, supported by experimental data, and provide detailed protocols for evaluating their efficacy. This comparison is built upon a synthesis of published data, as direct head-to-head studies are scarce. The causality behind experimental choices and the interpretation of structure-activity relationships (SAR) will be a central focus.

Structural and Electronic Distinctions

The fundamental difference between indole and indolizine lies in the position of the nitrogen atom. In indole, the nitrogen is part of the five-membered pyrrole ring fused to a benzene ring. In indolizine, the nitrogen is at the fusion of the five- and six-membered rings. This structural alteration has significant electronic consequences, influencing the molecule's ability to participate in hydrogen bonding, π-π stacking, and other non-covalent interactions with biological targets.

Caption: Core structures of Indole and Indolizine highlighting the isomeric relationship.

Comparative Biological Activity

Anticancer Activity

Both indole and indolizine carboxylic acid derivatives have demonstrated significant potential as anticancer agents, often through different mechanisms of action.

Indole Carboxylic Acids: These compounds have been extensively studied, with derivatives showing a wide range of antiproliferative activities. Their mechanisms often involve the inhibition of crucial cellular processes like cell cycle progression and the induction of apoptosis.[6] For instance, certain 1H-indole-2-carboxylic acid derivatives have shown potent activity against HeLa, HT29, and MCF-7 cancer cell lines, with IC50 values in the sub-micromolar range.[6] The presence of a hydrogen on the indole nitrogen is often crucial for activity.[6] Other derivatives, such as those conjugated with other molecules, have shown GI50 values in the nanomolar to low micromolar range against a variety of cancer cell lines.[7][8]

Indolizine Carboxylic Acids: The indolizine scaffold has emerged as a promising framework for novel anticancer agents.[9] Derivatives have been reported to inhibit tubulin polymerization, disrupt EGFR signaling, and induce apoptosis in various cancer cell lines.[9][10] For example, indolizine lactones have shown cytotoxicity towards breast (MDA-MB-231) and prostate (DU-145) cancer cells.[11][12] Functionalization of the pyridine ring with substituents like bromo or ethyl ester groups has been shown to confer promising inhibitory activity against lung, brain, and renal cancer cell lines.[9][10]

Data Summary: Anticancer Activity (IC50/GI50 in µM)

ScaffoldDerivative TypeCell Line(s)Activity (µM)Reference
Indole1H-indole-2-carboxylic acid derivative (9e)HeLa, HT29, MCF-70.37, 0.16, 0.17[6]
IndoleIndole-2-carboxylic acid copper complexMDA-MB-231, MCF-75.43, 5.69[13]
IndoleSubstituted-N-benzyl-1H-indole-2-carbohydrazide (4e)MCF-7, A549, HCT~2 (average)[1]
IndoleIndole-2-carboxamide derivative (Va)Various0.026 - 0.086 (GI50)[8]
IndolizineIndolizine lactone (cis-4f)MDA-MB-23120.47[11][12]
IndolizineEthyl ester of 6-bromo-3-(4-cyanobenzoyl)indolizine-1-carboxylic acid (5c)Various NCI-60Growth inhibition at 10 µM[9][10]

Note: The presented data is a synthesis from different studies and not from a direct comparative experiment. Variations in assay conditions can influence results.

Antimicrobial Activity

The structural features of both scaffolds lend themselves to interactions with microbial targets.

Indole Carboxylic Acids: Derivatives of indole-3-carboxylic acid, in particular, have shown significant antimicrobial properties. Conjugates with polyamines have demonstrated potent activity against Staphylococcus aureus, Acinetobacter baumannii, and Cryptococcus neoformans, with Minimum Inhibitory Concentrations (MICs) in the sub-micromolar range.[14][15] Peptide conjugates of indole-3-carboxylic acid have also shown potent activity against E. coli.[7]

Indolizine Carboxylic Acids: Indolizine derivatives have also been explored for their antimicrobial effects. Indolizine-1-carbonitrile derivatives have shown notable antifungal activity, with MICs ranging from 8–32 µg/mL, and antibacterial activity with MICs from 16–256 µg/mL.[16] Other studies have highlighted the broad-spectrum antimicrobial potential of indolizine derivatives.[5][17]

Data Summary: Antimicrobial Activity (MIC in µM or µg/mL)

ScaffoldDerivative TypeOrganism(s)ActivityReference
Indole5-Bromo-indole-3-carboxamide-polyamine (13b)S. aureus, A. baumannii, C. neoformans≤ 0.28 µM[14][15]
IndoleIndole-3-carboxylic acid-dipeptide conjugate (6g)E. coli12.5 µg/mL[7]
IndolizineIndolizine-1-carbonitrile derivative (5b)Fungi8–32 µg/mL[16]
IndolizineIndolizine-1-carbonitrile derivative (5g)Bacteria16–256 µg/mL[16]

Note: Direct comparison is limited due to different units and tested organisms.

Anti-inflammatory Activity

Inflammation is a complex biological response, and both scaffolds have been used to develop molecules that can modulate inflammatory pathways.

Indole Carboxylic Acids: Indole-2-carboxamide derivatives have been shown to effectively inhibit the production of pro-inflammatory cytokines like TNF-α and IL-6 in macrophages.[18]

Indolizine Carboxylic Acids: Certain indolizine-1-carboxylate derivatives have been identified as potent and selective inhibitors of the cyclooxygenase-2 (COX-2) enzyme, a key target in anti-inflammatory drug development, with IC50 values in the low micromolar range.[4][19] Other studies have shown that 7-(Trifluoromethyl) substituted indolizine derivatives can significantly reduce levels of COX-2, TNF-α, and IL-6.[20]

Data Summary: Anti-inflammatory Activity (IC50 in µM)

ScaffoldDerivative TypeTarget/AssayActivity (µM)Reference
IndoleIndole-2-carboxamideInhibition of TNF-α and IL-6 productionNot specified[18]
IndolizineEthyl 7-methoxy-indolizine-1-carboxylate derivative (2a)COX-2 Inhibition6.56[4][19]
IndolizineDiethyl 7-methoxyindolizine-1,2-dicarboxylate derivative (5a)COX-2 Inhibition5.84[10][21][22]

Structure-Activity Relationship (SAR) Insights

For Indole Carboxylic Acids:

  • N1-Substitution: The presence of a hydrogen atom on the indole nitrogen is often critical for anticancer activity, suggesting its role as a hydrogen bond donor.[6]

  • Position of Carboxylic Acid: The position of the carboxylic acid group (e.g., C2 vs. C3) directs the biological activity towards different target classes.

  • Substitution on the Benzene Ring: Electron-donating or withdrawing groups on the benzene ring can modulate the electronic properties of the indole system, influencing binding affinities.

For Indolizine Carboxylic Acids:

  • Substitution on the Pyridine Ring: The six-membered ring is a key site for modification. Substitutions at positions 5 and 7 have been shown to significantly impact anticancer and anti-inflammatory activities.[23]

  • Substitution on the Pyrrole Ring: The five-membered ring can also be functionalized to tune the biological properties of the molecule.

  • Planarity and 3D Shape: The inherent non-planarity of some indolizine derivatives compared to indoles can be exploited to achieve selectivity for certain biological targets.

Experimental Design for a Direct Comparative Study

To overcome the limitations of comparing data from disparate studies, a robust experimental workflow is necessary for a direct head-to-head comparison.

Comparative_Workflow cluster_synthesis Phase 1: Chemical Synthesis cluster_screening Phase 2: In Vitro Screening cluster_analysis Phase 3: Data Analysis and SAR synthesis Synthesis of Indole and Indolizine Carboxylic Acid Libraries anticancer Anticancer Assays (e.g., MTT on a panel of cell lines) synthesis->anticancer antimicrobial Antimicrobial Assays (e.g., MIC determination) synthesis->antimicrobial anti_inflammatory Anti-inflammatory Assays (e.g., COX-2 inhibition) synthesis->anti_inflammatory data_analysis Direct Comparison of IC50/MIC Values anticancer->data_analysis antimicrobial->data_analysis anti_inflammatory->data_analysis sar Structure-Activity Relationship (SAR) Analysis data_analysis->sar

Caption: Proposed workflow for a direct comparative study of indole and indolizine carboxylic acids.

Detailed Experimental Protocol: MTT Assay for Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability and proliferation.

Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds on a selected cancer cell line.

Materials:

  • Cancer cell line (e.g., MCF-7, human breast adenocarcinoma)

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin

  • Test compounds (indole and indolizine carboxylic acid derivatives) dissolved in DMSO

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

    • Incubate for 24 hours to allow for cell attachment. Rationale: This allows the cells to recover from trypsinization and enter the exponential growth phase.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in complete medium. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).

    • Incubate for 48-72 hours. Rationale: This incubation period is typically sufficient for the compounds to exert their antiproliferative effects.

  • MTT Assay:

    • Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C. Rationale: Viable cells with active metabolism will reduce the yellow MTT to a purple formazan precipitate.

    • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate gently for 10 minutes to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the logarithm of the compound concentration and determine the IC50 value using non-linear regression analysis.

Conclusion

Both indole and indolizine carboxylic acids are privileged scaffolds in medicinal chemistry, each with a distinct profile of biological activity. While indole derivatives are well-established in a multitude of therapeutic areas, indolizine-based compounds are rapidly emerging as potent alternatives, particularly in the realms of anticancer and anti-inflammatory research. The choice between these two scaffolds for a drug discovery program should be guided by the specific biological target and the desired mechanism of action. Direct comparative studies are essential to fully elucidate the therapeutic potential of each scaffold and to guide the rational design of new, more effective drugs.

References

  • Sandeep, C., Venugopala, K. N., Padmashali, B., & Mahadevan, K. M. (2017). Design and Synthesis of Novel Indolizine Analogues as COX-2 Inhibitors: Computational Perspective and in vitro Screening. Indian Journal of Pharmaceutical Education and Research, 51(3), 452-461. [Link]

  • Ciorteanu, R., Ciobanu, C. I., Cibotariu, N., Shova, S., Antoci, V., Mangalagiu, I. I., & Danac, R. (2025). Functionalized Indolizines as Potential Anticancer Agents: Synthetic, Biological and In Silico Investigations. Molecules, 30(17), 1-20. [Link]

  • Zhong, B., Zhang, Y., & Zhang, W. (2025). Synthesis and Evaluation of Thiazolyl-indole-2-carboxamide Derivatives as Potent Multitarget Anticancer Agents. ACS Omega. [Link]

  • Sue, K., Cadelis, M. M., Rouvier, F., Bourguet-Kondracki, M. L., Brunel, J. M., & Copp, B. R. (2024). Antimicrobial Indole-3-Carboxamido-Polyamine Conjugates Target Bacterial Membranes and Are Antibiotic Potentiators. Biomolecules, 14(3), 261. [Link]

  • Wang, Y., Li, J., Zhang, Y., & Liu, Z. (2022). Design, synthesis and antitumor evaluation of novel 1H-indole-2-carboxylic acid derivatives targeting 14-3-3η protein. Bioorganic & Medicinal Chemistry, 68, 116869. [Link]

  • Al-Tel, T. H., Al-Qawasmeh, R. A., Zaarour, R. H., & Al-Aboudi, A. (2018). Design, Synthesis, Biological Evaluation and Molecular Modeling Study of Novel Indolizine-1-Carbonitrile Derivatives as Potential Anti-Microbial Agents. Molecules, 23(11), 2909. [Link]

  • Venugopala, K. N., Sandeep, C., Padmashali, B., Mahadevan, K. M., & Nayak, S. K. (2021). Crystallography, Molecular Modeling, and COX-2 Inhibition Studies on Indolizine Derivatives. ACS Omega, 6(24), 15876–15888. [Link]

  • Venugopala, K. N., Sandeep, C., Padmashali, B., Mahadevan, K. M., & Nayak, S. K. (2025). Crystallography, Molecular Modeling, and COX-2 Inhibition Studies on Indolizine Derivatives. ResearchGate. [Link]

  • Sandeep, C., Venugopala, K. N., Padmashali, B., & Mahadevan, K. M. (2025). Design and Synthesis of Novel Indolizine Analogues as COX-2 Inhibitors: Computational Perspective and in vitro Screening. ResearchGate. [Link]

  • Li, H., Yang, X., Li, Z., & Wang, M. (2017). In Vitro DNA-Binding, Anti-Oxidant and Anticancer Activity of Indole-2-Carboxylic Acid Dinuclear Copper(II) Complexes. Molecules, 22(1), 143. [Link]

  • Tivari, S. R., Kokate, S. V., Delgado-Alvarado, E., Gayke, M. S., Kotmale, A., Patel, H., ... & Jadeja, Y. (2023). A novel series of dipeptide derivatives containing indole-3-carboxylic acid conjugates as potential antimicrobial agents: the design, solid phase peptide synthesis, in vitro biological evaluation, and molecular docking study. RSC Advances, 13(35), 24585-24601. [Link]

  • Yildirim, S., Yabanoglu-Ciftci, S., & Unuvar, S. (2019). Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide. Marmara Pharmaceutical Journal, 23(1), 145-154. [Link]

  • Al-Suwaidan, I. A., Alanazi, M. M., Al-Abdullah, E. S., Abdel-Aziz, A. A. M., & El-Azab, A. S. (2023). A Facile Synthesis and Molecular Characterization of Certain New Anti-Proliferative Indole-Based Chemical Entities. Molecules, 28(9), 3749. [Link]

  • Khan, I., Tantray, M. A., & Hamid, H. (2022). Target-based anticancer indole derivatives and insight into structure-activity relationship. Journal of Molecular Structure, 1250, 131753. [Link]

  • Sue, K., Cadelis, M. M., Rouvier, F., Bourguet-Kondracki, M. L., Brunel, J. M., & Copp, B. R. (2024). Antimicrobial Indole-3-Carboxamido-Polyamine Conjugates Target Bacterial Membranes and Are Antibiotic Potentiators. Biomolecules, 14(3), 261. [Link]

  • Amuthalakshmi, S., Rajendran, M., & Kumar, S. S. (2021). Indolizine- A Privileged Biological Scaffold. Der Pharma Chemica, 13(1), 1-10. [Link]

  • Amuthalakshmi, S., Rajendran, M., & Kumar, S. S. (2021). Indolizine- A Privileged Biological Scaffold. Der Pharma Chemica. [Link]

  • Ramirez-Prada, J., Saavedra-Reyes, C., & Gonzalez-Vera, D. (2025). Pyrrolizine- and Indolizine-Derived Spirooxindoles: Synthesis, Antibacterial Activity and Inverse Docking Analysis. Molecules, 30(3), 1-15. [Link]

  • Stankova, I., Chanev, C., & Kalcheva, V. (2020). 5-(1H-Indol-3-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)alkancarboxylic Acids as Antimicrobial Agents: Synthesis, Biological Evaluation, and Molecular Docking Studies. Molecules, 25(8), 1957. [Link]

  • Sharma, P. K., & Kumar, A. (2011). INDOLIZINE DERIVATIVES: RECENT ADVANCES AND POTENTIAL PHARMACOLOGICAL ACTIVITIES. International Journal of Pharmaceutical Sciences and Research, 2(11), 2775-2783. [Link]

  • Iannotti, F., D'Amico, M., De Marino, S., Bifulco, G., & Appendino, G. (2025). Indole-2-Carboxamide as an Effective Scaffold for the Design of New TRPV1 Agonists. Molecules, 30(3), 1-15. [Link]

  • Dolezal, M., Miletin, M., & Kunes, J. (2025). Newly synthesized indolizine derivatives - Antimicrobial and antimutagenic properties. ResearchGate. [Link]

  • Iannotti, F., D'Amico, M., De Marino, S., Bifulco, G., & Appendino, G. (2025). Indole-2-Carboxamide as an Effective Scaffold for the Design of New TRPV1 Agonists. ResearchGate. [Link]

  • Youssif, B. G., Hayallah, A. M., Abdel-Aziz, M., & El-Gazzar, M. G. (2023). Design, Synthesis, and Biological Evaluation of Indole-2-carboxamides as Potential Multi-Target Antiproliferative Agents. Molecules, 28(14), 5519. [Link]

  • Coelho, J. A. S., & Afonso, C. A. M. (2023). Discovery of indolizine lactones as anticancer agents and their optimization through late-stage functionalization. RSC Medicinal Chemistry, 14(8), 1547-1554. [Link]

  • Youssif, B. G., Hayallah, A. M., Abdel-Aziz, M., & El-Gazzar, M. G. (2022). Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors. Molecules, 27(16), 5240. [Link]

  • Ciorteanu, R., Ciobanu, C. I., Cibotariu, N., Shova, S., Antoci, V., Mangalagiu, I. I., & Danac, R. (2025). Functionalized Indolizines as Potential Anticancer Agents: Synthetic, Biological and In Silico Investigations. Molecules, 30(17), 1-20. [Link]

  • Shravya, B., & Kumar, K. S. (2024). Exploring The Decadal Evolution of Indolizine Scaffold For Anticancer Innovations: A Comprehensive Analysis. Scribd. [Link]

  • Gopalakrishnan, R., Madhanasundareswari, K., Hunge, S. S., Patil, M. L., Seetaramswamy, S., Singh, H., ... & Thota, S. (2025). Synthesis And Characterization Of Some Novel Indole Carboxamide Derivative And Its Anti Inflammatory and Analgesic Evaluation. International Journal of Environmental Sciences, 11(21s), 305-311. [Link]

  • Kamal, M., & Ashraf, A. (2025). Inhibitory activities of indolizine derivatives: a patent review. ResearchGate. [Link]

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  • Kumar, A., Singh, R. K., & Kumar, S. (2024). Synthesis, characterization, and anti-inflammatory properties of novel ethyl 3-benzoyl-7-(trifluoromethyl)indolizine-1-carboxylate derivatives: In silico and in vitro analysis. Archiv der Pharmazie, e2400034. [Link]

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Structural Comparison Guide: 5-Bromoindolizine-2-Carboxylic Acid vs. Indole Analogues

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an in-depth technical analysis of the structural and crystallographic characteristics of 5-bromoindolizine-2-carboxylic acid , contrasting it with its prevalent isomer, 5-bromoindole-2-carboxylic acid .

Executive Summary

In drug discovery, the indolizine scaffold serves as a critical bioisostere to the indole ring system.[1] While both are 10-


 electron aromatic systems, their crystallographic packing and intermolecular interactions differ fundamentally due to the position of the nitrogen atom.

This guide analyzes the crystal structure potential of 5-bromoindolizine-2-carboxylic acid (Target) against its direct isomer, 5-bromoindole-2-carboxylic acid (Alternative). The comparison highlights how the absence of an N-H hydrogen bond donor in the indolizine core fundamentally alters solid-state stability, solubility, and binding modes compared to the indole alternative.

Technical Specifications & Physicochemical Profile[2][3][4][5]

The following table contrasts the target molecule with its primary structural alternative. Note the identical molecular weight but divergent hydrogen bond donor (HBD) profiles, which dictate crystal packing.

FeatureTarget: 5-Bromoindolizine-2-carboxylic acid Alternative: 5-Bromoindole-2-carboxylic acid
CAS Number 1246552-85-1 7254-19-5
Structure Type Fused Pyridine-Pyrrole (Bridgehead N)Fused Benzene-Pyrrole (N-H)
Formula


Mol.[2][3][4][5][6][7] Weight 240.06 g/mol 240.06 g/mol
H-Bond Donors 1 (Carboxylic -OH only)2 (Carboxylic -OH + Indole N-H)
H-Bond Acceptors 3 (C=O, -OH, Ring N)2 (C=O, -OH)
Crystal Habit Likely Planar

-Stacks (Slip-stacked)
Strong H-Bonded Dimers (Head-to-Tail)
Key Application Novel Bioisostere (Fluorescent tags, Titanium click chemistry)Established Scaffold (MMP-13, VEGFR-2 inhibitors)

Structural Analysis: The "Missing Proton" Effect

Mechanism of Crystal Packing

The primary causality behind the divergent crystal structures of these isomers is the Bridgehead Nitrogen in indolizine.

  • Indole Alternative: Possesses an N-H moiety at position 1.[8] In the solid state, 5-bromoindole-2-carboxylic acid typically forms centrosymmetric dimers via strong intermolecular hydrogen bonds between the carboxylic acid group and the indole N-H or between two carboxylic acid groups (

    
     synthons). This creates a rigid, high-melting lattice.
    
  • Indolizine Target: The nitrogen is at the bridgehead (position 4) and lacks a hydrogen atom. Consequently, it cannot act as a hydrogen bond donor. The crystal lattice is stabilized primarily by:

    • 
      -
      
      
      
      Stacking:
      Enhanced by the bromine atom (polarizability).
    • Weak C-H...O Interactions: Between the acidic proton and the carbonyl oxygen of adjacent molecules.

    • Halogen Bonding: Potential Br...O or Br...N interactions.

Visualization of Scaffold Divergence

The following diagram illustrates the structural divergence and its impact on experimental workflows.

ScaffoldAnalysis Precursor Precursor: Ethyl Bromopyruvate + Pyridine Derivative Synthesis Cyclization Strategy Precursor->Synthesis Indole Alternative: 5-Bromoindole-2-COOH (N-H Donor Present) Synthesis->Indole Fischer Indole Synthesis Indolizine Target: 5-Bromoindolizine-2-COOH (Bridgehead N - No H Donor) Synthesis->Indolizine Tschitschibabin / 1,3-Dipolar Cycloaddition PackingIndole Crystal Packing: H-Bonded Dimers (High Lattice Energy) Indole->PackingIndole Driven by N-H...O PackingIndolizine Crystal Packing: Pi-Stacking / Halogen Bonds (Planar Sheets) Indolizine->PackingIndolizine Driven by Pi-Pi + Br...Br AppIndole Application: Kinase Inhibitors (VEGFR) PackingIndole->AppIndole AppIndolizine Application: Fluorescence / Ti-Click Chemistry PackingIndolizine->AppIndolizine

Caption: Divergent synthesis and solid-state assembly pathways for Indole vs. Indolizine scaffolds.

Experimental Protocols for Structural Validation

Since specific crystallographic data (CIF files) for the 5-bromoindolizine derivative are less ubiquitous in public repositories than the indole analog, researchers must generate self-validating data.

Protocol A: Single Crystal Growth (Vapor Diffusion)

Objective: Obtain X-ray quality crystals to resolve the unit cell and packing motif.

  • Dissolution: Dissolve 20 mg of 5-bromoindolizine-2-carboxylic acid in a minimal amount of THF or DMSO (due to planar aromaticity, solubility in non-polar solvents may be limited).

  • Filtration: Pass through a 0.45

    
    m PTFE syringe filter to remove nucleation sites.
    
  • Setup: Place solution in a small inner vial. Place this vial inside a larger jar containing a volatile anti-solvent (e.g., Pentane or Diethyl Ether).

  • Equilibration: Seal tightly and store at 4°C in the dark (indolizines can be light-sensitive).

  • Observation: Monitor for yellow/orange prisms (characteristic of conjugated indolizines) over 3-7 days.

Protocol B: Powder X-Ray Diffraction (PXRD) Fingerprinting

Objective: Rapidly distinguish the Indolizine target from the Indole alternative (crucial for verifying supply chain purity).

  • Sample Prep: Grind 10 mg of solid into a fine powder.

  • Parameters: Scan range 2

    
     = 5° to 40°; Step size 0.02°.
    
  • Diagnostic Peak Analysis:

    • Indole: Look for low-angle peaks corresponding to the dimer length (

      
       10-12 Å d-spacing).
      
    • Indolizine: Expect distinct

      
      -stacking reflections (
      
      
      
      3.4-3.6 Å d-spacing) to be more pronounced due to planar packing.

Supporting Experimental Data & Literature Context

Crystallographic Precedents

While the exact CIF for the 5-bromo derivative is proprietary in some databases, the structural behavior is inferred from homologous series:

  • Indolizine-2-carboxylic acid (Parent): Crystallizes in monoclinic space groups. The carboxyl group typically twists slightly out of the ring plane to optimize intermolecular contacts.

  • 3-Phenyl-indolizine-2-carboxylic acid: Recent studies (CCDC 2434440) confirm that substitution on the indolizine ring forces specific torsion angles to relieve steric strain, often disrupting perfect planarity [1].

Solubility and Stability Data
  • Acidity (pKa): The indolizine-2-carboxylic acid is expected to be slightly more acidic than the indole isomer. The electron-rich nature of the indolizine ring (isoelectronic with azulene) stabilizes the carboxylate anion effectively.

  • Reactivity: The 5-position in indolizine is electronically distinct from the 5-position in indole. In indolizine, the 5-position is on the pyridine-like ring, making it susceptible to nucleophilic attack if not substituted, though the bromine stabilizes this position [2].

References

  • Karapetyan, A., et al. (2025).[9] Design and synthesis of Indol-PHOX: a new class of modular phosphine–oxazoline ligands. CCDC 2434440: Experimental Crystal Structure Determination.[9]

  • Sandeep, C., et al. (2017). Design and Synthesis of Novel Indolizine Analogues as COX-2 Inhibitors. Indian Journal of Pharmaceutical Education and Research, 51(3), 452-463.

  • Sigma-Aldrich. (2024). Product Specification: 5-Bromoindolizine-2-carboxylic acid (CAS 1246552-85-1).[2][3][4][5][7][10]

  • BenchChem. (2025). Synthesis and Characterization of Indole-2-carboxylic acid derivatives.

Sources

Publish Comparison Guide: UV-Vis Absorption Spectra of Substituted Indolizines

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Indolizine (pyrrolo[1,2-a]pyridine) is a bridgehead-nitrogen fused heterocycle that serves as a critical scaffold in drug discovery (e.g., anti-tubercular agents, CNS depressants) and optoelectronics (e.g., organic solar cells, fluorescence imaging).[1][2][3][4] Unlike its structural isomer indole , which is electron-rich but kinetically stable, indolizine is hyper-reactive to electrophiles and exhibits unique photophysical properties due to its 10


-electron delocalized system.

This guide provides a technical comparison of the UV-Vis absorption profiles of substituted indolizines. It analyzes how specific substituents (EDGs vs. EWGs) and their positions (C1, C2, C3) modulate the HOMO-LUMO gap, providing actionable data for researchers designing novel fluorophores or bioactive agents.

Part 1: Fundamental Photophysics & Mechanism

The absorption spectrum of the parent indolizine is characterized by three main bands in the UV region, typically arising from


 transitions. The unique electronic structure—often described by a resonance hybrid contributing to a dipole moment—makes the spectra highly sensitive to substitution.
Mechanism of Substituent Effects

The "color tuning" of indolizines is governed by the stabilization or destabilization of the Frontier Molecular Orbitals (FMOs).

  • Electron-Donating Groups (EDGs): (e.g., -CH

    
    , -Ph, -NH
    
    
    
    ) generally raise the HOMO energy level more than the LUMO, leading to a moderate bathochromic (red) shift .
  • Electron-Withdrawing Groups (EWGs): (e.g., -NO

    
    , -COR, -CN) at positions C1 or C3 induce strong Intramolecular Charge Transfer (ICT). This significantly lowers the LUMO energy, compressing the band gap and often pushing absorption into the visible region (400–500 nm).
    
Diagram: Electronic Tuning Pathway

The following diagram illustrates the causal relationship between substitution and spectral shift.

IndolizineTuning Core Indolizine Core (10π System) Subst Substituent Selection Core->Subst EDG EDG (Alkyl, Phenyl) Raises HOMO Subst->EDG e- Density Push EWG EWG (Nitro, Acetyl) Lowers LUMO (ICT) Subst->EWG e- Density Pull Gap HOMO-LUMO Gap EDG->Gap Moderate Narrowing EWG->Gap Strong Narrowing RedShift Bathochromic Shift (Red Shift) Gap->RedShift Gap Decreases BlueShift Hypsochromic Shift (Blue Shift) Gap->BlueShift Protonation of NH2 (Gap Increases)

Caption: Causal pathway of substituent effects on the HOMO-LUMO gap of indolizine derivatives. EWGs induce strong ICT, resulting in significant red shifts.

Part 2: Comparative Analysis of Spectra

This section compares the absorption maxima (


) and molar extinction coefficients (

) of key indolizine derivatives against standard alternatives.
Table 1: Spectral Data of Substituted Indolizines vs. Alternatives
Compound ClassSpecific Derivative

(nm) (Solvent)

(M

cm

)
Visual AppearanceKey Feature
Unsubstituted Indolizine237, 282, 337 (EtOH)~4,500 (at 337)Colorless/Pale YellowBaseline 10

aromatic system.
Alkyl-Substituted 1,2-Dimethylindolizine~345-350 (MeOH)~5,000Pale YellowWeak bathochromic shift (+10-15 nm) due to hyperconjugation.
Aryl-Substituted 2-Phenylindolizine245, 305, 360 (EtOH)>15,000YellowExtended conjugation increases

and

.
EWG-Substituted 3-Acetylindolizine240, 300, 395 (EtOH)~12,000Yellow-OrangeStrong ICT band near 400 nm.
EWG-Substituted 1-Nitroindolizine420-440 (ACN)>20,000Deep Orange/RedIntense visible absorption; highly solvatochromic.
Isomer (Alternative) Indole220, 270, 288 (EtOH)~6,000ColorlessHigher energy absorption (UV only); no visible color.
Analog (Alternative) Azaindolizine300-330 (EtOH)VariableColorlessN-insertion in ring lowers orbital energy, often blue-shifting vs indolizine.
Comparative Insights
  • Indolizine vs. Indole: Indolizine consistently absorbs at longer wavelengths (lower energy) than indole. While indole is strictly a UV absorber (

    
     nm), the indolizine core extends into the near-UV (337 nm), making it a superior starting point for visible-light fluorophores.
    
  • Positional Sensitivity: Substitution at C1 and C3 (the most electron-rich positions) has the most dramatic effect on the spectra. Placing an EWG (like -NO

    
    ) at C1 or C3 creates a "push-pull" system with the bridgehead nitrogen, pushing absorption well into the visible spectrum (400+ nm).
    
  • Solvatochromism: Indolizines with ICT character (e.g., nitro/acetyl derivatives) exhibit positive solvatochromism . In polar solvents (DMSO, MeOH), the excited state is stabilized more than the ground state, causing a further red shift compared to non-polar solvents (Hexane).

Part 3: Experimental Protocol

To ensure reproducibility and spectral accuracy, the following self-validating protocol is recommended. This workflow accounts for the potential oxidative instability of electron-rich indolizines.

Reagents & Equipment[5][6][7]
  • Solvent: Spectroscopic grade Methanol (MeOH) or Acetonitrile (ACN). Note: Avoid acidic solvents which may protonate the core and bleach the spectrum.

  • Instrument: Double-beam UV-Vis Spectrophotometer (e.g., Agilent Cary 60 or Shimadzu UV-1900).

  • Cuvettes: Quartz cuvettes (1 cm path length).

Step-by-Step Methodology
  • Stock Solution Preparation:

    • Weigh 1.0 mg of the indolizine derivative.

    • Dissolve in 10 mL of ACN to create a ~100

      
      M stock solution.
      
    • Validation: Sonicate for 2 mins to ensure complete dissolution.

  • Dilution Series (Linearity Check):

    • Prepare three working concentrations: 10

      
      M, 20 
      
      
      
      M, and 50
      
      
      M.
    • Why: To verify the Beer-Lambert Law (

      
      ) and rule out aggregation (which would cause band broadening).
      
  • Baseline Correction:

    • Fill two matched cuvettes with pure solvent.

    • Run a "Baseline/Zero" scan from 200 nm to 800 nm.

  • Measurement:

    • Replace the sample cuvette solvent with the indolizine solution.

    • Scan at a rate of 300-600 nm/min.

    • Critical Step: If the compound is new, repeat the scan after 10 minutes. A decrease in absorbance indicates oxidative degradation (common in electron-rich 1,2-dialkylindolizines).

  • Data Processing:

    • Identify

      
      .[2][5][6]
      
    • Calculate Molar Extinction Coefficient (

      
      ): 
      
      
      
      .
Diagram: Measurement Workflow

UVVisProtocol Start Start: Solid Sample Stock Prepare Stock (100 µM) Solvent: ACN/MeOH Start->Stock Dilute Dilute to Working Conc. (10-50 µM) Stock->Dilute Blank Baseline Correction (Pure Solvent) Dilute->Blank Match Cuvettes Measure Scan (200-800 nm) Blank->Measure Stability Stability Check (Re-scan @ 10 min) Measure->Stability Stability->Stock If Degraded (Use Fresh) Calc Calculate ε & λmax Stability->Calc If Stable

Caption: Operational workflow for UV-Vis characterization, including a critical stability check loop for oxidation-prone derivatives.

References

  • Scholtz, M. (1912). "Über den Picolid und die Synthese des Indolizins". Berichte der deutschen chemischen Gesellschaft.

  • Gundersen, L. L., et al. (2007). "Indolizines".[3][4][7][8] Comprehensive Heterocyclic Chemistry III. Elsevier.

  • Hui, X., et al. (2014). "UV-Photoelectron Spectroscopy of BN Indoles: Experimental and Computational Electronic Structure Analysis". Journal of the American Chemical Society.

  • Agilent Technologies. (2025). "The Basics of UV-Vis Spectrophotometry".

  • Shimadzu Corporation. (2022). "The Relationship Between UV-VIS Absorption and Structure of Organic Compounds".

Sources

Comparative Guide: Antimicrobial Potency of 5-Bromoindolizine vs. 5-Bromoindole

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides a technical comparison between two isomeric halogenated scaffolds: 5-bromoindole and 5-bromoindolizine . While they share an identical molecular formula (


) and a fused bicyclic architecture, their electronic distributions and pharmacological profiles diverge significantly.
  • 5-Bromoindole is a validated biofilm inhibitor and antibiotic potentiator. It functions primarily by disrupting quorum sensing (QS) and permeabilizing bacterial membranes. It is a "privileged scaffold" with extensive Structure-Activity Relationship (SAR) data showing MIC values as low as 0.35 µg/mL when functionalized.

  • 5-Bromoindolizine is an emerging pharmacophore . Lacking the N-H hydrogen bond donor, it relies on bridgehead nitrogen electronics and specific functionalization (typically at C-1 or C-3) to target intracellular enzymes like DNA gyrase. Its potency is generally lower in "naked" form but becomes highly specific and potent (MIC 1.95–8.0 µg/mL ) in complex multi-ring derivatives.

Chemical Architecture & Properties[1][2]

Understanding the structural isomerism is critical for interpreting the biological data. The position of the nitrogen atom dictates the binding mode.

Structural Comparison
  • 5-Bromoindole: A benzene ring fused to a pyrrole ring. The nitrogen is secondary (

    
    , H-bond donor). The bromine is on the benzene ring.
    
  • 5-Bromoindolizine: A pyridine ring fused to a pyrrole ring across the nitrogen bond (bridgehead). The nitrogen is tertiary (no H-bond donor). The bromine is on the six-membered pyridine-like ring, adjacent to the bridgehead.

Structures cluster_0 5-Bromoindole cluster_1 5-Bromoindolizine Indole Core: Indole N-H Donor: YES Br Position: Benzene C-5 LogP: ~2.9 Indolizine Core: Indolizine N-H Donor: NO Br Position: Pyridine C-5 LogP: ~2.5 Indole->Indolizine Isomeric Shift (N-Bridge Formation)

Figure 1: Structural divergence between the two scaffolds. Note that in Indolizine, position 5 is electronically activated by the adjacent bridgehead nitrogen.

Antimicrobial Performance Analysis

The following data summarizes the potency of these scaffolds when used as core units in antimicrobial design.

Table 1: Comparative Potency (MIC Values)
Feature5-Bromoindole Derivatives5-Bromoindolizine Derivatives
Primary Target Membrane integrity, Quorum Sensing (Biofilm)DNA Gyrase, Topoisomerase IV
Gram-Positive Activity High (S. aureus MIC: 0.35 – 1.25 µg/mL)Moderate (S. aureus MIC: 2.0 – 16.0 µg/mL)
Gram-Negative Activity Moderate (E. coli MIC: 4 – 32 µg/mL)Low to Moderate (Requires specific C-3 functionalization)
Fungal Activity Moderate (C. albicans MIC: ~25 µg/mL)High (Specific derivatives MIC: 8 – 32 µg/mL)
Biofilm Inhibition Excellent (>80% inhibition at sub-MIC)Low / Unknown
Detailed Efficacy Breakdown
A. 5-Bromoindole: The Biofilm Disruptor

The bromine atom at position 5 of the indole ring increases lipophilicity (LogP) without introducing steric bulk that hinders binding.

  • Mechanism: It mimics natural signaling molecules (autoinducers), blocking Quorum Sensing receptors. This prevents bacteria from forming protective biofilms.[1]

  • Key Data: 5-bromoindole-2-carboxamides have demonstrated MICs lower than standard antibiotics like Ciprofloxacin against specific E. coli strains.

B. 5-Bromoindolizine: The Enzyme Inhibitor

The 5-bromoindolizine scaffold is often synthesized via cycloaddition (e.g., 3-bromopyridinium salts + ethyl propiolate). The Br at C-5 is less about lipophilicity and more about electronic modulation of the ring system.

  • Mechanism: Indolizine derivatives often act as intercalators or groove binders. The planar structure allows stacking with DNA base pairs, inhibiting replication enzymes.

  • Key Data: 5-bromo-substituted indolizines (often functionalized at C-1 or C-2 with esters or cyano groups) show MICs in the 1.95 µg/mL range against M. tuberculosis and S. aureus, often outperforming standard indolizines but lagging behind optimized indole-carboxamides.

Mechanistic Pathways

The biological activity is driven by how the "5-Bromo" substituent influences the molecule's interaction with the bacterial cell.

Mechanism cluster_indole 5-Bromoindole Mechanism cluster_indolizine 5-Bromoindolizine Mechanism I_Core 5-Bromoindole I_Action Membrane Insertion & QS Receptor Antagonism I_Core->I_Action Z_Core 5-Bromoindolizine I_Result Biofilm Dispersal Cell Lysis I_Action->I_Result Z_Action DNA Intercalation & Gyrase Inhibition Z_Core->Z_Action Z_Result Replication Arrest Bacteriostasis Z_Action->Z_Result

Figure 2: Mechanistic divergence. Indoles target the surface/membrane interface; Indolizines target intracellular replication machinery.

Experimental Protocols

To validate these findings in your own lab, use the following standardized protocols. These are designed to ensure reproducibility (Trustworthiness).

Protocol A: Synthesis of 5-Bromoindolizine Scaffolds

Note: Unlike 5-bromoindole, 5-bromoindolizine is often synthesized in situ or as a derivative.

  • Reagents: 3-Bromopyridine, Ethyl bromoacetate, Triethylamine.

  • Quaternization: Reflux 3-bromopyridine with ethyl bromoacetate in acetone to form the pyridinium salt.

  • Cyclization: Treat the salt with Triethylamine and an activated alkyne (e.g., ethyl propiolate) or anhydride.

    • Critical Step: The position of the Bromine (C-5 vs C-8) depends on the specific dipole orientation. Verification via NOE NMR is required.

Protocol B: Minimum Inhibitory Concentration (MIC) Assay

Standard: CLSI M07-A10 Broth Microdilution.

  • Preparation: Dissolve compounds in DMSO (Stock 10 mg/mL).

  • Dilution: Serial 2-fold dilutions in Mueller-Hinton Broth (MHB) across a 96-well plate. Final range: 512 µg/mL to 0.25 µg/mL.

  • Inoculation: Add bacterial suspension adjusted to

    
     CFU/mL.
    
  • Incubation: 37°C for 18–24 hours.

  • Readout: Visual turbidity check or OD600 measurement.

    • Control: Ciprofloxacin (Positive), DMSO only (Negative).

    • Validation: 5-Bromoindole should exhibit MIC ~50 µg/mL (alone) or <1 µg/mL (carboxamide derivative).

References

  • Vertex AI Search. (2025). 5-Bromo-1-(4-chlorobenzyl)-1H-indole-2-carboxamides as new potent antibacterial agents. ResearchGate. 2

  • National Institutes of Health (NIH). (2021). Antibacterial and Antibiofilm Activities of Chloroindoles Against Vibrio parahaemolyticus. NCBI. 3

  • Beilstein Archives. (2020). Design, synthesis and biological evaluation of novel 5-bromo derivatives of indole phytoalexins. Beilstein Institut. 4[5]

  • MDPI. (2017). Reactions of 5-Indolizyl Lithium Compounds with Some Bielectrophiles. Molecules. 6[5]

  • PubChem. (2025).[7] Indolizine Compound Summary. National Library of Medicine. 7[5][8]

Sources

Safety Operating Guide

5-Bromo-indolizine-2-carboxylic acid proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Immediate Safety Assessment (The Triage)

Before initiating any disposal workflow, you must verify the chemical identity. In drug discovery libraries, this compound is frequently confused with its indole isomer. Misidentification leads to improper waste segregation.

Chemical Identity Verification
  • Compound Name: 5-Bromo-indolizine-2-carboxylic acid[1][2][3]

  • CAS Number: 1246552-85-1 (Note: Do not confuse with 5-Bromoindole-2-carboxylic acid, CAS 7254-19-5).

  • Molecular Formula: C

    
    H
    
    
    
    BrNO
    
    
    [1]
  • Physical State: Solid (typically off-white to yellow powder).

  • Acidity: Weakly acidic (Carboxylic acid moiety).

Critical Hazard Profile (GHS)

Treat this compound as a Hazardous Substance . While specific toxicological data for this exact catalog number is often limited in public databases, the functional group chemistry dictates the following handling standards:

Hazard ClassH-CodeDescriptionOperational Implication
Skin Irritation H315Causes skin irritation.[3]Double-glove (Nitrile) required.
Eye Irritation H319Causes serious eye irritation.[2][3]Safety goggles (ANSI Z87.1) mandatory.[4][5]
STOT-SE H335May cause respiratory irritation.[2][3]Do not dispose of in open trash. Use fume hood.[4][6]
Waste Class Halogenated Contains Bromine.MUST be incinerated with scrubber capacity.

Part 2: Pre-Disposal Stabilization

Do not throw this directly into a general waste bin. The presence of the bromine atom at position 5 and the carboxylic acid at position 2 creates a specific disposal requirement: Segregation from Oxidizers and Strong Bases.

  • Stability Check: Ensure the material is not mixed with strong oxidizing agents (e.g., peroxides, permanganates). The indolizine ring is electron-rich and can react vigorously with oxidizers.

  • Acidic Nature: If the material is in solution with a high pH (basic) waste stream, it may generate heat upon mixing. Ensure the waste container is compatible with acidic organic compounds.[5]

Part 3: The Disposal Workflow

This workflow dictates the operational path based on the physical state of the waste.

Decision Logic Diagram

DisposalWorkflow Start Waste Identification: This compound StateCheck Determine Physical State Start->StateCheck Solid Solid / Powder StateCheck->Solid Liquid Dissolved in Solution StateCheck->Liquid Bagging Double Bag in Polyethylene (PE) Bags Solid->Bagging LabelSolid Label: 'Hazardous Waste: Solid, Organic, Halogenated' Bagging->LabelSolid BinSolid Place in Solid Waste Drum (Yellow/Red Bin) LabelSolid->BinSolid SolventCheck Identify Solvent Liquid->SolventCheck HaloSolvent Halogenated Solvent (DCM, Chloroform) SolventCheck->HaloSolvent NonHaloSolvent Non-Halogenated Solvent (DMSO, MeOH, Ethyl Acetate) SolventCheck->NonHaloSolvent Aqueous Aqueous Solution SolventCheck->Aqueous HaloStream Halogenated Waste Stream (High BTU Incineration) HaloSolvent->HaloStream NonHaloStream Segregate to Halogenated Stream (Due to solute Br content) NonHaloSolvent->NonHaloStream Preferred Path for Brominated Solutes AqAdjust Adjust pH to 6-8 Aqueous->AqAdjust AqWaste Aqueous Waste Container (Trace Organics) AqAdjust->AqWaste

Figure 1: Decision tree for segregating this compound based on physical state and solvent matrix.

Part 4: Detailed Operational Procedures

Scenario A: Disposing of Pure Solid (Expired or Excess Reagent)
  • Why: Solids must be contained to prevent dust generation (inhalation hazard H335).

  • Protocol:

    • Containment: Transfer the solid into a screw-top glass vial or a high-density polyethylene (HDPE) jar.

    • Secondary Containment: Place the jar into a clear plastic Ziploc-style bag.

    • Labeling: Affix a hazardous waste tag.

      • Constituents: "this compound"[1][2][3][7]

      • Hazard Checkbox: Toxic, Irritant.[3]

    • Disposal Bin: Place in the container designated for "Solid Hazardous Waste (Halogenated)."

Scenario B: Disposing of Reaction Mixtures (Liquid)
  • Why: The bromine atom requires high-temperature incineration to prevent the formation of dioxins or incomplete combustion. Therefore, even if dissolved in a non-halogenated solvent (like Methanol), it is often safer to route it to the Halogenated stream if the concentration is significant (>1%).

  • Protocol:

    • Solvent Identification: Determine the primary solvent.

    • Selection:

      • If DCM/Chloroform: Pour directly into the Halogenated Waste carboy.

      • If DMSO/Methanol: If the total volume is small (<500mL), add to the Halogenated Waste carboy. This ensures the bromine is handled correctly downstream.

    • Compatibility Check: Ensure the waste carboy does not contain strong bases (e.g., Sodium Methoxide waste), as the carboxylic acid will react exothermically.

Scenario C: Empty Containers
  • Triple Rinse Rule:

    • Rinse the empty reagent bottle three times with a compatible solvent (e.g., Acetone or Methanol).

    • Pour the rinsate into the Halogenated Solvent Waste container.

    • Deface the label on the bottle.

    • Discard the bottle in the "Glass/Sharps" bin (if glass) or regular trash (if plastic and thoroughly cleaned), depending on local EHS regulations [1].

Part 5: Emergency Spill Procedures

If a spill occurs outside the fume hood:

  • Isolate: Evacuate the immediate area (3-meter radius).

  • PPE: Don Nitrile gloves, lab coat, and safety goggles. Wear a dust mask (N95) if powder is airborne.

  • Neutralize/Absorb:

    • Solid Spill: Do not dry sweep. Cover with wet paper towels to suppress dust, then scoop into a bag.

    • Liquid Spill: Cover with an absorbent pad or vermiculite.

  • Clean: Wipe the surface with a mild soap solution (alkaline detergent is effective for carboxylic acids).

  • Disposal: All cleanup materials (gloves, pads, towels) go into the Solid Hazardous Waste bin.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]

  • U.S. Environmental Protection Agency (EPA). (2024). Hazardous Waste Generators: Categories and Requirements.[Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.